Bitartrate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5O6- |
|---|---|
Molecular Weight |
149.08 g/mol |
IUPAC Name |
2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1 |
InChI Key |
FEWJPZIEWOKRBE-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate, also known as potassium hydrogen tartrate (KHC₄H₄O₆), is the potassium acid salt of L-(+)-tartaric acid.[1][2] A natural byproduct of winemaking, it crystallizes in wine casks during the fermentation of grape juice.[2][3] In its purified form, it is a white crystalline powder commonly known as cream of tartar.[3] This document provides a comprehensive overview of the chemical properties of potassium this compound, tailored for a technical audience. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical and physiological processes. Its utility spans various industries, from a leavening agent in the food industry to a standard buffer in analytical chemistry and an active ingredient in pharmaceutical formulations.[2][4]
Physicochemical Properties
Potassium this compound is a white, crystalline or granulated powder with a pleasant, acidulous taste.[4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[5]
General Properties
A summary of the general physicochemical properties of potassium this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | KHC₄H₄O₆ | [3] |
| Molar Mass | 188.177 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Density | 1.984 g/cm³ at 18 °C | [4] |
| Refractive Index (n_D) | 1.511 | [2] |
| Melting Point | Decomposes at 267 °C | [5] |
Solubility
Potassium this compound has a notably low solubility in water, which is temperature-dependent. It is practically insoluble in ethanol and acetic acid.[2] This property is fundamental to its precipitation during winemaking as the ethanol concentration increases.[6]
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| Water | 20 | 0.57 | [2] |
| Water | 100 | 6.1 | [2] |
| Ethanol | - | Insoluble | [2] |
| Acetic Acid | - | Insoluble | [2] |
pH and Acidity
A saturated aqueous solution of potassium this compound creates a buffer with a standardized pH, making it a primary reference standard by the U.S. National Institute of Standards and Technology (NIST).[2][7] Upon dissolution, it dissociates into potassium ions, acid tartrate ions, and tartrate ions.[7]
| Condition | pH | Reference(s) |
| Saturated solution at 25 °C | 3.557 | [7] |
| 1% aqueous solution | 3.4 | [4] |
Crystal Structure
Potassium this compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. The crystal structure consists of a three-dimensional network where the tartrate anions are linked to potassium ions through their oxygen atoms, which facilitates its precipitation from solutions like wine.[8]
| Crystallographic Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [9] |
| Space Group | P2₁2₁2₁ | [9] |
| Unit Cell Dimensions | a = 7.6065(5) Å, b = 7.7599(5) Å, c = 10.6054(7) Å | [9] |
| Z | 4 | [9] |
Chemical Reactivity and Mechanisms
Acid-Base Reaction with Sodium Bicarbonate
A key reaction of potassium this compound is its role as a weak acid in baking powders. It reacts with sodium bicarbonate (a base) in the presence of water to produce carbon dioxide gas, which acts as a leavening agent.[3]
Reaction: KHC₄H₄O₆(aq) + NaHCO₃(aq) → KNaC₄H₄O₆(aq) + H₂O(l) + CO₂(g)
Thermal Decomposition
Potassium this compound undergoes thermal decomposition at elevated temperatures. The process involves dehydration followed by the decomposition of the tartrate structure, ultimately yielding potassium carbonate and carbon oxides.
Biological Mechanisms of Action
Laxative Effect
When used as a laxative, often in combination with sodium bicarbonate in a suppository, potassium this compound facilitates the production of carbon dioxide gas within the rectum. This gas creates mechanical distension of the intestinal wall, which in turn stimulates bowel contractions and promotes defecation.[4][10]
Diuretic Effect
The diuretic effect of potassium this compound is primarily attributed to its potassium content. As a potassium salt, it can influence the body's electrolyte balance. An increased intake of potassium can promote the excretion of sodium and water by the kidneys, leading to a diuretic effect. This mechanism is similar to that of potassium-sparing diuretics which interfere with the sodium-potassium exchange in the distal tubules of the nephrons.[8][11]
Experimental Protocols
Determination of Solubility by Titration
This protocol determines the molar solubility and solubility product constant (Ksp) of potassium this compound in an aqueous solution.
Materials:
-
Potassium this compound
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.04 M)
-
Phenolphthalein indicator
-
Burette, pipette, Erlenmeyer flasks, magnetic stirrer, and stir bar
-
Filtration apparatus (funnel and filter paper)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess of solid potassium this compound to a beaker containing deionized water.
-
Stir the mixture vigorously with a magnetic stirrer for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Filter the saturated solution to remove the undissolved solid.[12]
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the clear, saturated potassium this compound solution into an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a faint, persistent pink endpoint is reached.
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times for precision.
-
Calculations:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × Volume of NaOH (L).
-
From the 1:1 stoichiometry of the reaction (KHC₄H₄O₆ + NaOH → KNaC₄H₄O₆ + H₂O), the moles of this compound (HC₄H₄O₆⁻) are equal to the moles of NaOH.
-
Calculate the molarity of the this compound ion, which represents the molar solubility (s) of potassium this compound: [HC₄H₄O₆⁻] = Moles of HC₄H₄O₆⁻ / Volume of KHC₄H₄O₆ solution (L).
-
Since the dissolution of KHC₄H₄O₆ produces equal molar amounts of K⁺ and HC₄H₄O₆⁻, [K⁺] = [HC₄H₄O₆⁻] = s.
-
Calculate the solubility product constant: Ksp = [K⁺][HC₄H₄O₆⁻] = s².
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
This protocol outlines the general procedure for analyzing the thermal decomposition of potassium this compound.
Instrumentation:
-
Simultaneous TGA/DTA or TGA/DSC instrument
Procedure:
-
Sample Preparation:
-
Ensure the potassium this compound sample is a fine, homogeneous powder.
-
Accurately weigh approximately 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).[13]
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Select the desired atmosphere (e.g., inert: nitrogen or argon; or oxidative: air) with a constant flow rate (e.g., 20-50 mL/min).[13]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[9]
-
-
Data Acquisition:
-
Continuously record the sample mass (TGA) and the temperature difference between the sample and reference (DTA) or heat flow (DSC) as a function of the furnace temperature.
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature to identify the temperature ranges of mass loss and the percentage of mass lost at each stage.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates.
-
DTA/DSC Curve: Analyze the DTA or DSC curve to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., oxidative decomposition) events, indicated by peaks.[14][15]
Determination of pH of a Saturated Solution
This protocol describes the standard method for preparing a saturated potassium this compound solution for use as a pH reference standard.[16]
Materials:
-
Potassium this compound, certified reference material
-
High-purity water (e.g., deionized, distilled)
-
pH meter and calibrated electrode
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Add an excess of potassium this compound to a volume of high-purity water.
-
Stir the mixture for several minutes to facilitate saturation.
-
Allow the solution to equilibrate at a constant temperature of 25 °C. It is recommended to let the solution stand for at least 24 hours to ensure saturation.
-
Carefully decant or filter the saturated solution to remove the excess solid. The filtration should be performed at a temperature between 22 °C and 28 °C.[7]
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the saturated potassium this compound solution. The expected pH at 25 °C is 3.557.[7]
Conclusion
Potassium this compound possesses a unique combination of chemical and physical properties that make it a versatile compound in various scientific and industrial applications. Its limited solubility, acidic nature in solution, and well-defined thermal decomposition behavior are key characteristics. For researchers and professionals in drug development, its role as a pH buffer, its reactivity in acid-base systems, and its established use as a laxative and diuretic provide a foundation for its application in formulation and as an active pharmaceutical ingredient. The experimental protocols and mechanisms detailed in this guide offer a comprehensive technical resource for understanding and utilizing potassium this compound.
References
- 1. crystallography365.wordpress.com [crystallography365.wordpress.com]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 4. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. umw.edu.pl [umw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. What is Potassium this compound used for? [synapse.patsnap.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Potassium Hydrogen Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. enology.fst.vt.edu [enology.fst.vt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. epfl.ch [epfl.ch]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. vbcop.org [vbcop.org]
- 16. upload.wikimedia.org [upload.wikimedia.org]
An In-depth Technical Guide to the Natural Sources and Extraction of Bitartrate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bitartrate compounds, with a primary focus on potassium this compound, also known as cream of tartar. It details their natural origins, methods of extraction and purification, and analytical techniques for quantification. The information is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the properties and applications of these naturally derived compounds.
Introduction to this compound Compounds
This compound is the monoanion of tartaric acid, a dicarboxylic acid that is abundant in nature, particularly in grapes and other fruits like tamarinds and bananas.[1][2] The most common and commercially significant this compound salt is potassium this compound (KC₄H₅O₆), a byproduct of the winemaking industry.[3] It is formed when tartaric acid, naturally present in grapes, combines with potassium ions during the fermentation process, leading to crystallization and precipitation due to its low solubility in the hydroalcoholic solution of wine.[4][5]
In the pharmaceutical industry, this compound salts are utilized for various purposes. They can serve as excipients in drug formulations, acting as buffering agents to maintain pH stability.[6] Additionally, tartrates are used as salt forms of various medications to improve their physicochemical properties.[7] For instance, metoprolol tartrate and zolpidem tartrate are common drug formulations.[7] Potassium this compound itself has been used as a laxative and diuretic.[8]
Natural Sources and Occurrence
The primary natural source of this compound compounds, specifically potassium this compound, is the grape (Vitis vinifera).[9] During the fermentation of grape juice into wine, the increasing concentration of ethanol reduces the solubility of potassium this compound, causing it to crystallize and precipitate out of the solution.[5][10] These crystalline deposits, known as "argol" or "wine lees," accumulate on the inside of wine barrels and tanks.[11]
The concentration of tartaric acid in grape juice typically ranges from 2 to 10 g/L, while potassium levels can range from 600 to over 2,500 mg/L, varying with grape variety, maturity, and viticultural practices.[5][10] This variability in precursor concentrations directly impacts the potential yield of potassium this compound from the resulting wine lees.
Physicochemical Properties of Potassium this compound
A thorough understanding of the physicochemical properties of potassium this compound is essential for its extraction, purification, and application in various fields.
| Property | Value | References |
| Molecular Formula | KC₄H₅O₆ | [12] |
| Molecular Weight | 188.18 g/mol | [6][9] |
| Appearance | White crystalline powder or colorless crystals | [6][13] |
| Density | 1.954 g/mL at 25 °C | [11][14] |
| Melting Point | Decomposes at 267 °C | [11][14] |
| pH of Saturated Solution | 3.557 at 25 °C | [11][12] |
| Solubility in Water | See Table 2 | |
| Solubility in Ethanol | Insoluble | [6][11][13] |
Table 1: Physicochemical Properties of Potassium this compound
The solubility of potassium this compound in water is highly dependent on temperature, a critical factor exploited in its purification through crystallization.
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.52 |
| 100 | 6.1 |
Table 2: Solubility of Potassium this compound in Water at Different Temperatures [15]
Extraction and Purification of Potassium this compound from Wine Lees
The industrial production of potassium this compound involves the processing of wine lees, the sediment left in wine barrels after fermentation.[16] The crude crystalline deposit, or argol, is harvested and subjected to a series of purification steps to yield a high-purity product.
Extraction from Crude Tartar
The initial step involves the extraction of this compound from the solid wine lees. This can be achieved through several methods, with the most common being hot water extraction, which leverages the increased solubility of potassium this compound at higher temperatures.
Purification Methods
Crude potassium this compound is purified to remove impurities such as tannins, coloring matter, and other salts.[12] The primary methods of purification include:
-
Recrystallization: This is the most common method, based on the differential solubility of potassium this compound in hot and cold water. The crude material is dissolved in hot water, filtered to remove insoluble impurities, and then cooled to allow the purified potassium this compound to crystallize.[16][17]
-
Acid Treatment: Mineral acids, such as sulfuric acid, can be used to dissolve the crude tartar.[16][18] The resulting solution is then treated to precipitate purified potassium this compound.
-
Ion Exchange Chromatography: Cation exchange resins can be employed to remove potassium ions from a solution of dissolved crude tartar, leading to the formation of tartaric acid.[10] The purified tartaric acid can then be reacted with a potassium salt to produce high-purity potassium this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of potassium this compound.
Protocol for Extraction and Purification by Cooling Crystallization
This protocol describes a laboratory-scale method for extracting and purifying potassium this compound from crude wine tartar using cooling crystallization.[19]
Materials and Equipment:
-
Crude wine tartar (argol or wine lees)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Drying oven
Procedure:
-
Dissolution:
-
Weigh a known amount of crude wine tartar and place it in a beaker.
-
Add deionized water in a ratio of approximately 1:10 (w/v) of tartar to water.
-
Heat the mixture to 90-100 °C while stirring continuously until the majority of the tartar has dissolved.
-
-
Hot Filtration:
-
While the solution is still hot, quickly filter it through a pre-heated Buchner funnel to remove insoluble impurities.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
-
Isolation and Washing:
-
Collect the potassium this compound crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below 105 °C to a constant weight.
-
Protocol for Quantification by UV-Visible Spectrophotometry
This protocol outlines a method for the quantitative determination of choline this compound, which can be adapted for other this compound compounds with appropriate chromophores or through derivatization.[20]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound standard
-
Appropriate solvent (e.g., deionized water)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard of a known concentration in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the this compound compound and dissolve it in a known volume of the solvent.
-
Filter the sample solution if necessary to remove any particulate matter.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the this compound standard by scanning across a suitable UV range.
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the this compound in the sample solution from the calibration curve using its measured absorbance.
-
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound using HPLC.[21][22]
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks, pipettes, and syringes
-
HPLC-grade solvents
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase according to the specific method requirements (e.g., a buffered aqueous solution with an organic modifier).
-
Prepare a stock solution of the this compound standard and a series of working standards by dilution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set the HPLC parameters (flow rate, column temperature, injection volume, and detector wavelength).
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify and quantify the this compound peak in the sample chromatogram based on the retention time and peak area of the standards.
-
Calculate the concentration of the this compound in the original sample.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Potassium this compound Extraction and Purification.
Caption: Workflow for HPLC Quantification of this compound.
Conclusion
This compound compounds, particularly potassium this compound, are valuable natural products with a well-established industrial infrastructure for their extraction and purification, primarily centered around the winemaking industry. For researchers, scientists, and drug development professionals, an understanding of the natural sources, extraction methodologies, and analytical techniques for these compounds is crucial for their potential application in pharmaceutical formulations and other advanced materials. The protocols and data presented in this guide offer a foundational resource for further exploration and utilization of these versatile compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. escholarship.org [escholarship.org]
- 3. Tartaric acid recovery from distilled lees and use of the residual solid as an economic nutrient for lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. abachemicals.com [abachemicals.com]
- 7. drugs.com [drugs.com]
- 8. atpgroup.com [atpgroup.com]
- 9. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potassium this compound | 868-14-4 [chemicalbook.com]
- 12. Potassium this compound - Wikipedia [en.wikipedia.org]
- 13. Potassium this compound Cream of Tartar USP Manufacturers [anmol.org]
- 14. Potassium this compound CAS#: 868-14-4 [m.chemicalbook.com]
- 15. laffort.com [laffort.com]
- 16. US919049A - Process of purifying potassium this compound. - Google Patents [patents.google.com]
- 17. Potassium this compound - Sciencemadness Wiki [sciencemadness.org]
- 18. US1278257A - Cream of tartar from wine-lees. - Google Patents [patents.google.com]
- 19. longdom.org [longdom.org]
- 20. ajpaonline.com [ajpaonline.com]
- 21. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 22. benchchem.com [benchchem.com]
The Role of Bitartrate in Enology and Winemaking: A Technical Guide
Introduction
Potassium bitartrate (KHT), the potassium salt of tartaric acid, is a naturally occurring compound in grapes that plays a pivotal role in the chemistry and stability of wine. While essential for the sensory profile of wine, its propensity to precipitate as crystalline deposits, commonly known as "wine diamonds," presents a significant challenge for winemakers. This technical guide provides an in-depth exploration of the chemistry of potassium this compound in enology, detailing its formation, the factors influencing its stability, and the methodologies employed for its control. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of crystallization phenomena in complex liquid matrices.
Chemical and Physical Properties of Potassium this compound
Potassium this compound is the most common cause of instability in wine due to its limited solubility in aqueous ethanol solutions. Its precipitation is a critical concern in winemaking as it can occur post-bottling, leading to consumer perception of a flawed product, despite the crystals being harmless.[1] The solubility of KHT is influenced by several factors, including temperature, ethanol concentration, pH, and the presence of other wine components that can act as inhibitors or promoters of crystallization.
Factors Influencing Potassium this compound Solubility
The principal factors affecting the solubility of potassium this compound in wine are summarized below:
-
Temperature: Lower temperatures significantly decrease the solubility of KHT, which is the foundational principle behind the cold stabilization technique.[2]
-
Ethanol Concentration: As the concentration of ethanol increases during fermentation, the solubility of KHT decreases, leading to supersaturation.[3]
-
pH: The pH of the wine dictates the equilibrium between the different forms of tartaric acid: undissociated tartaric acid (H₂T), this compound (HT⁻), and tartrate (T²⁻). The concentration of the this compound ion, which is necessary for KHT formation, is maximal at a pH of approximately 3.7.[4] Precipitation of KHT can, in turn, affect the wine's pH. In wines with a pH below 3.65, KHT precipitation leads to a decrease in pH, whereas in wines with a pH above 3.65, the pH increases.[3]
-
Ionic Composition: The concentration of potassium ions (K⁺) is a direct contributor to KHT formation. Grapes can have a wide range of potassium levels, from 600 mg/L to over 2,500 mg/L, directly impacting the potential for this compound instability.[5]
-
Colloidal Substances: Wine contains various macromolecules, such as proteins, polyphenols, and polysaccharides, that can act as "protective colloids."[2] These substances can inhibit KHT crystallization by coating the crystal nuclei and preventing their growth.[2]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to potassium this compound in enology.
| Temperature (°C) | 0% | 10% | 12% | 14% | 20% |
| 0 | 2.25 | 1.26 | - | - | - |
| 10 | 3.70 | 2.07 | 1.82 | 1.60 | 1.12 |
| 20 | 5.70 | 3.19 | 2.80 | 2.47 | 1.73 |
| 25 | 6.95 | - | - | - | - |
| 30 | 8.40 | 4.70 | 4.13 | 3.64 | 2.55 |
Table 1: Solubility of Potassium this compound (g/L) in Ethanol-Water Solutions. This table illustrates the significant impact of both temperature and ethanol concentration on the solubility of potassium this compound. The data is sourced from the foundational work of Berg and Keefer (1958).[6]
| Grape Variety | Tartaric Acid (g/L) | Malic Acid (g/L) | Citric Acid (g/L) |
| Thompson Seedless | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |
| Red Globe | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |
| Crimson Seedless | 1.28 - 7.45 | 0.38 - 29.92 | traces - 1.03 |
| Various (Ankara, Turkey) | 1.48 - 10.33 | 1.03 - 9.68 | - |
Table 2: Concentration of Major Organic Acids in Different Table Grape Varieties. The concentration of tartaric acid, a precursor to potassium this compound, varies significantly among grape cultivars. Data compiled from studies by Sabir et al. (2011) and Soyer et al. (2024).[1][7][8]
| Stabilization Method | Tartaric Acid Reduction | Potassium Reduction | Sensory Impact |
| Cold Stabilization | Significant | Significant | Can impact volatilome, potentially enhancing aroma in white/rosé wines but reducing color intensity in rosé/red wines.[9] |
| Carboxymethylcellulose (CMC) | Minimal to none | Minimal to none | Minimal impact on phenolic composition, chromatic characteristics, and volatilome.[9] |
| Metatartaric Acid | Minimal to none | Minimal to none | Minimal impact on phenolic composition, chromatic characteristics, and volatilome.[9] |
Table 3: Comparative Efficacy of Tartrate Stabilization Methods. This table provides a qualitative comparison of the impact of different stabilization techniques on wine composition and sensory characteristics.
Experimental Protocols
Accurate assessment of a wine's tartrate stability is crucial for determining the necessity and efficacy of stabilization treatments. Several methods are employed in enology, each with its own advantages and limitations.
Refrigeration/Brine Test (3-Day Freeze Test)
This is a widely used and straightforward method to assess the potential for KHT precipitation.
Methodology:
-
Filter a representative sample of the wine through a 0.45 µm membrane filter.
-
Place the filtered wine sample in a sealed container.
-
Store the sample at a constant temperature of -4°C for a period of three days.
-
After the incubation period, visually inspect the sample for any signs of crystalline precipitate.
-
Allow the sample to warm to room temperature and observe if any formed crystals redissolve.
-
Interpretation:
-
Pass: No persistent crystalline deposit is observed after warming.
-
Fail: The presence of a persistent crystalline precipitate indicates that the wine is cold unstable.[10]
-
Conductivity Test (Contact Process)
This method provides a more quantitative assessment of tartrate instability by measuring the change in electrical conductivity of the wine upon seeding with KHT crystals.
Methodology:
-
Sample Preparation:
-
Initial Conductivity Measurement:
-
Place the chilled sample in a jacketed beaker connected to a circulating water bath to maintain a constant temperature.
-
Place the beaker on a magnetic stirrer and begin gentle agitation.
-
Immerse a calibrated conductivity probe into the sample and record the initial conductivity reading (R1) once it has stabilized.[3]
-
-
Seeding and Monitoring:
-
Add a standardized amount of finely ground potassium this compound crystals (e.g., 1 g/L) to the stirring wine sample.[10]
-
Continue to monitor and record the conductivity at regular intervals (e.g., every 5 minutes for the first 15 minutes, then every minute) until the reading stabilizes (does not change by more than a specified amount, e.g., 2 µS, for three consecutive readings).[3] Record the final stable conductivity reading (R2).
-
-
Calculation and Interpretation:
Determination of Tartaric Acid and Potassium Concentration
The direct measurement of tartaric acid and potassium concentrations is fundamental to calculating the Concentration Product (CP) and assessing the risk of instability.
Methodology for Tartaric Acid (HPLC):
-
Sample Preparation:
-
Filter the wine sample through a 0.45 µm membrane filter.
-
Dilute the sample as necessary with the mobile phase to fall within the calibration range of the instrument.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of known tartaric acid concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of tartaric acid in the sample by comparing its peak area to the calibration curve.
-
Methodology for Potassium (Atomic Absorption Spectroscopy - AAS):
-
Sample Preparation:
-
Dilute the wine sample with deionized water to a concentration suitable for AAS analysis.
-
-
Instrumental Analysis:
-
Aspirate the diluted sample into the AAS instrument.
-
Measure the absorbance of potassium at its characteristic wavelength (766.5 nm).
-
-
Quantification:
-
Prepare a series of potassium standard solutions of known concentrations.
-
Generate a calibration curve by plotting absorbance against the concentration of the standards.
-
Determine the potassium concentration in the sample by comparing its absorbance to the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound in enology, rendered using the DOT language.
Caption: Pathway of Potassium this compound Formation in Wine.
Caption: Experimental Workflow for Tartrate Stability Testing.
Caption: Overview of Tartrate Stabilization Methodologies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. enartis.com [enartis.com]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. awri.com.au [awri.com.au]
- 7. Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons [frontiersin.org]
- 9. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. awri.com.au [awri.com.au]
- 11. ETS Labs [etslabs.com]
- 12. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the pH Buffering Capacity of Potassium Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH buffering capacity of potassium bitartrate (KC₄H₅O₆), also known as potassium hydrogen tartrate or cream of tartar. This document delves into the fundamental chemical principles governing its buffering action, presents quantitative data on its buffering characteristics, outlines detailed experimental protocols for its analysis, and illustrates key concepts through diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the application of potassium this compound as a pH regulating excipient.
Introduction
Potassium this compound is the potassium acid salt of L-(+)-tartaric acid and is a natural byproduct of winemaking.[1][2] It is widely recognized for its role as a leavening agent in baking, but its utility extends into the pharmaceutical industry as a buffering agent and stabilizer.[3][4] In pharmaceutical formulations, maintaining a stable pH is often critical for the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). Potassium this compound's well-defined acidic properties and its status as a primary pH standard by the National Institute of Standards and Technology (NIST) make it a valuable excipient in the formulation of oral syrups, suspensions, and effervescent tablets.[1][3]
Chemical Properties and Buffering Mechanism
Potassium this compound is a weak acid and its buffering capacity is a result of the equilibrium between tartaric acid (H₂C₄H₄O₆), the this compound anion (HC₄H₄O₆⁻), and the tartrate anion (C₄H₄O₆²⁻). Tartaric acid is a diprotic acid, meaning it can donate two protons. The two dissociation constants (pKa values) for tartaric acid at 25°C are approximately:
-
pKa₁ = 2.89 - 3.04
-
pKa₂ = 4.40[5]
The buffering action of potassium this compound primarily revolves around the first dissociation, where the this compound anion can neutralize added base, and the corresponding undissociated tartaric acid can neutralize added acid. The relevant equilibrium is:
H₂C₄H₄O₆ ⇌ H⁺ + HC₄H₄O₆⁻
A saturated aqueous solution of potassium this compound establishes a standard pH of 3.557 at 25°C, making it a reliable reference for pH meter calibration.[1]
Quantitative Data on Buffering Properties
The effectiveness of a buffer is quantified by its buffering range and buffer capacity (β). The buffering range is the pH range over which a buffer can effectively neutralize added acid or base without a significant change in pH, typically considered to be pKa ± 1. For potassium this compound, the primary buffering range is centered around its pKa₁.
Table 1: Physicochemical Properties of Potassium this compound
| Property | Value | Reference |
| Chemical Formula | KC₄H₅O₆ | [2] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| pKa₁ of Tartaric Acid (25°C) | 2.89 - 3.04 | [5] |
| pKa₂ of Tartaric Acid (25°C) | 4.40 | [5] |
| pH of Saturated Solution (25°C) | 3.557 | [1] |
| Solubility in Water (20°C) | 5.7 g/L | [1] |
| Solubility in Water (100°C) | 61 g/L | [1] |
Table 2: Theoretical Buffer Capacity of a 0.1 M Potassium this compound Buffer
The buffer capacity (β) can be calculated using the following equation for a monoprotic weak acid:
β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²
Where C is the total molar concentration of the buffer (acid + conjugate base). For a diprotic acid like tartaric acid, the total buffer capacity is the sum of the buffer capacities of each ionization step. The following table provides a theoretical calculation of the buffer capacity of a 0.1 M potassium this compound buffer at various pH values, assuming pKa₁ = 2.97 and pKa₂ = 4.40.
| pH | Buffer Capacity (β) |
| 2.0 | 0.085 |
| 2.5 | 0.154 |
| 2.97 (pKa₁) | 0.230 |
| 3.5 | 0.168 |
| 4.0 | 0.140 |
| 4.40 (pKa₂) | 0.152 |
| 5.0 | 0.089 |
| 5.5 | 0.039 |
Note: This table represents a theoretical calculation. The actual buffer capacity can be influenced by factors such as ionic strength and temperature.
Experimental Protocols
Preparation of a Potassium this compound Buffer Solution (0.1 M, pH 3.5)
Materials:
-
Potassium this compound (KC₄H₅O₆)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) (for pH adjustment)
-
Deionized water
-
Volumetric flask (1 L)
-
Analytical balance
-
pH meter, calibrated
Procedure:
-
Weigh 18.82 g of potassium this compound (molar mass = 188.18 g/mol ).
-
Transfer the potassium this compound to a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water and stir until the solid is completely dissolved. Gentle heating may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Place the pH electrode in the potassium this compound solution and monitor the pH.
-
Adjust the pH to 3.5 by adding small increments of a dilute NaOH or HCl solution as needed, while stirring continuously.
-
Once the desired pH is reached and stable, add deionized water to the 1 L mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Determination of Buffer Capacity by Titration
Materials:
-
Prepared potassium this compound buffer solution (0.1 M, pH 3.5)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Burettes (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
pH meter, calibrated
Procedure:
-
Pipette 100 mL of the prepared 0.1 M potassium this compound buffer into a 250 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the buffer solution, ensuring the electrode tip does not come into contact with the stir bar.
-
Record the initial pH of the buffer solution.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Begin the titration by adding 0.5 mL increments of HCl to the buffer solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH of the solution has dropped by at least one pH unit from the initial pH.
-
Repeat the titration with a fresh 100 mL sample of the buffer solution using the standardized 0.1 M NaOH solution, recording the pH and volume of NaOH added until the pH has increased by at least one pH unit.
-
Calculate the buffer capacity (β) at different points along the titration curve using the formula: β = ΔB / ΔpH, where ΔB is the moles of strong acid or base added per liter of buffer and ΔpH is the change in pH.[6]
Visualizations
Chemical Equilibrium of Potassium this compound
Caption: Dissociation equilibria of tartaric acid.
Experimental Workflow for Determining Buffer Capacity
Caption: Workflow for buffer capacity determination.
Role of Potassium this compound in an Oral Suspension
Caption: pH stabilization by potassium this compound.
Applications in Drug Development
The primary role of potassium this compound in drug development is as a pH-controlling excipient. Its acidic nature and buffering capacity are leveraged in various dosage forms:
-
Oral Liquids: In syrups and suspensions, potassium this compound helps maintain the pH of the formulation, which can be crucial for the chemical stability and solubility of the API.[3] By preventing pH fluctuations, it can inhibit degradation reactions such as hydrolysis.
-
Effervescent Tablets: In combination with a carbonate or bicarbonate salt (e.g., sodium bicarbonate), potassium this compound acts as the acid component.[3] Upon contact with water, an acid-base reaction occurs, releasing carbon dioxide and causing the tablet to disintegrate and the drug to dissolve. The buffering system created also helps to maintain a palatable pH for oral consumption.
-
Controlled Release Formulations: The pH of the microenvironment surrounding a dissolving drug particle can influence its dissolution rate. By incorporating a buffering agent like potassium this compound into the formulation, a more constant pH can be maintained, leading to more predictable and reproducible drug release profiles.
Conclusion
Potassium this compound is a versatile and well-characterized excipient with significant utility in pharmaceutical formulation due to its pH buffering capabilities. Its established safety profile, natural origin, and recognition as a primary pH standard contribute to its appeal. A thorough understanding of its chemical properties, particularly its pKa values and buffer capacity, is essential for formulators to effectively utilize this compound to ensure the stability, efficacy, and quality of pharmaceutical products. The experimental protocols and data presented in this guide provide a solid foundation for the rational application of potassium this compound in drug development.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. abachemicals.com [abachemicals.com]
- 5. acid base - Why does buffer capacity of tartrate buffer generally decrease as the buffer pH increases? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pg.edu.pl [pg.edu.pl]
Unveiling the Solubility Profile of Potassium Bitartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of potassium bitartrate (KHT), a compound of significant interest in the pharmaceutical and food industries. This document details the solubility of KHT in various solvents, outlines experimental protocols for its determination, and explores the key factors influencing its solubility.
Quantitative Solubility Data
The solubility of potassium this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative data for its solubility in water and aqueous ethanol solutions.
Table 1: Solubility of Potassium this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | ~0.4[1] |
| 20 | 0.57[2] |
| 25 | 0.61 |
| 100 | 6.1[2] |
Table 2: Solubility of Potassium this compound in Water-Ethanol Solutions
| Ethanol Concentration (% v/v) | Temperature (°C) | Solubility (g/L) |
| 0 | 20 | 5.11[3] |
| 10 | 20 | 2.9[4] |
| 12 | 15 | - |
| 12 | 0 | 50% decrease from 15°C |
Note: Data for solubility in pure glycerol was not available in the cited literature.
Factors Influencing Potassium this compound Solubility
The solubility of potassium this compound is a complex interplay of several physicochemical factors. Understanding these factors is crucial for controlling its crystallization and precipitation, particularly in complex matrices like wine and pharmaceutical formulations.
A diagram illustrating the logical relationships between these factors is presented below.
Experimental Protocols for Solubility Determination
A reliable and reproducible experimental protocol is essential for determining the solubility of sparingly soluble salts like potassium this compound. The following section details a widely accepted method based on acid-base titration.
Principle
This method involves the preparation of a saturated solution of potassium this compound in the solvent of interest. After reaching equilibrium, the undissolved solid is removed, and a known volume of the clear, saturated solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The concentration of the this compound ion (HC₄H₄O₆⁻), and thus the molar solubility of potassium this compound, can be calculated from the titration data.
Materials and Reagents
-
Potassium this compound (KHC₄H₄O₆), analytical grade
-
Solvent of interest (e.g., deionized water, ethanol-water mixtures)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Beakers, volumetric flasks, pipettes, burette
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., filter paper, funnel)
-
Constant temperature bath (optional, for temperature-controlled studies)
Experimental Workflow
The workflow for determining the solubility of potassium this compound is depicted in the diagram below.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of potassium this compound to a known volume of the chosen solvent in a beaker. The presence of undissolved solid is crucial to ensure saturation.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A stirring time of 20-30 minutes is generally adequate at room temperature. For temperature-dependent studies, perform this step in a constant temperature bath.
-
-
Filtration:
-
Separate the undissolved solid from the saturated solution by filtration. Gravity filtration using standard filter paper is a suitable method. It is important to avoid evaporation of the solvent during this step.
-
-
Titration:
-
Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator to the flask. The solution will be colorless.
-
Titrate the solution with a standardized solution of sodium hydroxide from a burette until the first permanent faint pink color appears, indicating the endpoint of the titration.
-
Record the volume of NaOH solution used.
-
Repeat the titration with at least two more aliquots of the filtrate to ensure precision.
-
Calculations
-
Calculate the moles of NaOH used:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)
-
-
Determine the moles of potassium this compound in the titrated sample:
-
The reaction between potassium this compound and sodium hydroxide is a 1:1 molar ratio: KHC₄H₄O₆(aq) + NaOH(aq) → KNaC₄H₄O₆(aq) + H₂O(l)
-
Therefore, Moles of KHT = Moles of NaOH
-
-
Calculate the molar solubility of potassium this compound:
-
Molar Solubility (mol/L) = Moles of KHT / Volume of filtrate titrated (in L)
-
-
Convert molar solubility to solubility in g/L:
-
Solubility (g/L) = Molar Solubility (mol/L) × Molar Mass of KHT (188.18 g/mol )
-
Conclusion
The solubility of potassium this compound is a critical parameter in various scientific and industrial applications. This guide has provided a consolidated source of quantitative solubility data in aqueous and ethanolic solutions, detailed the primary factors influencing its solubility, and presented a robust experimental protocol for its determination. While data on the solubility in glycerol remains elusive, the methodologies described herein can be applied to determine this value experimentally. For professionals in research and drug development, a thorough understanding of these principles is paramount for formulation design, process optimization, and ensuring product stability.
References
An In-depth Technical Guide to the Molecular Structure of Bitartrate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of the different isomers of bitartrate, the conjugate base of tartaric acid. A thorough understanding of the distinct stereochemistry of these isomers is critical in fields ranging from pharmaceutical development, where chirality can dictate pharmacological activity, to materials science and food chemistry. This document outlines the structural properties, presents comparative quantitative data, and details the experimental protocols used for their characterization.
Introduction to this compound Stereoisomerism
This compound is the monoanion of tartaric acid, a dicarboxylic acid with the chemical formula C₄H₆O₆. The presence of two chiral centers at the C2 and C3 positions gives rise to four stereoisomers of tartaric acid. Consequently, there are distinct this compound isomers derived from these parent acids. The stereoisomers of tartaric acid are L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid. A 1:1 mixture of the L and D enantiomers is known as racemic tartaric acid.[1][2] The this compound anion retains the stereochemical configuration of its parent acid.
The key stereoisomers are:
-
L-(+)-Bitartrate: Derived from the naturally occurring L-(+)-tartaric acid, which has a (2R,3R) configuration.[3]
-
D-(-)-Bitartrate: The enantiomer of the L-form, derived from D-(-)-tartaric acid with a (2S,3S) configuration.
-
meso-Bitartrate: Derived from meso-tartaric acid, which has a (2R,3S) or (2S,3R) configuration.[4] This isomer is achiral due to an internal plane of symmetry, making it optically inactive.[4]
The precise three-dimensional arrangement of atoms in these isomers dictates their physical and chemical properties, including how they interact with other chiral molecules and how they pack in a crystal lattice. This is of paramount importance in drug development, where this compound is often used as a salt-former to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The choice of this compound isomer can significantly impact the solubility, stability, and bioavailability of the final drug product.
Physicochemical and Structural Data
The distinct stereochemistry of this compound isomers leads to differences in their physical and chemical properties. These are summarized in the tables below. Table 1 outlines the general physicochemical properties, while Table 2 provides detailed molecular geometry data derived from single-crystal X-ray diffraction studies.
Physicochemical Properties
| Property | L-(+)-Potassium this compound | D-(-)-Bitartrate Salt | meso-Bitartrate Salt |
| IUPAC Name | Potassium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate[3][5] | (2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | Disodium (2R,3S)-rel-2,3-dihydroxybutanedioate |
| Synonyms | Cream of tartar, Potassium hydrogen tartrate[5] | Levo-tartrate salt | (R,S)-tartrate |
| Molecular Formula | KC₄H₅O₆[5] | Varies with cation | Na₂C₄H₄O₆[6] |
| Molar Mass | 188.177 g/mol [5] | Anion: 149.079 g/mol [5] | 194.05 g/mol (disodium salt)[6] |
| Appearance | White crystalline powder[5] | N/A | N/A |
| Solubility in Water | 0.57 g/100 mL (20 °C); 6.1 g/100 mL (100 °C)[5] | N/A | N/A |
| Density | 1.05 g/cm³ (solid)[5] | N/A | N/A |
| Optical Activity | Dextrorotatory | Levorotatory | Inactive[4] |
Molecular Geometry Data
The following table presents selected bond lengths and angles for the this compound isomers, providing insight into their precise molecular architecture. The data for L- and D-bitartrate are from the crystal structure of chiral Zinc Tartrate MOFs, and the data for meso-bitartrate is from the crystal structure of (+)-(R)-α-methylbenzylammonium meso-tartrate monohydrate.[7][8]
| Bond/Angle | L-Bitartrate (in Zn(L-TAR))[7] | D-Bitartrate (in Zn(D-TAR))[7] | meso-Bitartrate Ion[8] |
| Bond Lengths (Å) | |||
| C1-O1 | 1.27(4) | 1.24(3) | 1.259 (5) |
| C1-O2 | 1.25(3) | 1.27(3) | 1.256 (5) |
| C1-C2 | 1.54(4) | 1.54(3) | 1.536 (6) |
| C2-O3 | 1.42(3) | 1.41(3) | 1.420 (5) |
| C2-C3 | 1.54(4) | 1.54(3) | 1.541 (6) |
| C3-O4 | 1.42(3) | 1.42(3) | 1.423 (5) |
| C3-C4 | 1.54(4) | 1.54(3) | 1.531 (6) |
| C4-O5 | 1.26(3) | 1.25(3) | 1.261 (5) |
| C4-O6 | 1.26(3) | 1.27(3) | 1.252 (5) |
| **Bond Angles (°) ** | |||
| O1-C1-O2 | 124.7(3) | 125.1(2) | 124.5 (4) |
| O1-C1-C2 | 117.7(3) | 118.0(2) | 117.7 (4) |
| O2-C1-C2 | 117.6(2) | 116.9(2) | 117.8 (4) |
| C1-C2-C3 | 110.1(2) | 110.0(2) | 110.5 (3) |
| O3-C2-C3 | 110.7(2) | 111.4(2) | 110.8 (4) |
| C2-C3-C4 | 110.0(2) | 110.1(2) | 110.3 (3) |
| O4-C3-C4 | 111.3(2) | 111.4(2) | 110.8 (3) |
| O5-C4-O6 | 125.1(2) | 124.9(2) | 124.6 (4) |
| Torsion Angles (°) | |||
| O3-C2-C3-O4 | -69.2(3) | 68.9(3) | 69.9 (4) |
| C1-C2-C3-C4 | -173.1(2) | 172.8(2) | 178.6 (4) |
Experimental Protocols for Characterization
The structural elucidation and differentiation of this compound isomers rely on advanced analytical techniques. Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure, while nuclear magnetic resonance spectroscopy is a powerful tool for analyzing chiral purity.
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the methodology for the determination of the crystal structure of a this compound salt.
1. Crystallization:
-
Prepare a saturated solution of the purified this compound salt in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Employ a slow evaporation or slow cooling method to grow single crystals of suitable size and quality (typically 0.1 to 0.3 mm in all dimensions).
2. Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Center the crystal on a single-crystal X-ray diffractometer.[9]
-
Perform data collection at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10]
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Determine the unit cell parameters and space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial model of the atomic positions.[11]
-
Refine the structural model using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and displacement parameters to minimize the difference between observed and calculated structure factors.
-
For chiral compounds, the absolute configuration is determined, typically using the Flack parameter.
-
The final structure is validated and reported in a standard format, such as a Crystallographic Information File (CIF).[12][13]
¹H NMR Spectroscopy for Chiral Purity Analysis
While standard ¹H NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent can be employed to determine the enantiomeric purity of a this compound sample. The agent reacts with both enantiomers to form diastereomers, which are distinguishable by NMR.
1. Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 5-10 mg).
-
In an NMR tube, dissolve the sample in a deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆).
-
Add a molar equivalent of a chiral derivatizing agent (e.g., a chiral amine or alcohol) to the solution. The reaction forms diastereomeric esters or amides.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters for quantitative analysis include:
- Sufficient Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
- Pulse Angle: Use a 90° pulse.
- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate quantification).[14]
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum carefully.
-
Identify the distinct signals corresponding to the two diastereomers formed. These signals should be well-resolved.
-
Integrate the area of a non-overlapping proton signal for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (ee).
This guide provides a foundational understanding of the molecular structures of this compound isomers, supported by quantitative data and detailed experimental methodologies. This information is essential for professionals in research and development who require precise control and characterization of these versatile chiral molecules.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meso-Tartaric acid | C4H6O6 | CID 447315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium this compound - Wikipedia [en.wikipedia.org]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. excillum.com [excillum.com]
- 11. rigaku.com [rigaku.com]
- 12. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comprehensive Technical Guide to the Safe Handling of Bitartrate Compounds in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling guidelines for various bitartrate compounds commonly used in laboratory settings. Adherence to these protocols is crucial for ensuring a safe research environment and maintaining the integrity of experimental data. This document outlines the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of several this compound salts.
Introduction to Bitartrates
Bitartrates are the salts and esters of tartaric acid, a dicarboxylic acid. The most common this compound encountered in the laboratory is potassium this compound, also known as cream of tartar. However, a variety of other this compound salts are utilized in research and development for diverse applications, ranging from buffering agents to components in drug formulations.[1][2][3] This guide covers the safety and handling of potassium this compound and other common this compound salts such as sodium, ammonium, calcium, choline, and dimethylaminoethanol (DMAE) this compound. While generally considered to have low toxicity, it is imperative to handle all laboratory chemicals with appropriate caution.
Physicochemical and Toxicological Properties of Common this compound Salts
The following tables summarize the key quantitative data for several this compound salts to facilitate easy comparison and risk assessment.
Table 1: Physical and Chemical Properties of this compound Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |
| Potassium this compound | 868-14-4 | KHC₄H₄O₆ | 188.18 | White crystalline powder | Decomposes | Partially soluble in hot water |
| Sodium this compound | 526-94-3 | NaHC₄H₄O₆ | 172.07 | White crystalline powder | Not available | Soluble |
| Ammonium this compound | 3164-29-2 | NH₄HC₄H₄O₆ | 167.12 | White crystalline powder | Not available | Soluble |
| Calcium this compound | 3164-34-9 | Ca(HC₄H₄O₆)₂ | 338.28 | White powder | Decomposes | Slightly soluble |
| Choline this compound | 87-67-2 | C₉H₁₉NO₇ | 253.25 | White crystalline powder | 149.5 | Easily soluble |
| DMAE this compound | 5988-51-2 | C₈H₁₇NO₇ | 239.22 | White powder | Not available | Soluble |
Table 2: Toxicological Data for this compound Salts
| Compound Name | Acute Oral LD50 (mg/kg) | Primary Hazards | Target Organs |
| Potassium this compound | 22,000 (rat) | May cause skin, eye, and respiratory tract irritation. Ingestion of large quantities can lead to hyperkalemia.[4][5] | None known |
| Sodium this compound | 4,360 (mouse) | May cause eye and skin irritation. May cause respiratory tract irritation. Chronic exposure may cause kidney damage.[6] | Kidneys[6] |
| Ammonium this compound | Not available | May cause skin, eye, and respiratory tract irritation. | Respiratory system |
| Calcium this compound | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Respiratory system |
| Choline this compound | Not available | Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | Respiratory system |
| DMAE this compound | Not available | May cause sensitization by skin contact.[10] | Skin |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are fundamental to the safe handling of this compound compounds.
Engineering Controls
-
Ventilation: Use in a well-ventilated area.[2][11][12] For procedures that may generate dust, a local exhaust ventilation system or a fume hood should be utilized to maintain airborne concentrations below exposure limits.[11][12]
-
Eye Wash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[11][12]
Personal Protective Equipment
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][12][13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6][12]
-
Respiratory Protection: For operations that generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[6][11]
Standard Laboratory Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Do not eat, drink, or smoke in the laboratory.
-
Use non-sparking tools and ground all equipment when handling powders to prevent electrostatic discharge.
Storage
-
Keep containers tightly closed to prevent moisture absorption, as some this compound salts are hygroscopic.[3][14]
-
Store away from incompatible materials such as strong oxidizing agents.[13][14]
Emergency Procedures and First Aid
Rapid and appropriate response to emergencies is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. Wash skin with soap and water. Get medical aid if irritation develops or persists.[6][15][16]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6][15]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.[6][15]
Accidental Release Measures
-
Minor Spills: For small spills of solid this compound, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with water.[6]
-
Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Contain the spill to prevent it from entering drains or waterways. Collect the material as described for minor spills.
Experimental Protocols
Protocol for Neutralization of a this compound Spill
This protocol outlines the steps for neutralizing a spill of a this compound salt, which is acidic in nature.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: Wear safety goggles, gloves, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the Spill: If the spill is a liquid, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Neutralization:
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). A 5-10% solution is generally sufficient.
-
Slowly and carefully add the neutralizing agent to the spilled this compound. Be cautious as this may cause some effervescence (release of CO₂ gas).
-
Test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).
-
-
Clean-up:
-
Once neutralized, absorb the liquid with an inert material.
-
Collect the absorbed material and any solid residue into a designated waste container.
-
-
Decontaminate: Wipe down the spill area with a damp cloth.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Potential Cellular Mechanisms and Workflows
While bitartrates are generally considered to have low toxicity, some cellular effects have been reported. Tartrate has been shown to inhibit acid phosphatase activity in bone cells.[17] Additionally, tartaric acid has been observed to exacerbate colitis in animal models by promoting eosinophilic inflammation through the upregulation of IL-13 and IL-5Rα.[18]
The following diagrams illustrate a general experimental workflow for assessing this compound safety and a simplified representation of a potential inflammatory pathway.
Waste Disposal
All waste containing this compound compounds should be handled and disposed of in accordance with federal, state, and local regulations. Unused or unwanted this compound salts should be disposed of as chemical waste. Do not dispose of down the drain unless permitted by local regulations. Contaminated materials, such as gloves and paper towels, should be placed in a sealed, labeled container for hazardous waste disposal.
Conclusion
While most common this compound salts are of low toxicity, they are not entirely innocuous and must be handled with the appropriate safety precautions. This guide provides a framework for the safe handling, storage, and disposal of this compound compounds in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to use this information to develop and implement robust safety protocols within their own work environments. Always refer to the specific Safety Data Sheet (SDS) for the particular this compound compound being used for the most detailed and up-to-date information.
References
- 1. jabonariumshop.com [jabonariumshop.com]
- 2. lamothe-abiet.com [lamothe-abiet.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]
- 13. fishersci.com [fishersci.com]
- 14. spectrumrx.com [spectrumrx.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 17. The effect of tartrate on bone cell acid phosphatase activity: a quantitative cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tartaric Acid Exacerbates DSS-Induced Colitis by Promoting Eosinophilic Inflammation via IL-13 and IL-5Rα Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nicotine Bitartrate in Elucidating Nicotinic Acetylcholine Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of nicotine bitartrate in the study of nicotinic acetylcholine receptors (nAChRs). Due to its stability and solubility, nicotine this compound dihydrate is a preferred tool for researchers investigating the physiological and pathological roles of nAChRs. This document provides a comprehensive overview of its application in receptor binding and functional assays, detailed experimental protocols, and a summary of its pharmacokinetic properties, serving as a core resource for professionals in neuroscience and drug development.
Introduction to Nicotine this compound in nAChR Research
Nicotine, the primary psychoactive component of tobacco, exerts its effects through its interaction with nAChRs, a diverse family of ligand-gated ion channels.[1] These receptors are integral to a wide range of physiological processes in both the central and peripheral nervous systems.[1] In research settings, the stability and handling of nicotine are critical for obtaining reproducible results. Nicotine freebase is an oily, volatile liquid susceptible to degradation.[2][3][4] In contrast, nicotine this compound, a salt form of nicotine, is a stable, crystalline solid that is highly soluble in water, making it ideal for the precise and consistent preparation of experimental solutions.[5]
Nicotine this compound serves as a potent agonist at various nAChR subtypes, mimicking the action of the endogenous neurotransmitter, acetylcholine.[6] This property allows researchers to selectively activate nAChRs and study their downstream effects, including ion channel gating, calcium signaling, and neurotransmitter release.[7][8] Furthermore, in competitive radioligand binding assays, unlabeled nicotine this compound is often used to determine the non-specific binding of a radiolabeled ligand, a crucial control for accurate data interpretation.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of nicotine with different nAChR subtypes is characterized by its binding affinity (Ki) and functional potency (EC50). While much of the literature refers to "nicotine" without specifying the salt form, the active moiety is the nicotine cation. The data presented below is largely for nicotine, with specific values for nicotine ditartrate noted where available.
| nAChR Subtype | Ligand | Kᵢ (nM) | Assay Conditions | Reference |
| Human α4β2 | (-)-Nicotine ditartrate | 1 | Radioligand binding assay | [6] |
| Human α4β2 | (S)-Nicotine | 2 | [³H]-Epibatidine competition | [9] |
| Rat α4β2 | (S)-Nicotine | 4-10 | Radioligand binding assays | [9] |
| Human α3β4 | (S)-Nicotine | 261 | [³H]-Epibatidine competition | [9] |
| Rat α3β4 | (S)-Nicotine | 440 | [³H]-Epibatidine competition | [9] |
| Human α7 | (-)-Nicotine ditartrate | 7130 | Radioligand binding assay | [6] |
| Rat α7 | (-)-Nicotine ditartrate | 4000 | Radioligand binding assay | [6] |
| Muscle α1β1δγ | (-)-Nicotine ditartrate | >1000 | Radioligand binding assay | [6] |
Table 1: Binding Affinity (Kᵢ) of Nicotine for Various nAChR Subtypes. This table summarizes the inhibition constants (Kᵢ) of nicotine for different nAChR subtypes, indicating its binding affinity.
| nAChR Subtype | Ligand | EC₅₀ (µM) | Assay Type | Reference |
| Human α4β2 (low sensitivity) | Nicotine | 81.1 ± 18.5 | Ca²⁺ flux assay | [10] |
| Rat α3β4 | Nicotine | 8.7 ± 0.9 | Ca²⁺ flux assay | [5] |
| Rat α4β2 | Nicotine | 1.6 (high sensitivity component) | [³H]-Dopamine release | [11] |
| Rat α4β2 | Nicotine | 0.77 (low sensitivity component) | [³H]-Dopamine release | [11] |
| Rat α3β4 | Nicotine | 64 | [³H]-ACh release | [11] |
Table 2: Functional Potency (EC₅₀) of Nicotine at Various nAChR Subtypes. This table presents the half-maximal effective concentrations (EC₅₀) of nicotine, reflecting its potency in activating different nAChR subtypes in functional assays.
Pharmacokinetic Properties of Nicotine this compound
Pharmacokinetic studies, primarily in rodent models, provide valuable insights into the absorption, distribution, metabolism, and excretion of nicotine when administered as nicotine this compound. These parameters are crucial for designing and interpreting in vivo experiments.
| Administration Route | Dose (Nicotine Base Equivalent) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Animal Model | Reference | |---|---|---|---|---|---| | Intraperitoneal | 0.3 mg/kg (as tartrate) | Not significantly different from 0.15 mg/kg freebase | Shorter than freebase | Not specified | Rat |[12] | | Subcutaneous | Not specified | Higher than freebase | Longer than freebase | Higher than freebase | Rat | |
Table 3: Pharmacokinetic Parameters of Nicotine Following Nicotine this compound Administration in Rats. This table summarizes key pharmacokinetic parameters of nicotine when administered as nicotine this compound, highlighting differences compared to nicotine freebase.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing nicotine this compound in nAChR research.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for a specific nAChR subtype using nicotine this compound to define non-specific binding.
Materials:
-
Membrane Preparation: Homogenate from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]-Epibatidine).
-
Nicotine this compound Dihydrate: For determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of nicotine this compound dihydrate (e.g., 10 mM in assay buffer). From this, prepare a working solution for defining non-specific binding (e.g., 100 µM).
-
Prepare serial dilutions of the radioligand and any unlabeled test compounds.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL nicotine this compound solution (final concentration typically 10-100 µM).
-
Competition Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL of unlabeled test compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ion currents elicited by the activation of nAChRs by nicotine this compound in single cells.
Materials:
-
Cells: Neurons or cell lines expressing the nAChR subtype of interest.
-
External Solution (aCSF): e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.[13][14]
-
Internal (Pipette) Solution: e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH adjusted to 7.2 with KOH.[13][14]
-
Nicotine this compound Dihydrate Stock Solution: e.g., 100 mM in deionized water, stored at -20°C. Dilute to the desired final concentration in the external solution on the day of the experiment.
-
Patch-Clamp Rig: Including microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV) to record inward currents.
-
-
Drug Application:
-
Apply nicotine this compound-containing external solution to the cell using a perfusion system. Apply for a defined duration to elicit a current response.
-
Wash out the nicotine solution with the control external solution to allow the current to return to baseline.
-
-
Data Acquisition and Analysis:
-
Record the current responses using appropriate software.
-
Measure the peak amplitude and other kinetic properties of the nicotine-evoked currents.
-
Construct dose-response curves by applying a range of nicotine this compound concentrations to determine the EC₅₀.
-
In Vivo Microdialysis
Objective: To measure the effect of systemically administered nicotine this compound on the extracellular levels of neurotransmitters (e.g., dopamine) in a specific brain region of a freely moving animal.
Materials:
-
Animal Model: e.g., Male Wistar or Sprague-Dawley rats.
-
Microdialysis Probes: With a molecular weight cutoff appropriate for the analyte of interest.
-
Stereotaxic Apparatus
-
Perfusion Pump
-
Fraction Collector
-
Analytical System: e.g., HPLC with electrochemical detection for dopamine.
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
Nicotine this compound Dihydrate Solution: Prepared in sterile saline for injection.
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter.
-
-
Drug Administration: Administer nicotine this compound systemically (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.[8][13]
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique like HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of nicotine this compound.
Visualizations of Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathways
Caption: Simplified nAChR signaling cascade initiated by nicotine this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for nAChR Subtype Selectivity Studies
Caption: Determining nAChR subtype selectivity of nicotine this compound.
Conclusion
Nicotine this compound is an indispensable tool for the study of nicotinic acetylcholine receptors. Its favorable physicochemical properties, coupled with its potent agonist activity, facilitate a wide range of in vitro and in vivo experimental paradigms. This guide provides a foundational resource for researchers, offering key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. A thorough understanding of the principles and methodologies outlined herein will empower scientists to continue to unravel the complex roles of nAChRs in health and disease, paving the way for the development of novel therapeutics targeting this important receptor family.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. velvetcloud.com [velvetcloud.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Nicotine this compound | 6019-06-3 [smolecule.com]
- 6. (-)-Nicotine ditartrate | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
Unlocking Value from Viticulture: A Technical Guide to Potassium Bitartrate Recovery from Wine Industry Byproducts
For Immediate Release
This technical guide provides an in-depth exploration of the extraction, purification, and analysis of potassium bitartrate, a valuable byproduct of the wine industry. Targeting researchers, scientists, and professionals in drug development, this document details the methodologies and quantitative data necessary for harnessing this natural resource.
Introduction: The Untapped Potential of Wine Lees
The global wine industry generates a significant volume of byproducts, with wine lees—the sediment left after fermentation—being a primary component. Rich in various organic compounds, wine lees are a commercially viable source of potassium this compound (KHC₄H₄O₆), commonly known as cream of tartar.[1] This versatile compound has applications in the food, pharmaceutical, and chemical industries.[2] Traditionally viewed as waste, the valorization of wine lees through the recovery of potassium this compound presents a sustainable and economic opportunity for wineries.
Wine lees are a complex mixture of yeast, bacteria, tartaric acid, polysaccharides, and protein-tannin complexes.[1] The composition of wine lees can vary depending on the grape variety, vinification techniques, and aging process. This variability influences the potential yield and purity of the extracted potassium this compound.
Composition of Wine Lees
Understanding the composition of the raw material is crucial for optimizing the extraction and purification processes. The physicochemical profile of wine lees from different grape varieties reveals a rich source of organic materials.
| Component | Fetească Neagră (% of Dry Matter) | Rara Neagră (% of Dry Matter) | Homemade Wine (% of Dry Matter) |
| Dry Matter (%) | 25.06 ± 0.42 | 24.69 ± 0.22 | 9.62 ± 0.22 |
| Proteins | 77.62 ± 9.14 | 42.62 ± 1.57 | 52.24 ± 3.23 |
| Lipids | 4.61 ± 0.21 | 9.41 ± 2.04 | 6.23 ± 1.56 |
| Carbohydrates | 14.35 ± 0.19 | 25.11 ± 1.51 | 18.23 ± 0.23 |
| β-glucans | 16.88 ± 0.04 | 17.42 ± 0.02 | 12.84 ± 0.01 |
| Anthocyanins (mg cyanidin/100g) | 22.78 ± 1.60 | 9.18 ± 0.15 | 11.43 ± 0.21 |
| Ash | 0.035 ± 0.21 | 0.03 ± 0.42 | 0.03 ± 0.21 |
| pH | 3.083 ± 0.01 | 3.49 ± 0.0 | 3.21 ± 0.01 |
Data adapted from a study on the physico-chemical and microbiological profile of red wine lees.[3]
Extraction and Purification of Potassium this compound: A Step-by-Step Approach
The recovery of potassium this compound from wine lees is primarily achieved through a process of dissolution and controlled crystallization. The general industrial process can be broken down into several key stages.
Raw Material Preparation
The initial raw material, known as "wine tartar" or crude argol, is harvested from wine barrels and fermentation tanks.[4] This material is a mixture of potassium this compound, calcium tartrate, yeast residues, and other organic matter.[5]
Extraction via Cooling Crystallization
A widely used method for extracting potassium this compound is cooling crystallization, which leverages the compound's temperature-dependent solubility in water.
Experimental Protocol: Laboratory-Scale Cooling Crystallization
-
Dissolution: Introduce a known quantity of crushed raw wine tartar (e.g., 10 grams) into a specified volume of water (e.g., 200 mL) in an agitated vessel.
-
Heating: Heat the mixture to a temperature range of 70-90°C while stirring continuously to dissolve the potassium this compound. Monitor the temperature and pH throughout this step.[6]
-
Hot Filtration: Filter the hot solution to remove insoluble impurities such as grape skins and other debris.[4][6] The use of pipeline water filters with appropriate cartridges (e.g., 5µm, carbon/diatomite) can facilitate this step.
-
Cooling and Crystallization: Cool the filtrate to induce the crystallization of potassium this compound. The cooling rate can be optimized to control crystal size and yield.
-
Separation: Separate the crystallized potassium this compound from the mother liquor via filtration.[4]
-
Drying: Dry the collected crystals in an oven at 105°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the dried crystals can be redissolved in hot water and the crystallization process repeated.
Quantitative Data: Yield Optimization
The yield of potassium this compound is influenced by several factors, including the solvent volume, heating temperature, and stirring time and rate. Laboratory-scale experiments have shown that a maximum yield can be achieved by optimizing these parameters. For instance, using 10 grams of raw material, a yield of approximately 7 grams of cream of tartar was obtained with a stirring time of 10 minutes at agitation rates between 700 and 1000 rpm.
Purification using Adsorbents
To improve the color and purity of the final product, adsorbents like bentonite (bleaching clay) or powdered activated carbon (PAC) can be introduced during the dissolution stage.
Experimental Protocol: Decolorization
-
During the dissolution step of the cooling crystallization process, add a specific amount of bentonite (e.g., 10 to 50 mg per 10 grams of raw material) to the mixture.
-
Proceed with the heating and stirring as previously described.
-
Note that the addition of adsorbents can make the subsequent filtration step more challenging due to the formation of fine sludge.
Advanced Recovery Method: Cation Exchange Resin
An alternative and environmentally friendly approach to recover tartaric acid (the precursor to potassium this compound) from wine lees involves the use of cation exchange resins. This method avoids the production of calcium sulfate sludge associated with traditional methods.
Experimental Protocol: Tartaric Acid Recovery using Cation Exchange Resin
-
Lees Suspension: Prepare a suspension of dry wine lees in water.
-
pH Adjustment: Adjust the pH of the suspension to an optimal level (e.g., pH 3.0).[7]
-
Resin Addition: Add a specific dosage of cation exchange resin (e.g., 3.5 g per gram of dry lees).[7]
-
Agitation: Agitate the mixture at ambient temperature to facilitate the exchange of potassium ions for hydrogen ions on the resin, thereby solubilizing the tartaric acid.
-
Separation: Separate the resin and solid residues from the tartaric acid-rich solution.
Quantitative Data: Recovery Efficiency
Under optimized conditions (pH 3.0, water dosage of 10 mL/g dry lees, and resin dosage of 3.5 g/g dry lees), this method can achieve a tartaric acid recovery of 74.9% and a potassium removal of 98.8%.[7] The resulting tartaric acid solution can then be further processed to produce high-purity potassium this compound.
Purity Analysis of Potassium this compound
Ensuring the purity of the final potassium this compound product is critical, especially for pharmaceutical applications. Various analytical techniques are employed to quantify the compound and its potential impurities.
| Analytical Method | Analyte/Parameter | Key Features |
| Titration | Potassium this compound Assay | A classic and reliable method for determining the overall purity of the product.[2] |
| Ion Chromatography | Ammonium Impurities | Allows for the precise and rapid determination of ammonium impurities, which is a requirement for pharmaceutical-grade potassium this compound.[8][9] |
| Colorimetry | Ammonium Impurities | A traditional method for ammonium determination as specified in some pharmacopeial monographs.[8] |
For pharmaceutical use, potassium this compound must comply with the requirements of pharmacopeias such as the United States Pharmacopeia (USP), which sets limits on impurities like ammonia.[8][9]
Process Flow and Logic
The overall process for recovering potassium this compound from wine lees can be visualized as a logical workflow, from the initial raw material to the final purified product.
Caption: Workflow for Potassium this compound Recovery.
Conclusion
The recovery of potassium this compound from wine lees is a prime example of industrial symbiosis, transforming a byproduct into a valuable commodity. This technical guide has outlined the fundamental principles, detailed experimental protocols, and quantitative data associated with this process. For researchers and drug development professionals, understanding these technical aspects is key to leveraging this natural and sustainable source of potassium this compound for various applications. Further research into optimizing extraction and purification technologies will continue to enhance the economic and environmental benefits of this viticultural valorization.
References
- 1. enology.fst.vt.edu [enology.fst.vt.edu]
- 2. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. ispiceyou.com [ispiceyou.com]
- 5. Potassium this compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium impurities in potassium this compound | Metrohm [metrohm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Choline Bitartrate as a Precursor to Acetylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylcholine (ACh) is a critical neurotransmitter implicated in a vast array of physiological and cognitive processes. Its synthesis is intrinsically dependent on the availability of choline. This technical guide provides an in-depth examination of choline bitartrate as an exogenous precursor for acetylcholine synthesis. We will explore the biochemical pathways, transport mechanisms, and enzymatic kinetics involved. Furthermore, this guide details established experimental protocols for the quantification of choline acetyltransferase (ChAT) activity and acetylcholine levels, and presents a summary of quantitative data from relevant studies. The included diagrams, rendered in DOT language, provide visual representations of the key pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.
Biochemical Pathway of Acetylcholine Synthesis
The synthesis of acetylcholine is a single-step enzymatic reaction that occurs in the cytoplasm of cholinergic neurons.[1] The reaction is catalyzed by the enzyme Choline Acetyltransferase (ChAT) (E.C. 2.3.1.6).[2]
The two primary substrates for this reaction are:
-
Choline: An essential nutrient that must be obtained from dietary sources or synthesized de novo in the liver. Choline this compound serves as a readily available source of choline.[3]
-
Acetyl Coenzyme A (Acetyl-CoA): This molecule is primarily generated within the mitochondria from the decarboxylation of pyruvate, a product of glycolysis.[1] It is then transported into the cytoplasm for use in ACh synthesis.[1]
The reaction can be summarized as follows:
Choline + Acetyl-CoA --(ChAT)--> Acetylcholine + Coenzyme A
The activity of ChAT is a defining characteristic of cholinergic neurons.[4][5] Kinetic studies have indicated that the synthesis of acetylcholine by ChAT follows an ordered sequential reaction, with acetyl-CoA being the leading substrate.[2][5]
Choline Transport into Cholinergic Neurons
The uptake of choline into cholinergic nerve terminals is a critical and rate-limiting step in the synthesis of acetylcholine.[6] This process is mediated by the high-affinity choline transporter (ChT), also known as solute carrier family 5 member 7 (SLC5A7).[7][8] The ChT is a sodium- and chloride-dependent transporter that is expressed almost exclusively in cholinergic neurons.[7][8] The activity of the ChT is tightly regulated and can be rapidly increased in response to heightened neuronal activity to meet the demand for choline in acetylcholine synthesis.[6]
In addition to the high-affinity transporter, choline can also be transported across the blood-brain barrier and into other cells by choline transporter-like proteins (CTL1 and CTL2).[7]
Quantitative Data on Choline this compound and Acetylcholine
The administration of choline this compound has been shown to increase plasma choline levels.[9] However, its bioavailability and subsequent impact on acetylcholine synthesis can be influenced by various factors.
| Parameter | Value | Condition | Reference |
| Choline Content in Choline this compound | ~40% by weight | [3] | |
| Recommended Dosage | 500 mg - 3,000 mg per day | Nootropic use | [3] |
| Peak Plasma Choline (Tmax) | Significantly later than krill oil | Single dose in healthy volunteers | [10] |
| Plasma Choline Increase | Nearly doubled | 12 gm/day in patients with dementia | [9] |
| Effect on Memory in Healthy Young Adults | No significant acute effects | 2.0-2.5g single dose | [11] |
| Effect on Cognition in Elderly | Correlates with cognitive performance | Cross-sectional study | [12] |
| Bioavailability vs. Egg Yolk Phospholipids | Less efficient absorption | Randomized trial in healthy adults | [13] |
Table 1: Summary of Quantitative Data for Choline this compound
Experimental Protocols
Quantification of Acetylcholine using HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of acetylcholine and choline in biological samples such as cerebrospinal fluid.[14]
Objective: To accurately measure the concentration of acetylcholine in a given biological sample.
Materials:
-
HPLC system with a HILIC column (e.g., Atlantis HILIC Silica or Syncronis HILIC).[15]
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
Mobile phase: Acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Internal standards (e.g., deuterated acetylcholine and choline).
-
Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges).
Procedure:
-
Sample Preparation:
-
For cerebrospinal fluid, a simple protein precipitation step may be sufficient.[14]
-
For more complex matrices like plasma or tissue homogenates, solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HILIC column.
-
Use a gradient elution with a high percentage of organic solvent to retain and separate the polar analytes, acetylcholine and choline.[15]
-
-
Mass Spectrometric Detection:
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for acetylcholine, choline, and their internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of acetylcholine and choline standards.
-
Calculate the concentration of acetylcholine in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Choline Acetyltransferase (ChAT) Activity Assay
This colorimetric assay measures the activity of ChAT in tissue homogenates. The principle of the assay is based on the reaction of CoA, a product of the ChAT-catalyzed reaction, with a chromogenic agent.
Objective: To determine the activity of ChAT in a tissue sample.
Materials:
-
ChAT Activity Assay Kit (commercially available).[16][17][18]
-
Tissue homogenizer.
-
Phosphate-buffered saline (PBS).
-
Microplate reader capable of measuring absorbance at 324 nm or 412 nm, depending on the kit.[16][19]
-
Incubator.
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in ice-cold PBS.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the tissue supernatant, acetyl-CoA, and choline in a suitable buffer.
-
Incubate the mixture at 37°C to allow the ChAT in the sample to catalyze the formation of acetylcholine and CoA.
-
Stop the reaction by heat inactivation.
-
-
Chromogenic Reaction:
-
Add a chromogenic reagent that reacts with the generated CoA to produce a colored product.
-
Incubate at room temperature to allow for color development.[16]
-
-
Measurement:
-
Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.
-
Calculate the ChAT activity based on a standard curve or by using the molar extinction coefficient of the product.[17]
-
Signaling Pathways and Downstream Effects
Once synthesized and released into the synaptic cleft, acetylcholine exerts its effects by binding to and activating two main types of receptors:
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation, allow the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane and an excitatory response.
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that can have either excitatory or inhibitory effects, depending on the specific receptor subtype and the downstream signaling cascade it activates.
The activation of these receptors by acetylcholine is fundamental for a wide range of physiological functions, including muscle contraction, learning, memory, and attention.
Conclusion
Choline this compound serves as a viable exogenous source of choline for the synthesis of acetylcholine. The efficiency of this conversion and its subsequent impact on physiological and cognitive functions are dependent on a multitude of factors, including transport across the blood-brain barrier, the activity of choline acetyltransferase, and the overall state of the cholinergic system. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the effects of choline this compound and other cholinergic agents. Further research is warranted to fully elucidate the dose-response relationship and therapeutic potential of choline this compound in various neurological and cognitive conditions.
References
- 1. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nootropicsexpert.com [nootropicsexpert.com]
- 4. Substrate binding and catalytic mechanism of human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Choline Transporter 1 Maintains Cholinergic Function in Choline Acetyltransferase Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline transporter - Wikipedia [en.wikipedia.org]
- 8. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. No Acute Effects of Choline this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Choline supplements: An update [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. assaygenie.com [assaygenie.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]
- 19. Choline Acetyltransferase (ChAT) Activity Assay Kit - Profacgen [profacgen.com]
An In-Depth Technical Guide to the Physical Characteristics of Potassium Bitartrate Deposits in Wine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of potassium bitartrate (KHT) deposits in wine. Commonly known as "wine diamonds," these crystalline structures, while harmless, are a significant factor in wine stability and consumer acceptance.[1][2] This document delves into the morphology, formation, and analytical methodologies associated with KHT in wine, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support advanced research and development.
Crystal Morphology and Composition
Potassium this compound crystals are the potassium acid salt of tartaric acid (KC₄H₅O₆).[2] In wines, these deposits can range from a few small crystals adhering to the cork to several grams of crystalline sediment at the bottom of the bottle.[3]
The morphology of KHT crystals is a key identifying feature. In white wines, they typically form colorless, well-defined, boat-shaped or prismatic crystals that can resemble shards of glass.[3][4] In contrast, crystals in red wines are often reddish-brown due to the incorporation of pigments, tannins, and other phenolic compounds into the crystal lattice, resulting in smaller, more irregularly shaped deposits.[3] Scanning electron microscopy (SEM) studies have revealed that co-precipitation with colloidal substances can disrupt the crystal lattice, leading to polymorphism with shapes evolving from truncated ellipsoids to lanceolar and rhomboid forms with rough surfaces.[5] The size of naturally formed KHT crystals in wine can range from 3 to 350 micrometers (µm).[5]
Factors Influencing Potassium this compound Precipitation
The formation of KHT crystals is a complex process governed by the supersaturation of the wine with potassium and this compound ions. Several key factors influence this equilibrium:
-
Temperature: Lower temperatures significantly decrease the solubility of KHT in the aqueous ethanol solution of wine, which is the primary driver for crystallization.[1][2] This principle is the basis for the cold stabilization technique used in winemaking.[1]
-
Ethanol Concentration: As the ethanol content of wine increases, the solubility of KHT decreases, promoting its precipitation.[1]
-
pH: The concentration of the this compound anion (HT⁻) is pH-dependent. The maximum concentration of HT⁻, and thus the greatest potential for KHT precipitation, occurs at a pH of approximately 3.7.[6]
-
Ionic Composition: The concentration of potassium and tartrate ions is a direct determinant of supersaturation. Wines with higher concentrations of these ions are more prone to KHT precipitation.[1]
-
Protective Colloids: Wine contains various macromolecules, such as mannoproteins, carboxymethylcellulose (CMC), and other polysaccharides, that can inhibit KHT crystallization.[6][7][8] These "protective colloids" do not prevent the initial formation of crystal nuclei but rather adsorb to the crystal surfaces, hindering their growth to a macroscopic size.[7]
Quantitative Data on KHT Characteristics
The following tables summarize key quantitative data related to the physical characteristics of potassium this compound in wine.
Table 1: Solubility of Potassium this compound in Ethanol-Water Solutions at Various Temperatures
| Ethanol Concentration (% v/v) | 0°C (g/L) | 10°C (g/L) | 20°C (g/L) |
| 0 | 2.56 | 4.25 | 6.15 |
| 10 | 1.45 | 2.35 | 3.40 |
| 12 | 1.25 | 2.05 | 2.95 |
| 14 | 1.08 | 1.78 | 2.58 |
Data synthesized from multiple sources.
Table 2: Influence of Protective Colloids on KHT Crystal Growth
| Colloidal Substance | Concentration | Observation |
| Mannoproteins | Not specified | Delays crystal growth, modifies crystal morphology. |
| Carboxymethylcellulose (CMC) | Not specified | Hinders crystal growth. |
| Metatartaric Acid | 50-100 mg/L | Inhibits crystal growth by coating nuclei.[6] |
Information based on qualitative and semi-quantitative studies.
Experimental Protocols
Detailed methodologies for assessing and inducing potassium this compound stability are crucial for research and quality control.
Cold Stability Test
This test is a common method to predict the likelihood of KHT precipitation in bottled wine.
Protocol:
-
Filter a sample of the wine through a 0.45 µm membrane filter to remove any existing particulate matter.
-
Place the filtered wine in a clear, sealed container.
-
Store the container at a constant low temperature, typically -4°C, for a period of 72 hours.
-
After the incubation period, visually inspect the sample under bright light for the presence of any crystalline deposits.
-
Allow the sample to warm to room temperature. If any observed crystals dissolve upon warming, the wine is generally considered stable. Persistent crystals indicate instability.
Conductivity (Minicontact) Test
This method provides a more quantitative assessment of KHT stability by measuring the change in electrical conductivity as KHT precipitates.
Protocol:
-
Filter a sample of the wine through a 0.45 µm membrane filter.
-
Place the filtered wine in a temperature-controlled vessel equipped with a conductivity meter and a stirrer.
-
Cool the wine to a specified temperature (e.g., 0°C for white wines, 5°C for red wines).
-
Once the temperature is stable, add a seeding amount of finely ground KHT crystals (e.g., 4 g/L).
-
Continuously stir the sample and monitor the electrical conductivity for a set period (e.g., 30 minutes).
-
A significant drop in conductivity (typically >5%) indicates that the wine is unstable, as potassium ions are being removed from the solution to form KHT crystals.
Quantification of Potassium this compound
Accurate quantification of KHT in wine is essential for detailed stability studies. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol:
-
Sample Preparation: Filter the wine sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 or ion-exchange column) and a UV or diode array detector.
-
Mobile Phase: An acidic aqueous mobile phase is typically used, such as dilute sulfuric acid or phosphoric acid.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of tartaric acid in a model wine solution (ethanol and water).
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the tartaric acid peak based on its retention time compared to the standards. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards. The concentration of potassium can be determined separately using atomic absorption spectroscopy or ion-selective electrodes to calculate the KHT concentration.
Visualizing Key Relationships
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described in this guide.
Caption: Factors influencing potassium this compound precipitation in wine.
Caption: Experimental workflow for the cold stability test.
Caption: Experimental workflow for the conductivity (Minicontact) test.
References
- 1. mdpi.com [mdpi.com]
- 2. stonestreetwines.com [stonestreetwines.com]
- 3. Why are there crystals in my wine? ask Decanter [decanter.com]
- 4. jordanwinery.com [jordanwinery.com]
- 5. Identifying Tartrate Salt Crystals in Wine Sediment [agris.fao.org]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. uu.nl [uu.nl]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for Preparing Potassium Bitartrate Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate (KHC₄H₄O₆), also known as potassium hydrogen tartrate or cream of tartar, is a primary reference standard for pH buffers as recognized by the National Institute of Standards and Technology (NIST).[1] Its stability, low solubility in water, and well-defined pH in a saturated solution make it an excellent choice for calibrating pH meters and for various applications in research and development where a precise and stable acidic buffer is required.[1][2] This document provides a detailed protocol for the preparation of potassium this compound buffer solutions.
A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. The effectiveness of a buffer is determined by the pKa of the acidic component and the ratio of the concentrations of the acid and its conjugate base, a relationship described by the Henderson-Hasselbalch equation.[3][4] Tartaric acid is a diprotic acid, meaning it can donate two protons, with pKa values of 2.98 and 4.34.[5][6] This allows for the creation of buffers in two acidic pH ranges.
Data Presentation
The key quantitative data for the preparation of potassium this compound buffer solutions are summarized in the table below.
| Parameter | Value | Reference |
| Molar Mass of Potassium this compound (KHC₄H₄O₆) | 188.18 g/mol | [7] |
| pKa₁ of Tartaric Acid (at 25 °C) | 2.98 | [5][6] |
| pKa₂ of Tartaric Acid (at 25 °C) | 4.34 | [5][6] |
| pH of Saturated Potassium this compound Solution (at 25 °C) | 3.557 | [1] |
| Solubility in Water (at 20 °C) | 5.7 g/L | [1] |
| Solubility in Water (at 100 °C) | 61 g/L | [1] |
Experimental Protocols
This section details the methodologies for preparing two types of potassium this compound buffer solutions: a standard saturated solution and a buffer of a specific molarity and pH.
Protocol 1: Preparation of a Standard Saturated Potassium this compound Buffer (pH 3.557 at 25 °C)
This protocol describes the preparation of a primary standard buffer solution as defined by NIST.[1]
Materials and Equipment:
-
Potassium this compound (reagent grade)
-
Deionized or distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper or a sintered glass filter)
-
Calibrated pH meter and electrode
-
Thermometer
Procedure:
-
Create a Saturated Solution: Add an excess of potassium this compound to a beaker containing deionized water at a temperature between 22 °C and 28 °C. An excess is typically achieved by adding more solid than will dissolve (e.g., approximately 10 g per liter of water).
-
Stir to Equilibrate: Stir the solution vigorously for at least 30 minutes to ensure saturation. The temperature should be maintained within the specified range.
-
Allow to Settle: Turn off the stirrer and allow the excess solid to settle to the bottom of the beaker.
-
Filter the Solution: Carefully decant or filter the supernatant to remove the undissolved potassium this compound.[1] The resulting clear solution is the saturated potassium this compound buffer.
-
pH Verification: At 25 °C, the pH of this solution should be 3.557.[1] Use a calibrated pH meter to verify the pH.
Protocol 2: Preparation of a Potassium this compound Buffer of Specific Molarity and pH
This protocol outlines the preparation of a potassium this compound buffer to a desired concentration and pH, for example, a 0.1 M buffer at pH 4.0. This procedure involves starting with the potassium this compound solution and adjusting the pH with a strong base.
Materials and Equipment:
-
Potassium this compound (reagent grade)
-
Deionized or distilled water
-
0.1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Calibrated pH meter and electrode
-
Graduated cylinder or burette
Procedure:
-
Calculate the Required Mass: To prepare a 0.1 M potassium this compound solution, calculate the mass of KHC₄H₄O₆ needed. For 1 liter of solution: Mass = Molarity × Molar Mass × Volume Mass = 0.1 mol/L × 188.18 g/mol × 1 L = 18.818 g
-
Dissolve the Potassium this compound: Weigh out the calculated mass of potassium this compound and transfer it to a beaker containing a portion of the final volume of deionized water (e.g., 800 mL for a 1 L final volume).
-
Gently Heat to Dissolve: Potassium this compound has low solubility at room temperature.[1] Gently heat the solution while stirring to facilitate dissolution. Avoid boiling.
-
Cool to Room Temperature: Once the solid is completely dissolved, allow the solution to cool to room temperature (25 °C).
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add the 0.1 M NaOH or KOH solution dropwise while monitoring the pH. Continue adding the base until the desired pH (e.g., 4.0) is reached.
-
Final Volume Adjustment: Transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask. Carefully add deionized water to the calibration mark.
-
Mix Thoroughly: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Visualizations
The following diagrams illustrate the logical workflow for the preparation of potassium this compound buffer solutions.
Caption: Experimental workflows for preparing potassium this compound buffer solutions.
Caption: Logical relationships in a potassium this compound buffer system.
References
Application Notes and Protocols: Potassium Bitartrate as a Reducing Agent in Noble Metal Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium bitartrate (KHC₄H₄O₆), commonly known as cream of tartar, is the potassium acid salt of tartaric acid.[1] It is a byproduct of the winemaking process and is widely recognized for its applications in the food industry.[2] In the realm of materials science, potassium this compound has emerged as a valuable weak reducing agent for the synthesis of noble metal nanoparticles.[3][4] Its slow reduction kinetics are advantageous for controlling the size and morphology of the resulting nanoparticles, which is a critical aspect in applications ranging from catalysis to drug delivery.[4] This document provides detailed protocols and application notes on the use of potassium this compound for the synthesis of gold (Au), platinum (Pt), palladium (Pd), and silver (Ag) nanoparticles.
Mechanism of Reduction
Potassium this compound acts as a reducing agent, donating electrons to reduce metal ions (e.g., Au³⁺, Pt⁴⁺, Ag⁺, Pd²⁺) to their neutral metallic state (Au⁰, Pt⁰, Ag⁰, Pd⁰), leading to the nucleation and growth of nanoparticles. The reaction is typically carried out in an aqueous solution and often requires heating to proceed at a reasonable rate. The this compound ion can also act as a capping agent, adsorbing to the surface of the nanoparticles and preventing their aggregation.[5] The general mechanism involves the oxidation of the this compound ion while the metal ions are reduced.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of noble metal nanoparticles using potassium this compound as the reducing agent.[3][4]
1. Synthesis of Gold Nanoparticles (AuNPs)
-
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Potassium this compound solution (e.g., 0.5 wt%)
-
Poly(N-vinyl-2-pyrrolidone) (PVP) solution (e.g., 1.0 wt%)
-
Deionized water
-
-
Procedure:
-
In a clean flask, combine 20 mL of the HAuCl₄ solution with a specific volume of the PVP solution (to achieve the desired PVP to Au molar ratio).
-
Add 20 mL of the potassium this compound solution to the mixture while stirring.
-
Heat the mixture to boiling under continuous stirring.
-
Observe the color change of the solution, which indicates the formation of AuNPs. A change from yellow to gray and finally to a stable ruby-red is characteristic of AuNP formation.
-
Continue heating and stirring for a defined period (e.g., 30 minutes) to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature.
-
The resulting colloidal AuNP solution can be stored for further characterization and use.
-
2. Synthesis of Platinum Nanoparticles (PtNPs)
-
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (1.0 mM)
-
Potassium this compound solution (e.g., 0.5 wt%)
-
Poly(N-vinyl-2-pyrrolidone) (PVP) solution (e.g., 1.0 wt%) or Polyethylene glycol (PEG)
-
Deionized water
-
-
Procedure:
-
In a flask, mix 20 mL of the H₂PtCl₆ solution with a calculated volume of the PVP or PEG solution.
-
Add 20 mL of the potassium this compound solution to the mixture with vigorous stirring.
-
Heat the solution to boiling and maintain it at this temperature.
-
The color of the solution will gradually change, indicating the formation of PtNPs.
-
After the reaction is complete (typically after several hours, as the reduction of Pt ions by this compound is slow), allow the solution to cool.
-
The stable colloidal PtNP solution is now ready for analysis.
-
3. Synthesis of Palladium (Pd) and Silver (Ag) Nanoparticles
The synthesis of Pd and Ag nanoparticles with potassium this compound as the sole reducing agent is less straightforward and often requires the presence of a stronger reducing agent or specific reaction conditions. However, in the presence of a protective agent like PVP or 3,3′-thiodipropionic acid (TDPC) and under alkaline conditions, the synthesis can be achieved.[3]
-
Materials:
-
Palladium(II) chloride (PdCl₂) or Silver nitrate (AgNO₃) solution
-
Potassium this compound solution
-
Poly(N-vinyl-2-pyrrolidone) (PVP) or 3,3′-thiodipropionic acid (TDPC) solution
-
A base (e.g., NaOH) to adjust the pH
-
Deionized water
-
-
Procedure:
-
Prepare a solution of the metal salt (PdCl₂ or AgNO₃) and the protective agent (PVP or TDPC).
-
Adjust the pH of the solution to be alkaline using the base.
-
Add the potassium this compound solution to the mixture.
-
Heat the reaction mixture to facilitate the reduction process.
-
Monitor the reaction by observing color changes or by using UV-Vis spectroscopy.
-
Once the nanoparticle formation is complete, cool the solution.
-
Data Presentation
The characteristics of nanoparticles synthesized using potassium this compound are influenced by factors such as the concentration of the protective agent, temperature, and pH. The following table summarizes typical data obtained from the synthesis of gold and platinum nanoparticles.
| Nanoparticle Type | Metal Ion Precursor | Protective Agent | Molar Ratio (Protective Agent:Metal Ion) | Average Diameter (nm) |
| Gold (Au) | HAuCl₄ | PVP | 10:1 | ~15 |
| Gold (Au) | HAuCl₄ | PVP | 20:1 | ~10 |
| Gold (Au) | HAuCl₄ | TDPC | 5:1 | ~20 |
| Gold (Au) | HAuCl₄ | TDPC | 10:1 | ~12 |
| Platinum (Pt) | H₂PtCl₆ | PVP | 10:1 | ~5 |
| Platinum (Pt) | H₂PtCl₆ | PVP | 20:1 | ~3 |
| Platinum (Pt) | H₂PtCl₆ | PEG | 10:1 | ~6 |
| Platinum (Pt) | H₂PtCl₆ | PEG | 20:1 | ~4 |
Note: The values presented are illustrative and can vary based on specific experimental conditions. It has been observed that at a constant concentration of Au and Pt ions, the average diameter of the nanoparticles tends to decrease as the concentration ratio of the protective agent to the metal ions increases.[3]
Visualizations
Diagram 1: General Workflow for Nanoparticle Synthesis
Caption: General workflow for the synthesis of noble metal nanoparticles.
Diagram 2: Logical Relationship in Nanoparticle Synthesis
Caption: Key steps in nanoparticle formation and stabilization.
Potassium this compound serves as an effective, mild reducing agent for the controlled synthesis of various noble metal nanoparticles. The slow reaction kinetics allow for better control over the size and distribution of the nanoparticles, which is crucial for their application in fields such as drug development, catalysis, and diagnostics. The protocols provided herein offer a foundation for researchers to explore and optimize the synthesis of nanoparticles for their specific needs. Further investigation into the effects of pH, temperature, and the use of different capping agents can lead to even finer control over the nanoparticle characteristics.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 3. Preparation of gold, platinum, palladium and silver nanoparticles by the reduction of their salts with a weak reductant–potassium this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of gold, platinum, palladium and silver nanoparticles by the reduction of their salts with a weak reductant–potassium this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ysxbcn.com [ysxbcn.com]
Application Notes and Protocols: The Role of Bitartrate in Modern Electroplating Techniques
Introduction
Bitartrate, the potassium acid salt of tartaric acid, and its related tartrate salts are increasingly utilized in electroplating formulations.[1] These compounds serve as effective complexing agents, facilitating the controlled deposition of metal ions onto a substrate.[2][3][4] Their application is particularly significant in the development of environmentally benign plating baths, offering a viable alternative to traditional cyanide-based electrolytes.[5][6] The primary functions of this compound and tartrates in electroplating include stabilizing metal ions in solution, controlling the rate of deposition, and influencing the morphology and properties of the final metallic coating.[2][4]
Application Notes
Copper Electroplating
This compound and tartrate compounds are employed in both acidic and alkaline copper electroplating baths. In non-cyanide alkaline copper plating, they act as complexing agents to keep copper ions in solution at higher pH values, preventing their precipitation as hydroxides.[6] This allows for the deposition of a smooth and adherent copper layer.[2] Studies have shown that the presence of this compound ions in an acidic copper sulfate bath influences the electrodeposition process, which is primarily diffusion-controlled.[5] The concentration of this compound can be adjusted to modify the kinetics of the deposition process.
Tin and Tin-Alloy Electroplating
In acidic tin electroplating, tartaric acid is used as an additive to enhance the stability of the plating bath.[7] It helps to prevent the oxidation of stannous ions to stannic ions, which can otherwise lead to the formation of sludge and reduce the efficiency of the process.[7] Tartrates are also used as complexing agents in the electrodeposition of tin alloys, where they help to control the co-deposition of the different metal ions, thereby determining the composition and properties of the resulting alloy coating.[4]
Gold and Gold-Alloy Electroplating
Tartrate salts are utilized in both neutral and alkaline gold plating baths.[8] They form stable complexes with gold ions, which is crucial for achieving a uniform and high-purity gold deposit, a requirement in applications such as the semiconductor industry.[8] In some formulations for immersion gold plating, potassium sodium tartrate or tartaric acid can act as a reducing compound.[9]
Alloy Electroplating
The use of tartrates as complexing agents is critical in the electrodeposition of various alloys, such as copper-nickel (Cu-Ni).[4] By forming complexes with the different metal ions in the electrolyte, tartrates help to bring their deposition potentials closer together. This allows for the simultaneous deposition of the metals to form an alloy with the desired composition and properties. The morphology of the electrodeposited alloy can be significantly influenced by the presence and concentration of tartrate in the bath.[4]
Data Presentation
Table 1: Composition of a Citrate-Tartrate Dual-Complexing Non-Cyanide Alkaline Copper-Plating Electrolyte
| Component | Concentration per Liter |
| Copper Sulfate | 29-32 g |
| Sodium Citrate | 110-147 g |
| Sodium Potassium Tartrate | 40-50 g |
| Potassium Nitrate | 6-8 g |
| Sodium Bicarbonate | 8-12 g |
| Nicotinic Acid | 0.5-1.5 g |
| Polyethylene Glycol | 0.1-0.2 g |
| Polyethyleneimine | 1-1.5 ml |
| 2-Mercapto Benzimidazole | 0.84-1.32 mg |
| Water | Balance |
Source: Adapted from a non-cyanide alkaline copper-plating electrolyte formulation.[6]
Table 2: Composition of an Electroless Copper Plating Bath with Potassium Sodium Tartrate
| Component | Optimal Concentration |
| CuSO₄ | 16 g/L |
| HCHO | 5 mL/L |
| NaKC₄H₄O₆ (Potassium Sodium Tartrate) | 30 g/L |
| Na₂EDTA | 20 g/L |
| α, α'-Dipyridyl | 25 mg/L |
| K₄Fe(CN)₆ | 25 mg/L |
| PEG-1000 | 1 g/L |
| Operating Parameter | Value |
| pH | 12.5-13.0 |
| Temperature | 50°C |
Source: This table outlines the optimal conditions for an electroless copper plating system using a dual-complexing agent system.[10]
Table 3: Operating Conditions for Copper Electrodeposition in a this compound-Containing Bath
| Parameter | Value |
| Copper Salt (e.g., Cu(NO₃)₂) | 0.001 M |
| Potassium this compound (KHT) | 0.005 M, 0.01 M, or 0.015 M |
| pH | 3.5 |
| Potential Range (for cyclic voltammetry) | -0.160 V to 0.200 V |
Source: These conditions were used to study the influence of this compound ion concentration on copper electrodeposition.[5]
Experimental Protocols
Protocol 1: Preparation and Operation of a Non-Cyanide Alkaline Copper-Plating Bath
1. Bath Preparation: a. Fill a clean plating tank with approximately 80% of the required volume of deionized water. b. Sequentially dissolve the following components while stirring: sodium citrate, sodium potassium tartrate, potassium nitrate, and sodium bicarbonate. c. In a separate container, dissolve the copper sulfate in a small amount of deionized water and add it to the main tank with continuous stirring. d. Add the nicotinic acid, polyethylene glycol, polyethyleneimine, and 2-mercapto benzimidazole. e. Add deionized water to reach the final volume. f. Adjust the pH of the solution to the desired alkaline range using an appropriate buffer if necessary.
2. Electroplating Procedure: a. Prepare the steel substrate by cleaning and degreasing it thoroughly. b. Immerse the cleaned substrate (cathode) and a suitable anode (e.g., copper) into the plating bath. c. Connect the electrodes to a DC power supply. d. Apply the desired current density and plate for the required duration to achieve the target coating thickness. e. After plating, remove the substrate, rinse it with deionized water, and dry it.
Protocol 2: Electroless Copper Plating on a Non-Conductive Substrate
1. Substrate Pre-treatment: a. Clean the substrate to remove any contaminants. b. Etch the surface to create a suitable micro-roughness for adhesion. c. Sensitize the surface using a solution of a reducing agent (e.g., stannous chloride). d. Activate the surface by immersing it in a solution containing a catalytic metal (e.g., palladium chloride).
2. Plating Bath Preparation: a. Prepare the electroless copper plating solution according to the concentrations provided in Table 2. b. Heat the solution to the optimal operating temperature of 50°C. c. Adjust the pH to between 12.5 and 13.0.
3. Plating Process: a. Immerse the activated substrate into the heated electroless plating bath. b. The deposition of copper will begin spontaneously on the activated surface. c. Keep the substrate in the bath until the desired copper thickness is achieved. The plating rate is approximately 0.102 mg/min under optimal conditions.[10] d. Remove the plated part, rinse thoroughly with deionized water, and dry.
Visualizations
Caption: General workflow for an electroplating process.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. lohtragon.com [lohtragon.com]
- 3. cobalt-nickel.net [cobalt-nickel.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. CN103305880A - Citrate-tartrate dual-complexing non-cyanide alkaline copper-plating electrolyte on steel substrate - Google Patents [patents.google.com]
- 7. eng.usf.edu [eng.usf.edu]
- 8. CA1243982A - Gold plating bath containing tartrate and carbonate salts - Google Patents [patents.google.com]
- 9. EP0272100A2 - Gold plating solutions, creams & baths - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Choline Bitartrate in Cognitive Function Studies
Introduction
Choline, an essential nutrient, is a cornerstone for numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine (ACh), which is critical for memory, learning, and overall cognitive function.[1][2][3] As a precursor to acetylcholine, choline supplementation is a strategy being explored to enhance cognitive performance and potentially mitigate age-related cognitive decline.[1][4] Choline bitartrate is a common salt form of choline used in dietary supplements due to its cost-effectiveness and availability. These application notes provide a summary of the current research, experimental protocols, and key molecular pathways relevant to the study of choline this compound for cognitive enhancement, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Cholinergic Signaling Pathway
Choline's primary role in cognitive function is as a direct precursor to acetylcholine.[3][5] The synthesis of ACh occurs in cholinergic neurons and is dependent on the availability of choline and acetyl coenzyme A (Acetyl-CoA).[6][7]
Key Steps in Acetylcholine Synthesis:
-
Choline Uptake: Choline from dietary sources or liver synthesis is transported from the extracellular fluid into the nerve terminal via a high-affinity choline transporter.[6][8]
-
Acetyl-CoA Availability: Acetyl-CoA is synthesized in the mitochondria from glucose and fatty acid metabolism and transported into the cytoplasm.[7][8]
-
Enzymatic Synthesis: The enzyme Choline Acetyltransferase (ChAT) catalyzes the reaction between choline and Acetyl-CoA to form acetylcholine in the cytoplasm.[6][7]
-
Vesicular Storage: The newly synthesized acetylcholine is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT) for storage and subsequent release into the synaptic cleft upon neuronal stimulation.[8]
Beyond the cholinergic pathway, choline is also a key component in the synthesis of phosphatidylcholine (PC), a major component of cell membranes, through the Kennedy pathway. This pathway is crucial for maintaining neuronal structure and integrity.[3][9][10]
Caption: Acetylcholine synthesis pathway in a cholinergic neuron.
Summary of Quantitative Data from Cognitive Function Studies
The efficacy of choline this compound on cognitive function has been investigated in various clinical studies, with mixed results. Some studies suggest benefits, particularly in specific cognitive domains or populations, while others report no significant effects.
| Study / Report | Study Design | Participants | Choline this compound Dosage | Duration | Cognitive Outcome Measures | Key Findings |
| Fovall et al.[11] | Double-blind, placebo-controlled | 5 patients with early Alzheimer-type dementia | 8g, 12g, and 16g per day | 2 weeks for each dose | Auditory and visual word recognition | Significant improvement in word recognition at the 12g/day dose. Mean plasma choline level nearly doubled.[11] |
| Lippelt et al. (2016)[12][13] | Double-blind, placebo-controlled, crossover | Healthy, young adults (n=28, n=26, n=40 across 3 experiments) | 2.0 - 2.5g (acute dose) | Single dose | Visuospatial working memory, declarative memory, verbal working memory | No significant enhancement in memory performance compared to placebo.[12][13][14] |
| Unnamed Study cited by Nootropics Expert[15] | Placebo-controlled | 28 healthy individuals | 2g (acute dose) | Single dose | Coordination of movement and visual perception (target-hitting task) | The study aimed to determine effects on motor coordination and visual perception.[15] |
| Clinical Trial NCT05108974[16] | Randomized, double-blind, placebo-controlled | Children (2.5-6 years) with Fetal Alcohol Spectrum Disorders (FASD) | 19 mg/kg | 3 months vs. 6 months | Elicited imitation memory, IQ, executive functioning, behavior | Ongoing study to evaluate if choline attenuates cognitive deficits caused by prenatal alcohol exposure.[16] |
| Clinical Trial NCT05880849[9][10] | Open-label, single-group assignment | Pre-symptomatic Alzheimer's Disease (AD) individuals with at least one APOE4 gene | 2.2g per day | 6 months | Safety, tolerability, biochemical effects (fatty acid desaturation index, phosphatidylcholine levels) | Ongoing study to test the effects of choline on biochemical pathways related to AD risk.[9][10] |
| Unnamed Study cited by PubMed Central[12] | Not specified | Healthy human adults | 2g (with 25mg caffeine) | Not specified | Visual and auditory memory | A combination of choline this compound and caffeine significantly improved performance compared to placebo.[12] |
Detailed Experimental Protocol
This section outlines a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to assess the effects of choline this compound on cognitive function in older adults with subjective cognitive decline.
3.1 Study Objective To evaluate the efficacy of daily choline this compound supplementation compared to a placebo in improving cognitive performance over a 12-week period.
3.2 Study Design
-
Type: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: 100 male and female adults aged 60-80 years with self-reported memory concerns.
-
Intervention: Choline this compound (1000 mg/day) vs. Placebo.
-
Duration: 12 weeks of intervention with assessments at baseline, week 6, and week 12.
3.3 Participant Recruitment and Screening
-
Inclusion Criteria:
-
Age 60-80 years.
-
Subjective memory complaints.
-
Willingness to provide informed consent and adhere to the study protocol.
-
-
Exclusion Criteria:
-
Diagnosis of dementia or any other neurological condition known to affect brain function.[9][16]
-
History of stroke, traumatic brain injury, or other significant medical conditions.[9]
-
Current use of other nootropic supplements or medications affecting cognitive function.
-
High daily dietary choline intake (>450mg/day) as assessed by a food frequency questionnaire.[9]
-
3.4 Randomization and Blinding Participants will be randomly assigned in a 1:1 ratio to either the choline this compound group or the placebo group. Both participants and study investigators will be blinded to the treatment allocation.
3.5 Intervention
-
Experimental Group: Receive capsules containing 500 mg of choline this compound, to be taken twice daily (total 1000 mg/day).
-
Control Group: Receive identical-looking placebo capsules, to be taken twice daily.
3.6 Assessments
-
Cognitive Assessments: A battery of validated neuropsychological tests will be administered at baseline, week 6, and week 12.
-
Primary Outcome: Change in composite memory score from a standardized test battery (e.g., CERAD Word Learning subtest).[17]
-
Secondary Outcomes:
-
-
Biochemical Measures: Plasma choline levels will be measured at baseline, week 6, and week 12 to confirm absorption and adherence.[11][18]
-
Safety and Tolerability: Adverse events will be monitored and recorded throughout the study.
3.7 Data Analysis Statistical analysis will be performed using an intention-to-treat approach. The primary outcome will be analyzed using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in cognitive scores between the two groups.
Caption: A typical experimental workflow for a clinical trial.
Discussion and Future Directions
The existing evidence for the cognitive benefits of choline this compound is inconsistent. While some studies in specific populations, like those with early Alzheimer's, show promise[11], research in healthy young adults has not demonstrated acute benefits.[12][13] The discrepancy may be due to differences in dosage, duration, study population, and the specific cognitive domains tested.
Future research should focus on:
-
Long-term Studies: Investigating the chronic effects of supplementation over longer periods.
-
Dose-Response Relationships: Establishing optimal dosages for different populations.
-
Target Populations: Focusing on populations that may benefit most, such as older adults with cognitive decline or individuals with documented choline deficiency.
-
Combination Therapies: Exploring the synergistic effects of choline this compound with other compounds, like caffeine, which has shown potential to improve outcomes.[12]
Choline this compound is a readily available supplement that plays a crucial role as a precursor to the neurotransmitter acetylcholine. While theoretically beneficial for cognitive function, clinical evidence remains mixed. The provided protocols and summaries offer a framework for researchers to design and conduct rigorous studies to further elucidate the potential of choline this compound as a cognitive enhancer. Well-designed clinical trials with appropriate target populations and sensitive outcome measures are necessary to clarify its efficacy.
References
- 1. Frontiers | Choline supplements: An update [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. cereflexlabs.com [cereflexlabs.com]
- 4. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capitolnutrition.net [capitolnutrition.net]
- 6. researchgate.net [researchgate.net]
- 7. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. UTHealth | Clinical Trials [uth.trialstoday.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. No Acute Effects of Choline this compound Food Supplements on Memory in Healthy, Young, Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] No Acute Effects of Choline this compound Food Supplements on Memory in Healthy, Young, Human Adults | Semantic Scholar [semanticscholar.org]
- 14. my-stack.ai [my-stack.ai]
- 15. nootropicsexpert.com [nootropicsexpert.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Choline Intake Correlates with Cognitive Performance among Elder Adults in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. examine.com [examine.com]
Application Notes and Protocols for Inducing Potassium Bitartrate Crystallization in Wine Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate (KHT), also known as potassium hydrogen tartrate or "wine diamonds," is a salt that can precipitate from wine under certain conditions, primarily low temperatures.[1][2] While harmless, the presence of these crystals in bottled wine can be perceived as a fault by consumers.[2][3] Therefore, ensuring tartrate stability is a critical step in winemaking. These application notes provide detailed protocols for inducing KHT crystallization to achieve stability, a process relevant to quality control in the beverage industry and applicable to researchers studying crystallization inhibitors or promoters. The primary methods covered are Cold Stabilization and the Contact Process, which force the precipitation of excess KHT before bottling.[4]
Principle of Potassium this compound Crystallization
The solubility of potassium this compound in wine is significantly influenced by temperature and alcohol content.[5][6] As wine ferments and ages, the increase in ethanol concentration decreases KHT solubility.[5] Furthermore, low temperatures reduce solubility, leading to a supersaturated state where KHT is prone to crystallize.[7][8] The crystallization process occurs in two main phases:
-
Nucleation: The initial formation of microscopic crystal nuclei. This phase can be slow and is influenced by factors such as the degree of supersaturation and the presence of impurities.[9][10]
-
Crystal Growth: Once nuclei are formed, further KHT molecules deposit onto the crystal lattice, causing the crystals to grow in size.[9]
The methods described below are designed to control and accelerate these processes to ensure that crystallization occurs before the wine is bottled.
Methods for Inducing KHT Crystallization
There are two primary methods for inducing KHT crystallization in wine:
-
Cold Stabilization (Chillproofing): This traditional method relies on holding the wine at a low temperature for an extended period to spontaneously induce nucleation and crystal growth.[4][9]
-
Contact Process (Seeding): This method accelerates crystallization by adding finely ground KHT crystals (seeds) to the wine.[4][11] This bypasses the slow nucleation phase and promotes rapid crystal growth.[9][12]
Experimental Protocols
Protocol 1: Cold Stabilization (Chillproofing)
This protocol describes the conventional method of cold stabilization.
4.1.1 Materials and Equipment
-
Wine to be stabilized
-
Refrigerated tank or vessel with temperature control
-
Inert gas (Nitrogen or Carbon Dioxide)
-
Filtration system (e.g., plate and frame, cross-flow) with appropriate filter pads (e.g., 3-5 µm)[13]
-
Conductivity meter (for monitoring stability)
-
Microscope (for visual confirmation of crystals)
4.1.2 Procedure
-
Pre-treatment: Ensure the wine is clarified through fining or filtration to remove proteins and other colloids that can inhibit crystallization.[4][5]
-
Chilling: Cool the wine in a refrigerated tank to a temperature just above its freezing point. For table wines (11-12% alcohol), a temperature of -4°C to 0°C (24.8°F to 32°F) is generally effective.[4][9] Wines with higher alcohol or sugar content may require lower temperatures.[4]
-
Holding: Maintain the wine at the target low temperature for a period of two to three weeks.[4] The duration can vary depending on the wine's composition.[4] Agitation during this period can facilitate the agglomeration of crystals.[6]
-
Monitoring Stability: Periodically, and at the end of the holding period, test the wine for tartrate stability. This can be done by measuring the change in conductivity after seeding a sample with KHT or by a freeze-thaw test where a sample is frozen and then checked for crystal formation.[5]
-
Filtration: Once the wine is deemed stable, filter it at the cold temperature to remove the precipitated KHT crystals.[4] It is crucial to maintain the cold temperature during filtration to prevent the crystals from redissolving.[12]
-
Post-Filtration: After filtration, allow the wine to return to cellar temperature. Minimize oxygen exposure throughout the process by using an inert gas blanket.[4][8]
Protocol 2: Contact Process (Seeding)
This protocol details a more rapid method for achieving tartrate stability.
4.2.1 Materials and Equipment
-
Wine to be stabilized
-
Refrigerated tank with an agitator
-
Potassium this compound powder (food grade, fine crystals)
-
Inert gas (Nitrogen or Carbon Dioxide)
-
Filtration system (e.g., plate and frame, cross-flow) with appropriate filter pads
-
Conductivity meter
4.2.2 Procedure
-
Pre-treatment: As with cold stabilization, the wine should be clarified and filtered to remove colloidal material.[4]
-
Chilling: Cool the wine to the desired stability temperature. This temperature can be higher than that used for conventional cold stabilization. For many white wines, 0°C is used, while for red wines, +5°C may be sufficient.[12]
-
Seeding: Add potassium this compound powder to the chilled wine at a concentration of approximately 4 g/L.[4][11] The KHT powder should be mixed into a slurry with a small amount of wine before being added to the tank to ensure even distribution.[14]
-
Agitation: Gently and continuously agitate the wine for a minimum of 90 minutes to 4 hours to keep the seed crystals in suspension and maximize their contact with the wine.[9][11]
-
Monitoring Stability: The progress of stabilization can be monitored by measuring the decrease in the wine's conductivity.[11][12] A stable point is reached when the conductivity no longer decreases.
-
Settling and Filtration: After agitation, the seed crystals can be allowed to settle, and the wine is then racked off the sediment.[14] Alternatively, for a more complete removal, the wine is filtered at the treatment temperature to remove the KHT crystals.[12] The removed crystals can potentially be reused.[11]
-
Post-Filtration: Blanket the wine with inert gas and allow it to return to cellar temperature.
Data Presentation
The following tables summarize key quantitative data for the different methods of inducing KHT crystallization.
Table 1: Comparison of Cold Stabilization and Contact Process Parameters
| Parameter | Cold Stabilization (Chillproofing) | Contact Process (Seeding) |
| Temperature | -4°C to 0°C[4][9] | 0°C to +5°C[12] |
| Duration | 2-3 weeks[4] | 1.5 - 4 hours[9][11] |
| Agitation | Optional/Intermittent[6] | Continuous[9] |
| Seeding Agent | None | Potassium this compound Powder |
| Seeding Rate | N/A | 4 g/L[4][11] |
Table 2: Influence of Wine Composition on KHT Stability
| Factor | Effect on KHT Solubility | Implication for Stabilization |
| Alcohol Content | Decreases solubility[5][13] | Higher alcohol wines may require less extreme cold but are more prone to instability. |
| pH | Influences tartrate ion form[12][13] | At pH < 3.65, stabilization decreases pH. At pH > 3.65, stabilization increases pH.[5][13] |
| Proteins & Colloids | Inhibit crystal nucleation and growth[5] | Wines should be fined/clarified before stabilization for better efficiency.[4][5] |
| Temperature | Lower temperature decreases solubility[6][7] | The primary driver for inducing crystallization in both methods. |
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for achieving potassium this compound stability in wine.
Caption: Workflow for KHT Stabilization in Wine.
References
- 1. jordanwinery.com [jordanwinery.com]
- 2. Midwest Grape and Wine Industry Institute - Tartrate Crystal Precipitation-Wine Fault Series [extension.iastate.edu]
- 3. DipWSET Theory: Tartrate Stability - Briscoe Bites [briscoebites.com]
- 4. extension.iastate.edu [extension.iastate.edu]
- 5. awri.com.au [awri.com.au]
- 6. perennia.ca [perennia.ca]
- 7. mdpi.com [mdpi.com]
- 8. Cold Stabilization of Wine – Winemaker's Academy [winemakersacademy.com]
- 9. wine-production.com [wine-production.com]
- 10. The Kinetics of Potassium this compound Crystallization from Table Wines. I. Effect of Particle Size, Particle Surface Area and Agitation | American Journal of Enology and Viticulture [ajevonline.org]
- 11. Tartrate Stabilization by the Contact Process | American Journal of Enology and Viticulture [ajevonline.org]
- 12. enology.fst.vt.edu [enology.fst.vt.edu]
- 13. dgwinemaking.com [dgwinemaking.com]
- 14. Contact Seeding for Cold Stabilization | The Grapevine Magazine [thegrapevinemagazine.net]
Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pharmaceutical Formulations
Application Note
Introduction
Nicotine bitartrate dihydrate is a stable salt of nicotine used in pharmaceutical formulations for nicotine replacement therapy (NRT), such as chewing gums, transdermal patches, and nasal sprays.[1] Accurate quantification of the active pharmaceutical ingredient (API) in these formulations is crucial for ensuring product quality, efficacy, and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and reliable method for the quantitative analysis of nicotine this compound dihydrate.[2][3] This application note details a validated UV spectrophotometric method for the determination of nicotine this compound dihydrate in pharmaceutical preparations.
The method is based on the principle that nicotine exhibits strong absorbance in the UV region due to its pyridine and pyrrolidine rings.[2][4] The developed method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control analysis.[1][5][6]
Quantitative Data Summary
The performance of the UV spectrophotometric method for the analysis of nicotine this compound dihydrate is summarized in the following tables. The data is compiled from validated methods and demonstrates the reliability of the technique.[1][2][3]
Table 1: Method Parameters
| Parameter | Value | Reference |
| Instrument | UV-Vis Spectrophotometer | [1] |
| Wavelength of Maximum Absorbance (λmax) | 259 nm | [1] |
| Solvent/Blank | 0.1 N Hydrochloric Acid | [1] |
| Linearity Range | 5 - 10 µg/mL | [1] |
| Correlation Coefficient (r²) | ~0.9994 | [1][5][6] |
Table 2: Validation Parameters
| Parameter | Result | Reference |
| Accuracy (Average % Recovery) | ~100.53% | [1][5][6] |
| Precision (% RSD) | < 1% | [1][5][6] |
| Limit of Detection (LOD) | Not explicitly stated for this compound salt, but methods for pure nicotine show values around 0.422 µg/mL.[3][7] | |
| Limit of Quantitation (LOQ) | Not explicitly stated for this compound salt, but methods for pure nicotine show values around 2.513 µg/mL.[3][7] |
Experimental Protocols
The following protocols describe the preparation of solutions and the analytical procedure for the spectrophotometric determination of nicotine this compound dihydrate in pharmaceutical formulations.
Materials and Equipment
-
Apparatus:
-
Reagents:
-
Nicotine this compound dihydrate reference standard
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Preparation of 0.1 N Hydrochloric Acid
-
Add 8.33 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
-
Dilute to the mark with distilled water and mix well.
Preparation of Standard Stock Solution
-
Accurately weigh 50 mg of nicotine this compound dihydrate reference standard.[1]
-
Transfer it to a 50 mL volumetric flask.[1]
-
Dissolve and dilute to volume with 0.1 N HCl to obtain a concentration of 1000 µg/mL.[1]
-
From this solution, pipette 1 mL into a 100 mL volumetric flask and dilute to the mark with 0.1 N HCl to get a working standard solution of 10 µg/mL.[1]
Preparation of Calibration Curve
-
From the 10 µg/mL working standard solution, pipette 5, 6, 7, 8, 9, and 10 mL into separate 10 mL volumetric flasks.[1]
-
Dilute each flask to the mark with 0.1 N HCl to obtain standard solutions with concentrations of 5, 6, 7, 8, 9, and 10 µg/mL, respectively.[1]
-
Measure the absorbance of each standard solution at 259 nm using 0.1 N HCl as a blank.[1]
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
Preparation of Sample Solution from Formulation
-
Weigh a quantity of the pharmaceutical formulation (e.g., powdered tablets, contents of a patch) equivalent to 10 mg of nicotine this compound dihydrate.[1]
-
Transfer the weighed sample to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of 0.1 N HCl and shake to dissolve the active ingredient.[1]
-
Dilute to the mark with 0.1 N HCl.[1]
-
Filter the solution through Whatman filter paper. This yields a solution with a concentration of 100 µg/mL.[1]
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final theoretical concentration of 10 µg/mL.[1]
Analytical Procedure
-
Measure the absorbance of the final sample solution at 259 nm against the 0.1 N HCl blank.
-
Determine the concentration of nicotine this compound dihydrate in the sample solution from the calibration curve.
-
Calculate the amount of nicotine this compound dihydrate in the original formulation.
Visualizations
The following diagrams illustrate the key workflows for the spectrophotometric analysis of nicotine this compound dihydrate.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Logic for generating and using a calibration curve.
References
Application Notes and Protocols: Potassium Bitartrate as a Leavening Acid in Baking Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate, commonly known as cream of tartar, is a potassium acid salt of tartaric acid with the chemical formula KC₄H₅O₆.[1][2] A natural byproduct of the winemaking process, it crystallizes in wine casks during the fermentation of grape juice.[2][3][4] In baking science, potassium this compound is a crucial leavening acid. When combined with an alkaline substance, typically sodium bicarbonate (baking soda), in the presence of moisture, it initiates an acid-base reaction that produces carbon dioxide gas.[3][5] This release of gas is fundamental to the leavening of various baked goods, creating a light and airy texture.[6] Beyond its role as a leavening acid, potassium this compound also functions as a stabilizer for egg whites, enhancing their volume and heat tolerance, and prevents the crystallization of sugar in syrups and frostings.[1][4]
These application notes provide detailed protocols for evaluating the efficacy of potassium this compound as a leavening acid in a laboratory setting. The included experiments are designed to quantify its impact on baked goods' physical characteristics and to provide a framework for comparative analysis with other leavening systems.
Mechanism of Action: Chemical Leavening
The primary function of potassium this compound as a leavening agent is its reaction with sodium bicarbonate. This acid-base reaction, which occurs when the dry ingredients are hydrated, produces carbon dioxide (CO₂) gas.[3] The CO₂ bubbles become trapped within the batter or dough's matrix, expanding upon heating in the oven, which results in the rising of the baked good.[6] The overall chemical equation for this reaction is:
KC₄H₅O₆ (aq) + NaHCO₃ (aq) → KNaC₄H₄O₆ (aq) + H₂O (l) + CO₂ (g) [5][7] (Potassium this compound + Sodium bicarbonate → Potassium sodium tartrate + Water + Carbon dioxide)
This reaction is relatively fast, with a significant portion of the carbon dioxide being released during the mixing phase.[1]
Experimental Protocols
Experiment 1: Evaluation of Leavening Efficacy in a Model Cake System
Objective: To quantify the effect of varying concentrations of potassium this compound on the specific volume and textural properties of a standard yellow cake.
Materials:
-
All-purpose flour
-
Granulated sugar
-
Unsalted butter, softened
-
Eggs, large
-
Whole milk
-
Vanilla extract
-
Salt
-
Potassium this compound (cream of tartar)
-
Sodium bicarbonate (baking soda)
-
Digital scale (± 0.01 g)
-
Stand mixer with paddle attachment
-
Standardized loaf pans
-
Oven (calibrated)
-
Volume measurement apparatus (e.g., rapeseed displacement method)
-
Texture Analyzer (optional)
Methodology:
-
Preparation of Premixes: Prepare a dry ingredient premix containing flour and salt. Prepare a separate leavening premix for each experimental group, consisting of sodium bicarbonate and the specified concentration of potassium this compound (see Table 1).
-
Control Formulation: A control cake will be prepared without any chemical leavening agents to establish a baseline.
-
Experimental Formulations: Prepare cake batters according to the formulations outlined in Table 1. The ratio of potassium this compound to sodium bicarbonate is a critical variable. A common starting point is a 2:1 ratio of potassium this compound to sodium bicarbonate by weight.
-
Mixing Procedure: a. Cream butter and sugar in the stand mixer at medium speed until light and fluffy. b. Add eggs one at a time, mixing well after each addition. Add vanilla extract. c. In a separate bowl, whisk together the dry ingredient premix and the leavening premix. d. Alternately add the dry ingredients and milk to the creamed mixture, beginning and ending with the dry ingredients. Mix on low speed until just combined. Do not overmix.
-
Baking: a. Preheat the oven to 175°C (350°F). b. Deposit a standardized weight of batter (e.g., 400 g) into each greased and floured loaf pan. c. Bake for a predetermined time (e.g., 30-35 minutes) or until a wooden skewer inserted into the center comes out clean.
-
Data Collection: a. After baking, allow the cakes to cool in the pans for 10 minutes before inverting onto a wire rack to cool completely. b. Measure the final weight of each cooled cake. c. Determine the volume of each cake using the rapeseed displacement method. d. Calculate the specific volume (Volume/Weight). e. (Optional) Analyze the crumb structure and texture using a texture analyzer to measure parameters like hardness and springiness. f. Visually assess and photograph the crumb structure of a cross-section of each cake.
Experiment 2: Rate of Reaction Analysis
Objective: To determine the rate of carbon dioxide evolution from the reaction of potassium this compound and sodium bicarbonate in an aqueous solution at different temperatures.
Materials:
-
Potassium this compound
-
Sodium bicarbonate
-
Distilled water
-
Gas-tight reaction vessel with a port for gas collection
-
Water bath with temperature control
-
Gas syringe or other gas collection apparatus
-
Magnetic stirrer and stir bar
-
Timer
Methodology:
-
Solution Preparation: Prepare separate aqueous solutions of potassium this compound and sodium bicarbonate of known concentrations.
-
Reaction Setup: a. Place a specific volume of the sodium bicarbonate solution into the reaction vessel. b. Place the vessel in the water bath and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Initiation of Reaction: a. Inject a specific volume of the potassium this compound solution into the reaction vessel while stirring. b. Immediately start the timer and begin collecting the evolved carbon dioxide gas in the gas syringe.
-
Data Collection: a. Record the volume of CO₂ collected at regular time intervals (e.g., every 15 seconds) until the reaction ceases (no more gas is evolved).
-
Analysis: a. Plot the volume of CO₂ evolved over time for each temperature. b. Calculate the initial rate of reaction for each temperature.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Experimental Design for Cake Leavening Evaluation
| Experimental Group | Sodium Bicarbonate (% of flour weight) | Potassium this compound (% of flour weight) | Ratio (Potassium this compound:Sodium Bicarbonate) |
| Control | 0 | 0 | N/A |
| A | 1.0 | 1.0 | 1:1 |
| B | 1.0 | 2.0 | 2:1 |
| C | 1.0 | 3.0 | 3:1 |
Table 2: Sample Data for Cake Leavening Evaluation
| Experimental Group | Average Specific Volume (cm³/g) | Average Crumb Hardness (g) | Observations |
| Control | 1.8 | 500 | Dense, tight crumb |
| A | 2.5 | 350 | Moderately light, some tunneling |
| B | 3.2 | 250 | Light, airy, even crumb structure |
| C | 2.9 | 280 | Slightly coarser texture, acidic aftertaste |
Table 3: Sample Data for Rate of Reaction Analysis
| Temperature (°C) | Initial Rate of CO₂ Evolution (mL/s) | Total CO₂ Evolved (mL) |
| 25 | 0.5 | 50 |
| 40 | 1.2 | 50 |
| 60 | 2.5 | 50 |
Visualizations
Caption: Chemical reaction of potassium this compound and sodium bicarbonate.
Caption: Workflow for evaluating leavening efficacy in cakes.
Caption: Relationship between inputs and final product characteristics.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 4. atpgroup.com [atpgroup.com]
- 5. What is the reaction between baking soda and cream of tartar? | Filo [askfilo.com]
- 6. Soda and Cream of tartar (recipes and information) [wisdomlib.org]
- 7. quora.com [quora.com]
Application Notes and Protocols for Choline Bitartrate Administration in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine and a vital component of cell membranes. Its administration, often in the form of choline bitartrate, has been investigated for its neuroprotective potential in various neurological disorders. This document provides detailed application notes and experimental protocols for the administration of choline this compound in animal models of Alzheimer's disease, stroke, and traumatic brain injury, based on findings from preclinical studies. Additionally, it outlines common animal models for Parkinson's disease and proposes a theoretical framework for investigating choline this compound in this context, acknowledging the current gap in specific literature. The included signaling pathway diagrams and data summaries are intended to facilitate the design and interpretation of future research in this promising area.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative outcomes of choline administration in various animal models of neurological disorders.
Table 1: Alzheimer's Disease Models
| Animal Model | Choline Form & Dosage | Administration Route & Duration | Key Quantitative Outcomes | Reference |
| Tg2576 Mouse | Maternal Choline Supplementation (High Choline Diet) | Dietary (to breeding pairs) | Improved spatial memory in the Novel Object Location task; Reduced frequency of interictal EEG spikes; Restored hilar NeuN protein expression. | [1] |
| APP/PS1 Mouse | Choline Chloride (5.0 g/kg in diet) | Dietary (lifelong from 2.5 to 10 months of age) | Significantly reduced amyloid-β plaque load; Improved spatial memory in the Morris water maze. |
Table 2: Stroke Models
| Animal Model | Choline Form & Dosage | Administration Route & Duration | Key Quantitative Outcomes | Reference |
| Sprague-Dawley Rat (pMCAO) | Choline (100 or 200 mg/kg/day) | Oral gavage (for 10 days post-surgery) | Significantly improved neurological deficit scores; Reduced infarct volume; Increased expression of α7 nAChR, HIF-1α, and VEGF. |
Table 3: Traumatic Brain Injury (TBI) Models
| Animal Model | Choline Form & Dosage | Administration Route & Duration | Key Quantitative Outcomes | Reference |
| Sprague-Dawley Rat (CCI) | Choline-supplemented diet | Dietary (2 weeks prior to and following injury) | Modest improvement in spatial memory (Morris water maze); Significant cortical tissue sparing; Reduced brain inflammation. |
Experimental Protocols
Alzheimer's Disease: Maternal Choline Supplementation in Tg2576 Mice
This protocol is adapted from studies investigating the impact of early life choline supplementation on Alzheimer's-like pathology.
a. Animal Model:
-
Species: Mouse
-
Strain: Tg2576 (expressing a mutant form of human amyloid precursor protein)
b. Choline Administration:
-
Form: Choline-supplemented diet (high choline content).
-
Dosage: Diets with varying concentrations of choline are provided to breeding pairs.
-
Administration: The supplemented diet is provided ad libitum to the dams throughout gestation and lactation. Offspring are weaned onto a standard diet.
c. Experimental Procedure:
-
House Tg2576 breeding pairs and provide them with either a control or a high-choline diet.
-
After birth, the dams continue on their respective diets throughout the lactation period.
-
Wean the offspring at approximately 21 days of age and house them in groups with access to a standard diet and water ad libitum.
-
At 3 and 6 months of age, conduct behavioral testing to assess cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue for histological and molecular analyses.
d. Key Assays:
-
Behavioral Testing:
-
Novel Object Location (NOL) Task: To assess spatial memory. This involves habituating the mice to an arena with two identical objects. In the testing phase, one object is moved to a new location, and the time spent exploring the moved object versus the familiar one is measured.
-
Novel Object Recognition (NOR) Task: To assess recognition memory. After habituation with two identical objects, one is replaced with a novel object during the testing phase. The exploratory preference for the novel object is quantified.
-
-
Histological Analysis:
-
Immunohistochemistry for NeuN to assess neuronal health and density, particularly in the hippocampus.
-
Staining for amyloid-beta plaques to quantify plaque load.
-
-
Electrophysiology:
-
Electroencephalogram (EEG) recordings to measure neuronal hyperexcitability, such as the frequency of interictal spikes.
-
Ischemic Stroke: Oral Choline Administration in a Rat pMCAO Model
This protocol details the post-injury administration of choline in a model of focal cerebral ischemia.
a. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) to induce a consistent ischemic stroke.
b. Choline Administration:
-
Form: Choline this compound dissolved in saline.
-
Dosage: 100 or 200 mg/kg body weight.
-
Administration: Oral gavage once daily for 10 consecutive days, starting after the pMCAO surgery.
c. Experimental Procedure:
-
Induce ischemic stroke via pMCAO surgery in anesthetized rats.
-
Randomly assign the animals to a control group (saline gavage) or choline treatment groups (100 or 200 mg/kg).
-
Administer the first dose of choline or saline via oral gavage shortly after the surgery.
-
Continue daily administration for a total of 10 days.
-
Monitor the animals for neurological deficits at regular intervals.
-
At the end of the treatment period, euthanize the animals and perfuse the brains for analysis.
d. Key Assays:
-
Neurological Deficit Scoring: A standardized scoring system to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the volume of the ischemic infarct.
-
Immunohistochemistry/Western Blot: To measure the protein expression levels of α7 nAChR, HIF-1α, and VEGF in the ischemic and peri-infarct regions.
-
Angiogenesis Assessment: Analysis of pial vessel density and microvessel count in the cortex.
Traumatic Brain Injury: Dietary Choline Supplementation in a Rat CCI Model
This protocol describes a prophylactic and post-injury dietary supplementation approach in a TBI model.
a. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Model: Controlled Cortical Impact (CCI) injury to induce a focal brain trauma.
b. Choline Administration:
-
Form: Choline-supplemented rodent chow.
-
Dosage: A diet formulated to contain a higher concentration of choline.
-
Administration: The supplemented diet is provided ad libitum for 2 weeks prior to the CCI surgery and is continued throughout the recovery period.
c. Experimental Procedure:
-
Acclimate male Sprague-Dawley rats and provide them with either a control or choline-supplemented diet for 2 weeks.
-
Induce a moderate CCI injury in anesthetized rats.
-
Continue the respective dietary regimens for the entire post-injury recovery period.
-
Conduct behavioral testing, such as the Morris water maze, to assess spatial learning and memory.
d. Key Assays:
-
Behavioral Testing:
-
Morris Water Maze (MWM): To evaluate spatial learning and memory by measuring the time and path length taken to find a hidden platform in a pool of water.
-
-
Histological Analysis:
-
Quantification of cortical tissue sparing to assess the extent of brain damage.
-
Immunohistochemistry for markers of inflammation (e.g., Iba1 for microglia) to evaluate the neuroinflammatory response.
-
-
Receptor Binding Assays: Autoradiography to measure the density of nicotinic cholinergic receptors (nAChRs).
Parkinson's Disease: A Theoretical Protocol for Choline this compound Administration
Note: The following protocol is a proposed experimental design, as there is a lack of specific published studies on choline this compound administration in established Parkinson's disease animal models.
a. Animal Models:
-
6-Hydroxydopamine (6-OHDA) Model (Rat): Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle to create a progressive loss of dopaminergic neurons, mimicking features of Parkinson's disease.[2][3]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mouse): Systemic administration of the neurotoxin MPTP, which selectively damages dopaminergic neurons in the substantia nigra.[4][5]
b. Proposed Choline Administration:
-
Form: Choline this compound dissolved in drinking water or administered via oral gavage.
-
Dosage: A range of doses could be tested, starting from those found to be effective in other neurological models (e.g., 100-200 mg/kg/day).
-
Administration:
-
Prophylactic: Start administration prior to the neurotoxin injection and continue throughout the study.
-
Therapeutic: Begin administration after the neurotoxin-induced lesion has been established.
-
c. Proposed Experimental Procedure:
-
Induce the Parkinson's-like pathology using either the 6-OHDA or MPTP model.
-
Divide the animals into control (vehicle) and choline this compound treatment groups.
-
Administer choline this compound according to the chosen dosage and administration route (e.g., daily oral gavage).
-
Conduct behavioral tests to assess motor function at baseline and at several time points post-lesion.
-
At the end of the experiment, euthanize the animals and collect brain tissue.
d. Proposed Key Assays:
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To measure forelimb asymmetry, indicative of unilateral dopamine depletion.
-
Apomorphine- or Amphetamine-Induced Rotations (6-OHDA model): To quantify the extent of the dopaminergic lesion.
-
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
-
Histological Analysis:
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Choline supplementation in early life improves and low levels of choline can impair outcomes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Employing Bitartrate Compounds in Asymmetric Synthesis
Introduction
Tartaric acid and its derivatives, commonly referred to as bitartrates or tartrates, are invaluable chiral building blocks in the field of asymmetric synthesis.[1] Derived from a readily available and inexpensive natural product (grapes), these C₂-symmetric compounds provide a powerful tool for chemists to introduce stereocenters with high levels of control.[1] Their utility spans a range of applications, from serving as chiral ligands in metal-catalyzed reactions to acting as resolving agents for racemic mixtures.[2][3] This document provides detailed application notes and protocols for two of the most significant uses of bitartrate compounds: the Sharpless Asymmetric Epoxidation and the chiral resolution of racemic amines.
Application 1: The Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone reaction in organic synthesis that enables the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[4] This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(Oi-Pr)₄) and a chiral diethyl tartrate (DET) ester, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[5][6] The choice of the DET enantiomer—either (+)-DET or (-)-DET—dictates the facial selectivity of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer.[7] The resulting epoxyalcohols are versatile intermediates, readily converted into diols, aminoalcohols, and ethers, making the SAE a vital tool in the synthesis of numerous natural products and pharmaceuticals.[4][8]
Logical Relationship: Predicting Stereochemical Outcome
The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using a simple mnemonic. By orienting the allylic alcohol with the C-OH bond in the bottom right corner of a plane containing the double bond, the choice of tartrate ester determines the face of epoxidation.
Caption: Logic diagram for predicting the epoxide stereochemistry based on the tartrate ester used.
Quantitative Data
The Sharpless Asymmetric Epoxidation is known for its high enantioselectivity across a wide range of allylic alcohol substrates.
| Substrate | Tartrate Ester | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |
| Geraniol | D-(-)-DET | 95 | >95 |
| Cinnamyl alcohol | L-(+)-DET | 75 | 96 |
| Allyl alcohol | L-(+)-DET | 80 | 95 |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | 78 | 90 |
Note: Yields and ee% are representative and can vary based on specific reaction conditions and scale.
Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from established procedures for the Sharpless Asymmetric Epoxidation.[8]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
(E)-2-Hexen-1-ol
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
3Å Molecular Sieves, activated powder
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution, saturated with NaCl
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g of activated 3Å powdered molecular sieves.[9] The flask is sealed with a rubber septum and cooled to -20 °C in a dry ice/acetone bath.
-
Solvent and Reagents: Add 150 mL of anhydrous CH₂Cl₂ to the cooled flask. Sequentially add, via syringe, 3.55 mL of L-(+)-DET, followed by 2.95 mL of Ti(Oi-Pr)₄. Stir the resulting mixture for 20 minutes at -20 °C to allow for catalyst formation.
-
Substrate Addition: Add 5.0 g of (E)-2-hexen-1-ol to the catalyst mixture.
-
Oxidant Addition: Slowly add 20 mL of a ~5.5 M solution of TBHP in nonane dropwise over 10 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, add 25 mL of a 10% aqueous solution of NaOH saturated with NaCl to the reaction mixture. Remove the flask from the cooling bath and allow it to warm to room temperature with vigorous stirring for 1 hour. This should result in the formation of a clear organic layer and a white, gelatinous aqueous layer.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove the titanium salts. Rinse the flask and the Celite pad with 50 mL of diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 2x50 mL of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude epoxyalcohol can be further purified by flash column chromatography on silica gel.
Application 2: Chiral Resolution of Racemic Amines
Chiral resolution via diastereomeric salt formation is a classical yet highly effective method for separating enantiomers.[10] Tartaric acid, being a chiral diacid, is an excellent resolving agent for racemic amines. The reaction of a racemic amine with one enantiomer of tartaric acid forms a pair of diastereomeric salts.[11][12] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.[11]
Experimental Workflow: Chiral Resolution
The process follows a straightforward sequence of salt formation, separation, and liberation of the free amine.
Caption: Workflow for the chiral resolution of a racemic amine using tartaric acid.
Quantitative Data
The efficiency of resolution is determined by the yield and enantiomeric excess of the recovered amine.
| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Enantiomeric Excess (ee, %) |
| α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | ~40 (per enantiomer) | >95 |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | >85 (of one diastereomer) | >98 |
| Apremilast Intermediate | (R,R)-4-chlorotartranilic acid | Water | High | >97 |
Note: Yields are often reported for the isolated diastereomeric salt or the single enantiomer, hence a theoretical maximum of 50% for one enantiomer from a racemate. Efficiency depends heavily on crystallization conditions.[13]
Experimental Protocol: Resolution of Racemic α-Methylbenzylamine
This protocol is a classic example of diastereomeric salt resolution.[11]
Materials:
-
Methanol (MeOH)
-
(+)-Tartaric acid (R,R-enantiomer)
-
Racemic (±)-α-methylbenzylamine
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution.[11]
-
Salt Formation: Remove the flask from heat and cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will exotherm. Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours (or until the next lab period) to allow for the slow crystallization of the less soluble diastereomeric salt.[11]
-
Isolation of Diastereomeric Salt: Collect the precipitated prismatic crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Free Amine: Transfer the collected crystals to a beaker and add 20 mL of water. The salt will not dissolve completely. Slowly add 3-4 mL of 50% NaOH solution while stirring until the salt fully dissolves and a clear organic layer (the free amine) separates on top of the aqueous layer.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with 3 x 20 mL portions of diethyl ether.
-
Purification and Isolation: Combine the ether extracts and dry over anhydrous Na₂SO₄. Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the resolved α-methylbenzylamine.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral chromatography (HPLC or GC).
References
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. name-reaction.com [name-reaction.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. rsc.org [rsc.org]
- 13. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes and Protocols for Galvanic Tinning of Metals Utilizing Potassium Bitartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galvanic tinning, or tin electroplating, is a widely utilized surface finishing process that deposits a thin layer of tin onto a conductive substrate. This process is critical in numerous industries, including electronics, food packaging, and manufacturing, owing to the desirable properties of tin, such as excellent corrosion resistance, solderability, and non-toxicity. Potassium bitartrate (KHC₄H₄O₆), also known as cream of tartar, has historically been and continues to be a valuable component in tin electroplating baths.
The tartrate ions (C₄H₄O₆²⁻) derived from potassium this compound play a crucial role as a complexing agent in the electrolyte solution. By forming a complex with tin(II) ions, tartrate helps to stabilize the plating bath by preventing the premature oxidation and precipitation of tin hydroxides or oxides.[1] This stabilization is key to achieving a consistent and high-quality tin deposit. Furthermore, the use of tartrate as a complexing agent can influence the morphology and grain structure of the deposited tin, leading to finer, more compact coatings.
These application notes provide detailed protocols for the galvanic tinning of metals using a potassium this compound-based electrolyte. The information is intended for researchers and professionals seeking to understand and implement this electroplating process in a laboratory or developmental setting.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a laboratory-scale galvanic tinning process using a potassium this compound-based electrolyte. These values are representative and may require optimization for specific applications and equipment.
Table 1: Electrolyte Bath Composition
| Component | Concentration (g/L) | Molar Concentration (mol/L) | Purpose |
| Stannous Chloride (SnCl₂) | 4.5 | ~0.024 | Source of tin(II) ions for deposition |
| Potassium this compound (KHC₄H₄O₆) | 22.6 | ~0.12 | Complexing agent for Sn²⁺, pH buffer |
| Sodium Sulfate (Na₂SO₄) | 142.0 | ~1.0 | Supporting electrolyte to increase conductivity |
| Sodium Hydroxide (NaOH) | As needed | - | pH adjustment |
Table 2: Operating Parameters
| Parameter | Recommended Value | Range | Notes |
| Current Density | 1.0 A/dm² | 0.5 - 2.0 A/dm² | Higher current density can increase plating speed but may affect deposit quality.[2] |
| Temperature | 25 °C | 20 - 35 °C | Operating at room temperature is common for acid tin baths.[3] |
| pH | 4.0 | 3.5 - 4.5 | The this compound acts as a buffer, but pH may need adjustment with NaOH or sulfuric acid.[4][5] |
| Anode Material | Pure Tin | - | A pure tin anode replenishes the tin ions in the bath. |
| Cathode Material | Copper, Brass, Steel | - | The substrate to be plated. |
| Agitation | Moderate | Low to Moderate | Gentle agitation of the electrolyte ensures uniform ion concentration at the cathode surface. |
| Plating Time | 30 minutes | 10 - 60 minutes | Varies depending on the desired coating thickness and current density. |
| Theoretical Efficiency | >95% | - | Acid tin baths typically exhibit high cathode efficiency.[3] |
Experimental Protocols
Preparation of the Tinning Electrolyte
This protocol describes the preparation of 1 liter of a potassium this compound-based tinning electrolyte.
Materials:
-
Stannous Chloride (SnCl₂)
-
Potassium this compound (KHC₄H₄O₆)
-
Sodium Sulfate (Na₂SO₄)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Sulfuric Acid (H₂SO₄) solution (1 M)
-
Deionized water
-
1 L beaker
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of deionized water to the 1 L beaker.
-
Place the beaker on the magnetic stirrer and begin gentle agitation.
-
Add 142.0 g of Sodium Sulfate to the water and stir until fully dissolved.
-
Slowly add 22.6 g of Potassium this compound and continue stirring until it is dissolved. The solubility of potassium this compound is limited in cold water, so gentle heating (to ~40-50 °C) may be required. Allow the solution to cool to room temperature before proceeding.
-
In a separate small beaker, dissolve 4.5 g of Stannous Chloride in a minimal amount of deionized water.
-
Slowly add the dissolved Stannous Chloride to the main solution while stirring.
-
Add deionized water to bring the total volume to 1 L.
-
Calibrate the pH meter and measure the pH of the solution.
-
Adjust the pH to 4.0 using the 1 M NaOH or 1 M H₂SO₄ solution as needed.
-
Filter the solution to remove any undissolved particles before use.
Galvanic Tinning of a Metal Substrate
This protocol outlines the steps for electroplating a metal substrate (e.g., a copper coupon) using the prepared potassium this compound tinning bath.
Equipment:
-
DC power supply
-
Plating cell (e.g., a glass beaker)
-
Pure tin anode
-
Metal substrate to be plated (cathode)
-
Connecting wires with alligator clips
-
Magnetic stirrer (optional, for agitation)
-
Pre-treatment solutions (degreaser, acid pickle)
Procedure:
-
Substrate Pre-treatment:
-
Thoroughly clean the substrate to remove any oil, grease, or oxides. This typically involves:
-
Degreasing with an alkaline cleaner.
-
Rinsing with deionized water.
-
Acid pickling (e.g., in a dilute sulfuric or hydrochloric acid solution) to remove any oxide layer.
-
Final rinsing with deionized water.
-
-
-
Plating Setup:
-
Pour the prepared tinning electrolyte into the plating cell.
-
Position the pure tin anode and the substrate (cathode) in the electrolyte, ensuring they are parallel and do not touch.
-
Connect the positive terminal of the DC power supply to the tin anode and the negative terminal to the substrate.
-
-
Electroplating:
-
If using agitation, begin stirring the solution gently.
-
Turn on the DC power supply and adjust the current to achieve the desired current density (e.g., 1.0 A/dm²). The required current can be calculated based on the surface area of the substrate being plated.
-
Continue the electroplating for the predetermined time to achieve the desired coating thickness.
-
-
Post-treatment:
-
Turn off the power supply.
-
Carefully remove the plated substrate from the bath.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the plated substrate using a clean, dry cloth or a stream of warm air.
-
Diagrams
Caption: Workflow for the galvanic tinning process.
Caption: Role of potassium this compound in stabilizing the tinning bath.
References
Application of Choline Bitartrate in Liver Health Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline is an essential nutrient vital for maintaining normal liver function. Its deficiency is strongly associated with the pathogenesis of non-alcoholic fatty liver disease (NAFLD), which can progress from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Choline bitartrate, a salt form of choline, is frequently utilized in liver health research due to its stability and solubility. These application notes provide a comprehensive overview of the role of choline this compound in liver health research, complete with detailed experimental protocols for both preclinical and clinical investigations.
Mechanism of Action in the Liver
Choline plays a multifaceted role in hepatic health. It is a precursor for the synthesis of phosphatidylcholine, an essential component of very-low-density lipoprotein (VLDL). VLDL is responsible for exporting triglycerides from the liver; a deficiency in choline impairs this process, leading to fat accumulation in hepatocytes (steatosis).[1][2] Furthermore, choline is a source of methyl groups, which are crucial for various metabolic pathways in the liver, including the synthesis of S-adenosylmethionine (SAMe), a key molecule in hepatoprotection and DNA methylation.[2] Choline deficiency can lead to increased oxidative stress, inflammation, and hepatocellular injury, contributing to the progression of NAFLD.[3][4]
Preclinical Research Applications
Choline-deficient diets are widely used to induce NAFLD and NASH in animal models, providing a valuable platform to study disease pathogenesis and evaluate potential therapeutics.
Table 1: Summary of Preclinical Studies Using Choline-Deficient Diets
| Animal Model | Diet Composition | Duration | Key Findings | Reference |
| Male F344 rats | Choline-deficient, L-amino acid-defined (CDAA) diet | 1-9 weeks | Marked lipid accumulation, increased immune cell infiltration, and progressive fibrosis observed from week 4. | [5] |
| Male C57BL/6J mice | Choline-deficient, ethionine-supplemented (CDE) diet (0.15% DL-ethionine in drinking water) | 6 weeks | Induces chronic liver injury characterized by inflammation, fibrosis, and liver progenitor cell proliferation. | [6] |
| Male C57BL/6J mice | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) (60 kcal% fat, 0.1% methionine) | 6-14 weeks | Rapidly induces steatohepatitis with fibrosis without significant weight loss. | [7] |
| Male BALB/c mice | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | 6 weeks | Induced steatohepatitis with increased plasma ALT, and upregulated expression of TNFα, TGFβ1, and COL1α1. | [8] |
Experimental Protocols: Preclinical Models
Protocol 1: Induction of NAFLD/NASH in Mice using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
Objective: To induce a reliable and progressive model of NAFLD/NASH with fibrosis in mice.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) (e.g., A06071302, Research Diets Inc.) containing 60 kcal% fat and 0.1% methionine.
-
Control diet (standard chow or a choline-sufficient high-fat diet)
-
Metabolic cages for monitoring food and water intake (optional)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Randomization: Randomly assign mice to two groups: a control group receiving the standard or choline-sufficient diet and an experimental group receiving the CDAHFD.
-
Diet Administration: Provide the respective diets and water ad libitum for a period of 6 to 14 weeks. The duration can be adjusted to achieve the desired severity of liver injury.
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Sample Collection: At the end of the experimental period, euthanize the mice. Collect blood via cardiac puncture for biochemical analysis. Perfuse the liver with phosphate-buffered saline (PBS) and collect liver tissue for histological and molecular analysis.
Protocol 2: Histological Analysis of Liver Steatosis and Fibrosis
Objective: To qualitatively and semi-quantitatively assess the degree of steatosis and fibrosis in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
Microscope with a digital camera
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
H&E Staining (for Steatosis and Inflammation):
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1 minute.
-
Rinse in running tap water.
-
Stain with Eosin for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip.
-
-
Sirius Red Staining (for Fibrosis):
-
After rehydration, stain with Sirius Red solution for 1 hour.
-
Wash quickly in acidified water (0.5% acetic acid).
-
Dehydrate rapidly in 100% ethanol.
-
Clear in xylene and mount.
-
-
Image Acquisition and Analysis:
Clinical Research Applications
Choline supplementation is being investigated for its potential therapeutic benefits in patients with NAFLD.
Table 2: Summary of Clinical Studies on Choline Supplementation in NAFLD
| Study Design | Participants | Intervention | Duration | Key Findings | Reference |
| Randomized, controlled, single-blinded | 79 NAFLD patients | 2400 mg/day phosphatidylcholine | 12 weeks | Significant improvement in controlled attenuation parameter (CAP) and fibrosis score; reduction in TBARS, leptin, ALT, and AST levels. | [4][13] |
| Randomized, double-blind, placebo-controlled | Patients on long-term total parenteral nutrition (TPN) | Intravenous choline chloride | 24 weeks | Aimed to determine if choline supplementation reverses hepatic steatosis and improves liver function. | [14] |
| Randomized controlled trial | 113 NAFLD patients | Nutraceutical mixture including 35 mg choline this compound | 3 months | No significant differences in liver enzymes between the active and control groups. | [15] |
Experimental Protocols: Clinical Trials
Protocol 3: A Randomized Controlled Trial to Evaluate the Efficacy of Choline this compound in NAFLD Patients
Objective: To assess the impact of choline this compound supplementation on liver fat, liver enzymes, and markers of oxidative stress in patients with NAFLD.
Study Design: A randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Adults (18-65 years) diagnosed with NAFLD via ultrasound or other imaging techniques.
-
Elevated serum ALT or AST levels.
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Significant alcohol consumption.
-
Presence of other liver diseases (e.g., viral hepatitis, autoimmune liver disease).
-
Use of choline-containing supplements within the last 3 months.
Procedure:
-
Screening and Enrollment: Screen potential participants based on inclusion/exclusion criteria. Obtain informed consent from eligible individuals.
-
Baseline Assessment: Collect baseline data including demographics, medical history, anthropometric measurements, and blood samples for liver function tests (ALT, AST, GGT), lipid profile, and markers of oxidative stress (e.g., TBARS). Perform baseline liver stiffness and fat quantification using transient elastography (FibroScan).
-
Randomization and Intervention: Randomly assign participants to either the treatment group (receiving a daily dose of choline this compound, e.g., 1000-2000 mg) or the placebo group for 12-24 weeks.
-
Follow-up: Conduct follow-up visits at regular intervals (e.g., every 4-6 weeks) to monitor for adverse events and ensure compliance.
-
End-of-Study Assessment: At the end of the intervention period, repeat all baseline assessments.
-
Data Analysis: Analyze the changes in primary and secondary outcomes between the two groups using appropriate statistical methods.
Signaling Pathways
Choline deficiency impacts several key signaling pathways in the liver, contributing to the development and progression of NAFLD.
Conclusion
Choline this compound is an invaluable tool in liver health research, both for modeling liver disease in preclinical settings and as a potential therapeutic agent in clinical trials. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further elucidate the role of choline in liver health and disease. As our understanding of the molecular mechanisms underlying NAFLD continues to grow, the importance of essential nutrients like choline in prevention and treatment is becoming increasingly evident.
References
- 1. chempartner.com [chempartner.com]
- 2. Choline’s role in maintaining liver function: new evidence for epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Choline-deficient Diet-induced NAFLD Animal Model Recaptures Core Human Pathophysiology With Similar Gene Co-expression Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 10. gubra.dk [gubra.dk]
- 11. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver pathology - Libre Pathology [librepathology.org]
- 13. The impact of choline supplementation on oxidative stress and clinical outcomes among patients with non-alcoholic fatty liver disease: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Randomised trial of chronic supplementation with a nutraceutical mixture in subjects with non-alcoholic fatty liver disease | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols: The Role of Potassium Bitartrate in Preventing Sugar Crystallization in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate, commonly known as cream of tartar, is a potassium acid salt of tartaric acid with the chemical formula KC₄H₅O₆.[1][2] A byproduct of the winemaking process, it is widely used in the food industry as a leavening agent, stabilizer, and, notably, as an inhibitor of sugar crystallization.[2][3] Its ability to control the crystallization of sucrose is critical in the manufacturing of confections like fondant, hard candies, and syrups, where a smooth, non-crystalline texture is desired. Uncontrolled crystallization can lead to a gritty mouthfeel and product instability.[4]
This document provides detailed application notes on the mechanism of action of potassium this compound and standardized protocols for evaluating its efficacy in preventing sucrose crystallization in food systems.
Mechanism of Action
Potassium this compound prevents sucrose crystallization through two primary mechanisms:
-
Sucrose Inversion: As an acid, potassium this compound, when heated in a sugar solution, catalyzes the hydrolysis of sucrose (a disaccharide) into its constituent monosaccharides: glucose and fructose.[3] This mixture of glucose and fructose is known as invert sugar. Invert sugar is more soluble than sucrose and interferes with the formation of the sucrose crystal lattice, thus inhibiting crystallization.[3]
-
Interfering Agent: The molecules of glucose and fructose physically hinder the sucrose molecules from aligning into an ordered crystalline structure.[5] This interference further slows down or completely prevents the formation of large sugar crystals.
The chemical equation for the acid-catalyzed inversion of sucrose is as follows:
C₁₂H₂₂O₁₁ (Sucrose) + H₂O (Water) --(H⁺, Heat)--> C₆H₁₂O₆ (Glucose) + C₆H₁₂O₆ (Fructose)
Quantitative Data Summary
The following table summarizes the key quantitative parameters relevant to the application of potassium this compound as a crystallization inhibitor.
| Parameter | Value/Range | Analytical Method | Reference |
| Typical Concentration in Confectionery | 0.1% - 0.5% (w/w of sugar) | - | General Practice |
| FDA Regulation (21 CFR 184.1077) | Generally Recognized as Safe (GRAS) | - | [1] |
| pH of Saturated Solution (25°C) | 3.557 | pH Meter | [2] |
| Solubility in Water (20°C) | 0.57 g/100 mL | Gravimetric | [2] |
| Solubility in Water (100°C) | 6.1 g/100 mL | Gravimetric | [2] |
Experimental Protocols
Protocol for Evaluating the Effect of Potassium this compound on Sucrose Crystallization in Fondant using Differential Scanning Calorimetry (DSC)
Objective: To quantify the inhibitory effect of varying concentrations of potassium this compound on the crystallization kinetics of sucrose in a model fondant system.
Materials:
-
Sucrose (analytical grade)
-
Potassium this compound (food grade)
-
Deionized water
-
Corn syrup (optional, as a control interfering agent)
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetic aluminum DSC pans
-
Analytical balance
Procedure:
-
Fondant Preparation:
-
Prepare a series of sucrose solutions (e.g., 75% w/w) containing different concentrations of potassium this compound (e.g., 0%, 0.1%, 0.25%, 0.5% w/w of sucrose).
-
A control sample with no potassium this compound and another with a known concentration of corn syrup can also be prepared for comparison.
-
Heat the solutions to a specific temperature (e.g., 115°C) to dissolve all solids and achieve the desired moisture content.
-
Cool the syrups to approximately 70°C and then agitate to induce crystallization, simulating fondant production.
-
-
DSC Sample Preparation:
-
Accurately weigh 10-15 mg of the prepared fondant into a hermetic aluminum DSC pan.
-
Seal the pan to prevent moisture loss during the analysis.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature above its melting point (e.g., 180°C) for 5 minutes to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -40°C).
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 200°C).
-
-
Data Analysis:
-
Analyze the heating thermogram to determine the glass transition temperature (Tg), the onset temperature of crystallization (Tc), and the peak temperature of melting (Tm).
-
Calculate the enthalpy of crystallization (ΔHc) from the area of the exothermic crystallization peak. A lower ΔHc indicates a greater inhibition of crystallization.
-
Compare the Tc and ΔHc values across the different concentrations of potassium this compound.
-
Protocol for Quantifying Sucrose, Glucose, and Fructose in Fondant using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the extent of sucrose inversion caused by potassium this compound by quantifying the concentrations of sucrose, glucose, and fructose in the fondant samples.
Materials:
-
Fondant samples prepared as in Protocol 4.1.
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sucrose, glucose, and fructose standards
-
Syringe filters (0.45 µm)
-
HPLC system with a Refractive Index (RI) detector and an amino-based column (e.g., Aminex HPX-87C).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the fondant sample into a 100 mL volumetric flask.
-
Dissolve the sample in deionized water and bring it to volume.
-
For some samples, a simple dilution and filtration may be sufficient.[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC column temperature (e.g., 80-85°C) and the RI detector temperature (e.g., 35-40°C).
-
Use a mobile phase of deionized water at a flow rate of approximately 0.6 mL/min.
-
Inject a known volume of the sample and standards onto the column.
-
-
Data Analysis:
-
Create a calibration curve for each sugar standard by plotting peak area against concentration.
-
Quantify the concentrations of sucrose, glucose, and fructose in the fondant samples by comparing their peak areas to the calibration curves.
-
Calculate the degree of sucrose inversion based on the relative amounts of sucrose, glucose, and fructose.
-
Visualizations
Caption: Sucrose inversion catalyzed by potassium this compound.
Caption: Experimental workflow for evaluating crystallization inhibition.
References
Application Notes and Protocols: Use of Nicotine Bitartrate to Measure Non-Specific Binding in Nicotinic Acetylcholine Receptor Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes, including neurotransmission and muscle contraction. The study of these receptors is vital for understanding their function and for the development of therapeutics targeting a range of neurological disorders. Radioligand binding assays are a cornerstone technique for characterizing the interactions between ligands and nAChRs. A critical aspect of these assays is the accurate determination of non-specific binding to differentiate it from the specific binding of a radioligand to the receptor of interest. Nicotine bitartrate, due to its properties as a nAChR agonist, is widely employed at high concentrations to saturate the specific binding sites, thereby allowing for the precise measurement of non-specific binding.
These application notes provide a detailed overview and protocols for the use of nicotine this compound in determining non-specific binding in nAChR radioligand binding assays.
Principle of Non-Specific Binding Determination
In a radioligand binding assay, the total binding observed is the sum of specific binding to the target receptor and non-specific binding to other components of the assay system (e.g., filters, lipids, and other proteins).[1] To quantify specific binding, non-specific binding must be determined and subtracted from the total binding.
This is achieved by incubating the receptor preparation with the radioligand in the presence of a high concentration of an unlabeled ligand that has a high affinity for the same receptor. This "cold" ligand, in this case, nicotine this compound, will occupy virtually all the specific binding sites on the nAChRs. Consequently, any remaining binding of the radioligand is considered non-specific.
Data Presentation: Quantitative Parameters in nAChR Binding Assays
The following tables summarize key quantitative data from studies that have utilized nicotine to determine non-specific binding in nAChR assays.
Table 1: Parameters from Saturation Binding Assays Using Nicotine for Non-Specific Binding Determination
| Radioligand | Tissue/Cell Line | Nicotine Concentration for NSB | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-epibatidine | Rat Cortex Homogenates | 100 µM | Data not specified | Data not specified | [2] |
| [3H]-epibatidine | Rat Cerebellum Homogenates | 100 µM | Data not specified | Data not specified | [2] |
NSB: Non-Specific Binding; Kd: Dissociation Constant; Bmax: Maximum Receptor Density. Data not specified indicates that the specific values were not provided in the cited abstract.
Table 2: Parameters from Competition Binding Assays Using Nicotine
| Radioligand | Competitor | Tissue/Cell Line | Nicotine Concentration for NSB | IC50 of Nicotine (nM) | Ki of Nicotine (nM) | Reference |
| [125I]-epibatidine | Nicotine | HEK cells expressing α4β2Rs | 1 mM | Data not specified | Data not specified | [3] |
| [3H]-epibatidine | Nicotine | Rat Cortex Segments | 100 µM | pKihigh = 7.8 ± 0.2, pKilow = 6.3 ± 0.2 | Calculable from pKi | [2] |
| [3H]-epibatidine | Nicotine | Rat Cortex Homogenates | 100 µM | pKi = 8.1 ± 0.1 | Calculable from pKi | [2] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. pKi is the negative logarithm of the Ki value. Data not specified indicates that the specific values were not provided in the cited abstract.
Experimental Protocols
Protocol 1: Saturation Binding Assay for nAChRs using [3H]-epibatidine
This protocol is designed to determine the receptor density (Bmax) and the affinity (Kd) of a radioligand for nAChRs.
Materials:
-
Receptor source: e.g., rat brain cortex homogenate or membranes from cells expressing nAChRs.
-
Radioligand: [3H]-epibatidine.
-
Non-labeled ligand for non-specific binding: Nicotine this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and re-centrifuging.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of [3H]-epibatidine in Assay Buffer.
-
For each concentration of [3H]-epibatidine, set up two sets of tubes:
-
Total Binding: Add membrane preparation, [3H]-epibatidine, and Assay Buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, [3H]-epibatidine, Assay Buffer, and a high concentration of nicotine this compound (e.g., 100 µM).[2]
-
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 5 hours for homogenates).[2]
-
-
Filtration:
-
Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (cpm) from the total binding (cpm) for each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay for nAChRs using [3H]-epibatidine
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for nAChRs.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compound.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Set up three sets of tubes:
-
Total Binding: Add membrane preparation, a fixed concentration of [3H]-epibatidine (typically at or below its Kd), and Assay Buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, the fixed concentration of [3H]-epibatidine, Assay Buffer, and a high concentration of nicotine this compound (e.g., 100 µM).[2]
-
Competition: Add membrane preparation, the fixed concentration of [3H]-epibatidine, Assay Buffer, and varying concentrations of the unlabeled test compound.
-
-
-
Incubation:
-
Incubate the tubes as described in Protocol 1.
-
-
Filtration:
-
Filter and wash as described in Protocol 1.
-
-
Quantification:
-
Measure radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
nAChR Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Logical Relationship for Determining Specific Binding
Caption: Calculation of specific binding from total and non-specific binding.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Potassium Bitartrate Precipitation in Bottled Wine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing potassium bitartrate (KHT) precipitation in bottled wine.
Frequently Asked Questions (FAQs)
1. What is potassium this compound and why does it precipitate in wine?
Potassium this compound (KHT), also known as cream of tartar, is a naturally occurring salt in grapes.[1][2] Its solubility is influenced by several factors in the wine matrix. Precipitation occurs when the concentration of KHT exceeds its saturation point, leading to the formation of crystalline deposits, often referred to as "wine diamonds."[3] This is primarily triggered by low temperatures and the increase in ethanol concentration during and after fermentation, which reduces the solubility of KHT.[1][3][4]
Key factors influencing KHT precipitation include:
-
Temperature: Lower temperatures significantly decrease KHT solubility, making it a primary driver of precipitation.[3][5]
-
Ethanol Concentration: As alcohol content increases, the solubility of KHT decreases.[1][3]
-
pH: The wine's pH affects the equilibrium of tartaric acid species. The this compound ion (HT-), which is a precursor to KHT, is most abundant at a pH of around 3.65.[1]
-
Presence of Colloids: Macromolecules like proteins, polyphenols, and polysaccharides can act as "protective colloids," inhibiting crystal nucleation and growth.[1][3]
2. What are the main methods to prevent KHT precipitation?
There are two primary approaches to prevent KHT precipitation:
-
Subtractive Methods: These methods aim to reduce the concentration of KHT in the wine to a level where it will not precipitate after bottling. This is typically achieved by inducing precipitation before bottling and then removing the crystals.[6][7]
-
Cold Stabilization
-
Contact Process
-
Electrodialysis
-
Ion Exchange
-
-
Additive/Inhibitory Methods: These methods involve adding substances that interfere with the crystallization process, preventing the formation or growth of KHT crystals.[6][7]
-
Metatartaric Acid
-
Carboxymethylcellulose (CMC)
-
Mannoproteins
-
Potassium Polyaspartate (KPA)
-
3. How do I determine if a wine is stable and does not require treatment?
Several tests can predict a wine's potential to precipitate KHT.[1][2]
-
Cold Test: This involves refrigerating a wine sample (e.g., at -4°C for 6 days) and visually inspecting for crystal formation.[6][8]
-
Conductivity Test (Minicontact Test): This method measures the change in electrical conductivity of a wine sample after being chilled and seeded with KHT crystals. A significant drop in conductivity indicates instability.[6][9][10]
-
Concentration Product (CP) Value: This calculation determines the potential for KHT formation based on the concentrations of potassium and this compound ions, pH, and ethanol content.[9]
Troubleshooting Guides
Issue: KHT crystals have formed in my bottled wine. What went wrong?
-
Cause: The wine was not adequately stabilized before bottling. The KHT concentration was above the saturation point for the storage conditions (likely exposure to cold temperatures).
-
Solution (for future batches): Implement a stabilization protocol before bottling. Verify stability using a cold test or conductivity measurement.
Issue: After adding Carboxymethylcellulose (CMC), a haze formed in the wine.
-
Cause: CMC can react with unstable proteins in the wine, leading to haze formation.[3][11]
-
Solution:
Issue: I used metatartaric acid, but crystals still formed after several months of storage.
-
Cause: Metatartaric acid's inhibitory effect is temporary. It hydrolyzes over time, and its effectiveness diminishes, especially at warmer storage temperatures.[3][12]
-
Solution:
-
Prevention: Use metatartaric acid for wines intended for consumption within a shorter timeframe.[12] For wines intended for longer aging, consider a more permanent stabilization method like cold stabilization or electrodialysis.
-
Store wines treated with metatartaric acid at cool, stable temperatures to prolong its efficacy.[12]
-
Issue: Cold stabilization took much longer than expected.
-
Cause: The efficiency of cold stabilization can be affected by the presence of protective colloids that inhibit crystal formation.[3] Insufficiently low temperatures or inadequate time will also lead to incomplete stabilization.
-
Solution:
Data Presentation: Comparison of KHT Stabilization Methods
| Method | Mechanism | Typical Parameters/Dosage | Advantages | Disadvantages |
| Cold Stabilization | Subtractive: Induces KHT precipitation by lowering temperature.[4] | -4°C to 0°C for 1-3 weeks.[5][9] | Traditional, effective, no additives. | High energy consumption, time-consuming, can affect wine aromatics.[14] |
| Contact Process | Subtractive: Accelerates cold stabilization by seeding with KHT crystals.[4][13] | Chill to 0-4°C, add 1-4 g/L KHT, agitate for 1.5-6 hours.[4][5][13] | Rapid stabilization, reliable results.[4] | Requires KHT seed crystals, potential for microbial contamination of seeds.[4] |
| Electrodialysis | Subtractive: Removes potassium and tartrate ions through selective membranes.[3] | Deionization rates of 20-30% are common.[15] | Rapid, continuous process, also stabilizes against calcium tartrate.[3] | High initial equipment cost, can impact sensory profile.[2][6] |
| Metatartaric Acid | Additive: Inhibits crystal growth.[3] | Maximum legal dose is 10 g/hL (100 mg/L).[16][17] | Inexpensive, easy to apply. | Temporary effect, not suitable for wines intended for long aging.[3][12] |
| Carboxymethylcellulose (CMC) | Additive: Acts as a protective colloid to inhibit crystal growth.[3] | Up to 100 mg/L.[18][19] | Long-lasting stability, cost-effective.[17] | Can cause haze in protein-unstable wines, not recommended for red wines due to interaction with phenols.[3][11] |
| Mannoproteins | Additive: Naturally derived colloids that inhibit crystal formation.[20][21] | Up to 400 mg/L (check product specifications).[20] | Natural product, can enhance mouthfeel.[20][21] | Can be less effective than other methods, cost may be higher. |
Experimental Protocols
Protocol 1: Cold Stability Test (Refrigeration/Brine Test)
Objective: To visually assess the potassium this compound stability of a wine.
Materials:
-
Wine sample
-
150 mL sample bottle with a secure closure
-
Freezer or refrigerated bath capable of maintaining -4°C
Procedure:
-
Filter the wine sample to ensure clarity.
-
Fill the sample bottle with the filtered wine, leaving minimal headspace.
-
Securely close the bottle.
-
Place the sample in the freezer or refrigerated bath at -4°C for 3-6 days.[6][8]
-
After the incubation period, remove the sample and immediately inspect for any crystalline precipitate, using an intense light source if necessary.
-
Allow the sample to warm to ambient temperature.
-
Observe if any precipitate redissolves.
Interpretation:
-
Stable: No crystalline deposit is observed, or any observed crystals completely redissolve upon warming.[8]
-
Unstable: A persistent crystalline precipitate remains after the wine has returned to ambient temperature.[8]
Protocol 2: Cold Stabilization via the Contact Process
Objective: To rapidly stabilize wine against KHT precipitation by seeding with KHT crystals.
Materials:
-
Unstable wine, clarified and filtered
-
Refrigeration unit
-
Agitator
-
Potassium this compound (KHT) powder (micronized)
-
Inert gas (e.g., nitrogen or carbon dioxide)
Procedure:
-
Chill the wine to the desired stabilization temperature, typically between 0°C and 4°C.[4]
-
Blanket the wine with an inert gas to minimize oxygen uptake.[4]
-
Prepare a slurry of KHT powder in a small amount of the chilled wine. A typical seeding rate is 3-4 g/L.[4][13][22]
-
With the agitator running, add the KHT slurry to the bulk of the chilled wine.
-
After the contact time, stop agitation and allow the KHT crystals to settle.
-
Rack the stabilized wine off the KHT sediment.
-
Filter the wine while it is still cold to remove any remaining fine crystals and prevent them from redissolving.[4]
Protocol 3: Stabilization with Carboxymethylcellulose (CMC)
Objective: To stabilize wine against KHT precipitation using a protective colloid.
Materials:
-
Protein-stable and filtered wine
-
Carboxymethylcellulose (CMC) solution (prepared according to manufacturer's instructions)
-
Mixing equipment
Procedure:
-
Crucially, confirm the wine is protein-stable. Perform a heat stability test and fine with bentonite if necessary.[11] The wine should be in its final blended form.
-
Calculate the required volume of CMC solution based on the desired dosage (not to exceed 100 mg/L) and the volume of wine to be treated.[18][19]
-
With gentle agitation, slowly add the prepared CMC solution to the wine. Ensure thorough and homogenous mixing.
-
Allow a minimum of 24-48 hours before any subsequent filtration to ensure the CMC is fully integrated into the wine.[11]
Visualizations
Caption: Chemical equilibrium of potassium this compound in wine.
References
- 1. awri.com.au [awri.com.au]
- 2. enartis.com [enartis.com]
- 3. perennia.ca [perennia.ca]
- 4. extension.iastate.edu [extension.iastate.edu]
- 5. winemakermag.com [winemakermag.com]
- 6. enartis.com [enartis.com]
- 7. lamothe-abiet.com [lamothe-abiet.com]
- 8. awri.com.au [awri.com.au]
- 9. ETS Labs [etslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. awri.com.au [awri.com.au]
- 12. eaton.com [eaton.com]
- 13. dgwinemaking.com [dgwinemaking.com]
- 14. Cold Stabilization Testing has Many Options [winebusiness.com]
- 15. researchgate.net [researchgate.net]
- 16. METATARTARIC ACID - Ataman Kimya [atamanchemicals.com]
- 17. mdpi.com [mdpi.com]
- 18. oiv.int [oiv.int]
- 19. Determination of carboxymethyl cellulose in white wines (Type-IV) | OIV [oiv.int]
- 20. Mannoproteins 101 - Scott Laboratories [scottlab.com]
- 21. agrovin.com [agrovin.com]
- 22. Contact Seeding for Cold Stabilization | The Grapevine Magazine [thegrapevinemagazine.net]
Technical Support Center: Optimizing Potassium Bitartrate Concentration for Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nanoparticles using potassium bitartrate. Below you will find detailed experimental protocols, data tables for optimizing reaction parameters, and visual guides to streamline your experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium this compound in nanoparticle synthesis?
A1: Potassium this compound (also known as potassium hydrogen tartrate) primarily acts as a weak reducing agent in the synthesis of noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd).[1][2] It reduces metal ions to their elemental form, leading to the nucleation and growth of nanoparticles. Additionally, it can also function as a capping agent, adsorbing to the nanoparticle surface to provide stability and prevent aggregation.[3]
Q2: Why are my nanoparticles aggregating?
A2: Nanoparticle aggregation is a common issue driven by the high surface energy of the particles.[4] In potassium this compound-mediated synthesis, aggregation can be caused by several factors:
-
Inadequate Stabilization: Insufficient concentration of a stabilizing agent (like PVP) or potassium this compound itself to create a protective layer around the nanoparticles.[5][6]
-
Incorrect pH: The pH of the reaction medium affects the surface charge of the nanoparticles. If the pH is near the isoelectric point, the repulsive forces are minimized, leading to aggregation.[5]
-
High Reactant Concentration: An excessively high concentration of the metal salt precursor can lead to rapid, uncontrolled nucleation and growth, resulting in aggregation.[7]
-
Inefficient Mixing: Poor mixing can create localized areas of high reactant concentration, promoting the formation of larger, aggregated particles.
Q3: The color of my nanoparticle solution is not what I expected. What does this indicate?
A3: For plasmonic nanoparticles like gold and silver, the color of the colloidal solution is indicative of the nanoparticle size and shape. For instance, smaller gold nanoparticles typically appear red, while larger or aggregated ones may look blue or purple. An unexpected color suggests that the nanoparticle size and morphology are not as desired, which could be due to variations in reactant concentrations, temperature, or pH.
Q4: How does temperature affect the synthesis process?
A4: Temperature plays a crucial role in the kinetics of the reduction reaction. Generally, higher temperatures increase the reaction rate, leading to faster nucleation and potentially smaller nanoparticles. However, excessively high temperatures can also lead to instability and aggregation. It is a critical parameter that needs to be optimized for a specific nanoparticle system.
Q5: Is a stabilizing agent like PVP always necessary when using potassium this compound?
A5: While potassium this compound has some capping ability, it is often used in conjunction with a more robust stabilizing agent like Polyvinylpyrrolidone (PVP) to ensure long-term stability and better control over nanoparticle size and shape.[1][6] PVP provides a steric barrier that prevents nanoparticles from coming into close contact and aggregating.[8] The concentration of PVP relative to the metal salt is a key parameter for controlling the final nanoparticle size.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Immediate aggregation or precipitation of nanoparticles | 1. Incorrect pH, leading to minimal electrostatic repulsion. 2. Insufficient concentration of stabilizing agent (PVP or potassium this compound). 3. Excessively high concentration of metal salt precursor. | 1. Adjust the pH of the reaction mixture. For many metal oxides, a pH far from the isoelectric point enhances stability.[9] 2. Increase the concentration of the stabilizing agent. Experiment with different ratios of PVP to the metal salt.[1] 3. Reduce the concentration of the metal salt precursor.[7] |
| Wide particle size distribution (high polydispersity) | 1. Inhomogeneous nucleation and growth. 2. Inefficient or inconsistent stirring. 3. Fluctuations in reaction temperature. | 1. Ensure rapid and uniform mixing of reactants. 2. Use a high-speed overhead or magnetic stirrer with a suitable stir bar. 3. Maintain a constant and uniform temperature throughout the synthesis using a water bath or a hot plate with a temperature controller. |
| Nanoparticles aggregate during storage | 1. Insufficient long-term stability. 2. Changes in pH or ionic strength over time. 3. Microbial contamination. | 1. Consider adding a co-stabilizer like PVP for enhanced steric protection.[8] 2. Store the nanoparticle suspension in a buffered solution at a controlled pH. 3. Store at a low temperature (e.g., 4 °C) and in the dark. Consider sterile filtration if appropriate. |
| Slow or incomplete reaction | 1. Reaction temperature is too low. 2. Insufficient concentration of potassium this compound. 3. Incorrect pH for the reduction reaction. | 1. Increase the reaction temperature in controlled increments. 2. Increase the concentration of potassium this compound. 3. Optimize the pH of the reaction medium. |
Data Presentation
Table 1: Effect of PVP/Au Concentration Ratio on Gold Nanoparticle Size
| PVP (wt%) | Au (mM) | PVP/Au Ratio | Average Nanoparticle Diameter (nm) |
| 0.5 | 1.0 | 0.5 | ~25-50 |
| 1.0 | 1.0 | 1.0 | ~20-40 |
| 2.0 | 1.0 | 2.0 | ~15-30 |
| 4.0 | 1.0 | 4.0 | ~10-20 |
Note: This table summarizes the general trend observed where an increase in the concentration ratio of the protective agent (PVP) to the metal ion (Au) tends to decrease the average diameter of the nanoparticles. The exact sizes can vary based on other experimental conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles using Potassium this compound and PVP
This protocol describes a general method for synthesizing gold nanoparticles where potassium this compound acts as the reducing agent and PVP as the stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Potassium this compound (KHC₄H₄O₆)
-
Polyvinylpyrrolidone (PVP)
-
Deionized (DI) water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM solution of HAuCl₄ in DI water.
-
Prepare a solution of potassium this compound in DI water (e.g., 0.5 wt%).
-
Prepare aqueous solutions of PVP at various concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 wt%).
-
-
Reaction Setup:
-
In a clean round-bottom flask, add a specific volume of the PVP solution and the HAuCl₄ solution to achieve the desired PVP/Au concentration ratio.
-
Heat the mixture to reflux (approximately 100 °C) with constant stirring.
-
-
Reduction:
-
To the boiling solution, rapidly add a specific volume of the potassium this compound solution.
-
Observe the color change of the solution, which indicates the formation of gold nanoparticles. The solution will typically change from yellow to colorless and then to a red or purple color.
-
-
Cooling and Storage:
-
Continue heating and stirring for a defined period (e.g., 30 minutes) to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature.
-
Store the resulting nanoparticle suspension at 4 °C in the dark.
-
Mandatory Visualizations
Caption: A flowchart of the general experimental workflow for synthesizing nanoparticles using potassium this compound.
Caption: A decision tree for troubleshooting common causes of nanoparticle aggregation.
References
- 1. Preparation of gold, platinum, palladium and silver nanoparticles by the reduction of their salts with a weak reductant–potassium this compound - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting low signal in nicotine bitartrate binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in nicotine bitartrate binding assays.
Troubleshooting Guide: Low Signal
Low signal in a nicotine this compound binding assay can be frustrating. This guide provides a structured approach to identifying and resolving the root cause of the problem.
Q1: My total binding counts are very low, close to background levels. What are the likely causes and how can I fix this?
A low total binding signal suggests a fundamental issue with one of the core components of your assay. Here’s a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Low Total Binding
A step-by-step guide to troubleshooting low total binding in your assay.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Radioligand | The radiolabeled ligand (e.g., [³H]nicotine or [³H]epibatidine) may have degraded over time or due to improper storage. Consider purchasing a fresh batch and always store it as recommended by the manufacturer. Some studies have noted that impurities in L-[3H]nicotine can lead to high non-specific binding, which could mask a low specific signal[1]. |
| Low Receptor Density or Inactive Receptors | The membrane preparation may have a low concentration of nicotinic acetylcholine receptors (nAChRs), or the receptors may have lost their binding activity. Prepare fresh membranes from a reliable source (e.g., HEK293 cells expressing the nAChR subtype of interest or brain tissue rich in the target receptor).[2][3] Ensure proper storage at -80°C.[3] |
| Incorrect Assay Buffer Composition | The pH, ionic strength, or absence of necessary divalent cations can significantly impact binding. A typical binding buffer for nAChR assays is 50 mM Tris-HCl, pH 7.4, often supplemented with NaCl, KCl, CaCl₂, and MgCl₂.[3] Verify the pH of your buffer at the temperature of incubation. |
| Assay Not at Equilibrium | The incubation time may be too short for the binding reaction to reach equilibrium, particularly at low radioligand concentrations.[4] Conduct a time-course experiment (association kinetics) to determine the optimal incubation time, which is often between 60 to 180 minutes at room temperature.[2][3] |
| Technical Errors | Simple mistakes such as incorrect pipetting, omission of a key reagent, or inefficient filtration can lead to failed assays. Always double-check your protocol, use calibrated pipettes, and ensure the filtration manifold is working correctly. |
Q2: My total binding is acceptable, but my specific binding is very low. What does this indicate?
This common issue points to high non-specific binding (NSB), which obscures the specific signal from the receptor-ligand interaction. The goal is to have specific binding account for at least 80% of the total binding.[4]
// Node styling start [width=2.5]; radioligand_conc [fillcolor="#F1F3F4", fontcolor="#202124"]; nsb_definition [fillcolor="#F1F3F4", fontcolor="#202124"]; filtration_wash [fillcolor="#F1F3F4", fontcolor="#202124"]; solution [width=2]; }
Activation of nAChR by an agonist triggers ion influx and downstream signaling.
Experimental Protocols
Protocol: Membrane Preparation for nAChR Binding Assay
This protocol is adapted for cultured cells (e.g., HEK293) expressing the nAChR of interest. [3]
-
Cell Harvesting : Culture cells to confluency. Scrape the cells into ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization : Homogenize the cell suspension on ice using a Polytron or Dounce homogenizer.
-
Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 40,000-48,000 x g for 20-30 minutes at 4°C to pellet the cell membranes. [2][3]5. Washing : Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer. Repeat the high-speed centrifugation and resuspension step at least once.
-
Final Preparation : After the final wash, resuspend the pellet in Assay Buffer.
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
Storage : Aliquot the membrane preparation and store at -80°C until use.
Protocol: [³H]Nicotine Saturation Binding Assay
This protocol outlines a typical saturation binding experiment to determine the Kd and Bmax.
-
Plate Setup : In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Reagent Addition :
-
Total Binding : Add Assay Buffer, followed by the membrane preparation, and then varying concentrations of [³H]nicotine.
-
Non-Specific Binding (NSB) : Add Assay Buffer containing a high concentration of unlabeled nicotine (e.g., 10 µM), followed by the membrane preparation, and then the same varying concentrations of [³H]nicotine.
-
-
Incubation : Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium. [3]4. Termination : Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing : Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4). [3]6. Scintillation Counting : Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot Specific Binding versus the concentration of [³H]nicotine.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
References
Technical Support Center: Choline Bitartrate Formulations for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the preparation and use of choline bitartrate for in vivo studies. While choline this compound is highly soluble in water, this resource addresses common challenges that may be perceived as solubility issues and offers troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of choline this compound in water?
A1: Choline this compound is freely soluble in water[1][2][3][4][5][6]. One study specifies its solubility as 122 g per 100 g of water at 25°C[7]. This high solubility means that for most in vivo applications, preparing a solution of the desired concentration in water should be straightforward.
Q2: If choline this compound is highly water-soluble, why might I be encountering issues with my preparation?
A2: Challenges with preparing choline this compound solutions for in vivo studies are often not due to poor solubility but may stem from other factors such as:
-
Hygroscopicity: Choline this compound is hygroscopic, meaning it readily absorbs moisture from the air[1][8]. This can lead to clumping and inaccurate weighing.
-
Dissolution Rate: While highly soluble, the rate at which it dissolves can be influenced by factors like particle size, agitation, and temperature.
-
Stability: The stability of the solution, especially at high concentrations or over extended periods, can be a concern.
-
pH of the Solution: A 1% solution of choline this compound in water has a pH between 3.0 and 4.0[1]. This acidity might be a consideration for the specific experimental model.
Q3: What is the recommended vehicle for administering choline this compound in in vivo studies?
A3: Given its high aqueous solubility, the recommended and most common vehicle for oral administration (e.g., via gavage) is purified water (e.g., deionized or distilled water). The use of co-solvents or other solubility enhancers is generally unnecessary.
Q4: How should I store choline this compound powder and its solutions?
A4: Choline this compound powder should be stored in a well-closed container in a cool, dry place, protected from moisture and light[3][8]. Aqueous solutions should ideally be prepared fresh. If short-term storage is necessary, solutions should be stored at 2-8°C and visually inspected for any precipitation or microbial growth before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder is clumped and difficult to weigh accurately. | Hygroscopicity: The powder has absorbed moisture from the atmosphere. | Store choline this compound in a desiccator. Allow the container to come to room temperature before opening to prevent condensation. If clumping is minor, gently break up the aggregates with a spatula before weighing. |
| Solution appears cloudy or contains undissolved particles. | Incomplete Dissolution: Insufficient mixing or time for dissolution. | Use a magnetic stirrer to ensure thorough mixing. Gently warming the solution (e.g., to 30-40°C) can increase the dissolution rate. Ensure the solution is clear before administration. |
| Precipitate forms in the solution upon standing. | Supersaturation or Instability: The concentration may be too high for stable dissolution at a given temperature, or there may be interactions with other components. | Prepare a slightly lower concentration. If a high concentration is necessary, prepare the solution immediately before use. Ensure the vehicle is free of contaminants that could cause precipitation. |
| Variability in experimental results between batches. | Inaccurate Dosing: Due to inconsistent solution preparation or degradation. | Always use a calibrated balance for weighing. Prepare fresh solutions for each experiment to ensure consistency. Validate the concentration of the dosing solution analytically if high precision is required. |
Data Presentation
Table 1: Physicochemical Properties of Choline this compound
| Property | Value | References |
| Appearance | White crystalline powder | [1][3] |
| Molecular Formula | C₉H₁₉NO₇ | [2][3] |
| Molecular Weight | 253.25 g/mol | [3][6] |
| Solubility in Water | Freely soluble; 122 g/100 g at 25°C | [1][7] |
| Solubility in Other Solvents | Slightly soluble in alcohol; Insoluble in ether, chloroform, and benzene | [1][2][5][6] |
| pH (1% solution in water) | 3.0 - 4.0 | [1] |
| Melting Point | 149-153 °C | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Choline this compound Solution for Oral Gavage
Materials:
-
Choline this compound powder
-
Purified water (e.g., sterile, deionized water)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount: Determine the mass of choline this compound needed based on the desired concentration and final volume. Account for the purity of the compound if it is less than 100%.
-
Weigh the choline this compound: Accurately weigh the calculated amount of choline this compound powder.
-
Dissolve in vehicle: Add approximately 80% of the final volume of purified water to the volumetric flask. Add the magnetic stir bar and place the flask on a magnetic stirrer.
-
Add the powder: Slowly add the weighed choline this compound to the vortex of the stirring water to facilitate dissolution.
-
Mix until dissolved: Continue stirring until all the powder has completely dissolved and the solution is clear. Gentle warming can be applied if necessary.
-
Adjust to final volume: Once dissolved and cooled to room temperature, add purified water to the volumetric flask to reach the final desired volume.
-
Final mixing: Cap the flask and invert several times to ensure a homogenous solution.
-
Use immediately: For best results, use the freshly prepared solution for your in vivo study.
Visualizations
Caption: Workflow for preparing a choline this compound solution.
Caption: Troubleshooting logic for choline this compound solutions.
Caption: Simplified overview of the cholinergic signaling pathway.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Choline this compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Choline this compound Powder CAS 87-67-2 High Purity, Food Grade, Best Price [jigspharma.com]
- 4. parchem.com [parchem.com]
- 5. Frontiers | Choline supplements: An update [frontiersin.org]
- 6. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline this compound, China Reliable Choline this compound Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Potassium Bitartrate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of potassium bitartrate (KHT) solutions.
Troubleshooting Guide
Issue 1: Unexpected Precipitation or Crystallization in the Solution
Symptoms:
-
Visible crystals, which can appear as small, boat-shaped particles or larger crystalline aggregates resembling glass shards, are observed in the solution.[1]
-
In colored solutions, these crystals may adsorb pigments, appearing colored (e.g., dark red).[1]
-
A decrease in the clarity or an increase in the turbidity of the solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Temperature | Potassium this compound is less soluble at lower temperatures. Storing solutions below 10°C (50°F) can induce crystallization.[2][3] Maintain the solution at a controlled room temperature (20-25°C) unless the protocol specifies otherwise. If refrigeration is necessary, be aware of the potential for precipitation. |
| High Ethanol Concentration | The solubility of potassium this compound decreases significantly as the concentration of ethanol increases.[1] If your solvent system contains ethanol, consider if the concentration can be adjusted or if a different co-solvent can be used. |
| pH of the Solution | The speciation of tartaric acid is pH-dependent. The this compound ion (HT⁻), which forms KHT, is most prevalent around pH 3.7.[4] Adjusting the pH away from this point can increase solubility. A pH below 3.65 can lead to a decrease in pH upon KHT precipitation, while a pH above 3.65 can result in an increase in pH.[1] |
| Supersaturation | The solution may be supersaturated with potassium this compound, making it inherently unstable. This is a common issue in complex matrices like wine, where initial concentrations of tartaric acid and potassium are high.[1][5] To achieve stability, consider inducing precipitation through methods like cold stabilization followed by filtration, or using stabilizing agents. |
| Presence of Nucleation Sites | Crystal growth requires nucleation sites. Particulate matter or impurities in the solution can act as nucleation sites, accelerating precipitation. Ensure all glassware is scrupulously clean and consider pre-filtering the solution to remove potential nuclei. |
Issue 2: Inconsistent or Unreliable Results in Stability Studies
Symptoms:
-
High variability in the amount of precipitate formed under seemingly identical conditions.
-
Difficulty in reproducing stability or instability in experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fluctuating Temperatures | Even minor temperature fluctuations during storage or experimentation can significantly impact the rate of KHT precipitation by affecting the speed of nuclei formation.[4][6] Use temperature-controlled incubators or water baths to maintain a stable thermal environment. |
| Variations in Solution Composition | Small changes in the concentration of components like ethanol, pH, or the presence of ions can alter KHT solubility.[1][6][7] Prepare solutions with precise measurements and use high-purity reagents. Document the exact composition of each batch. |
| Complexing Factors | Macromolecules such as proteins, polyphenols, and polysaccharides can interact with this compound and inhibit nucleation, leading to a supersaturated state.[1][6] The presence and concentration of these "complexing factors" can vary between samples, causing inconsistent results.[6] Consider pre-treating samples to remove interfering substances if a pure KHT stability study is desired. |
| Inadequate Equilibration Time | The precipitation of KHT is a process that occurs over time. Insufficient time for equilibration can lead to underestimation of instability. The rate of precipitation is often rapid in the initial days and then slows down.[6] Define and standardize the equilibration time for your stability tests. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that influence the stability of potassium this compound solutions?
The stability of potassium this compound solutions is primarily affected by:
-
Temperature: Solubility decreases as the temperature drops.[1][7][8]
-
Ethanol Concentration: KHT is less soluble in solutions containing ethanol; as the ethanol percentage increases, solubility decreases.[1][3]
-
pH: The pH of the solution dictates the form of tartaric acid. The this compound ion (HT⁻), which precipitates with potassium, is most abundant around pH 3.7.[4]
-
Presence of Other Ions: The ionic composition of the solution can influence KHT solubility through common ion effects or by forming complexes.[8][9]
-
Complexing Agents: Macromolecules like proteins, polyphenols, and polysaccharides can inhibit crystal nucleation and growth, holding KHT in a supersaturated state.[1][6]
2. How can I prevent potassium this compound from precipitating out of my solution?
To prevent precipitation, you can:
-
Control Temperature: Maintain a stable temperature, avoiding cold storage if possible.
-
Adjust pH: Move the pH away from the 3.5-4.0 range where the this compound ion concentration is maximal.
-
Use Inhibitors: Add protective colloids or crystallization inhibitors. Common examples from the food industry include carboxymethylcellulose (CMC), metatartaric acid, and mannoproteins.[3][10][11] These substances work by adsorbing onto the surface of KHT crystals, preventing their growth.[6][8]
3. My solution has already formed crystals. Can I redissolve them?
Potassium this compound crystals will seldom, if ever, dissolve naturally back into the solution, especially if the conditions that caused precipitation (e.g., low temperature) are maintained.[2] Heating the solution can increase solubility and may redissolve the crystals. However, be aware that upon cooling, the crystals are likely to reform if the solution is still supersaturated. A more permanent solution is to remove the crystals by filtration after inducing complete precipitation (e.g., through cold stabilization).
4. What is "cold stabilization" and how does it work?
Cold stabilization is a subtractive method used to force potassium this compound to precipitate out of a supersaturated solution before final processing or packaging.[12] The process involves chilling the solution to a low temperature (e.g., -4°C to 0°C) for a period of time, which can range from hours to weeks.[8][10][12] This reduces the solubility of KHT, causing it to crystallize. The crystals are then removed by filtration, resulting in a stable solution at normal storage temperatures.[13]
5. How can I test the stability of my potassium this compound solution?
Several methods can be used to assess KHT stability:
-
Cold Test: The solution is held at a low temperature (e.g., -4°C) for a specified period (e.g., several days), after which it is visually inspected for crystal formation.[1][13]
-
Conductivity Measurement: The electrical conductivity of the solution is measured before and after a cold treatment (often with seeding of KHT crystals). A significant drop in conductivity indicates precipitation of ions from the solution and thus instability. A change of more than 5% is often considered unstable.[7][14]
-
Concentration Product (CP) Calculation: This involves analyzing the concentrations of potassium and total tartrates, along with the pH and alcohol content, to calculate a value that can be compared to known solubility product values to predict the likelihood of precipitation.[4]
Data Presentation
Table 1: Solubility of Potassium this compound (g/L) in Ethanol-Water Solutions at Various Temperatures.
This table summarizes the solubility of potassium this compound as a function of temperature and ethanol concentration. The data clearly shows that solubility decreases with both decreasing temperature and increasing ethanol concentration.[1]
| Temperature (°C) | Ethanol 0% (v/v) | Ethanol 10% (v/v) | Ethanol 12% (v/v) | Ethanol 14% (v/v) | Ethanol 20% (v/v) |
| 0 | 2.25 | 1.26 | 1.11 | 0.98 | 0.68 |
| 5 | 2.66 | 1.58 | 1.40 | 1.24 | 0.86 |
| 10 | 3.42 | 2.02 | 1.81 | 1.63 | 1.16 |
| 15 | 4.17 | 2.45 | 2.25 | 2.03 | 1.51 |
| 20 | 4.92 | 3.08 | 2.77 | 2.51 | 1.82 |
| Data sourced from Berg and Keefer (1958) as cited by The Australian Wine Research Institute.[1] |
Experimental Protocols
Protocol 1: Determination of Potassium this compound Stability by the Cold Test
Objective: To visually assess the potential for a solution to form potassium this compound crystals upon exposure to low temperatures.
Methodology:
-
Sample Preparation: Pre-filter the test solution through a 0.45 µm membrane filter to remove any existing particulate matter that could act as nucleation sites.
-
Incubation: Place a known volume of the filtered solution into a clear, sealed container.
-
Cold Exposure: Store the container at a constant, low temperature, typically -4°C, for a standardized period, for example, 3 to 6 days.[1][13]
-
Observation: After the incubation period, remove the sample and allow it to thaw to room temperature.
-
Analysis: Visually inspect the sample for the presence of crystalline deposits, both while cold and after reaching room temperature. The amount of deposit can be used as a qualitative measure of instability.[6]
Protocol 2: Determination of Potassium this compound Stability by Conductivity Measurement
Objective: To quantitatively assess the tartaric stability of a solution by measuring the change in electrical conductivity after inducing crystallization.
Methodology:
-
Initial Measurement: Bring the sample to a standardized temperature (e.g., 0°C).[14] Measure and record the initial electrical conductivity of the solution using a calibrated conductivity meter.
-
Seeding: Add a small, standardized amount of finely ground potassium this compound powder (e.g., 30-40 g/hL) to the solution to act as nucleation sites. This is known as contact seeding.[7]
-
Agitation and Incubation: Agitate the solution continuously at the low temperature for a defined period (e.g., 30 minutes to 6 hours) to promote crystal growth.[7][13]
-
Final Measurement: After the incubation period, and while maintaining the low temperature, measure the final electrical conductivity of the solution.
-
Analysis: Calculate the percentage change in conductivity. A drop of more than 5% typically indicates that the solution is unstable with respect to potassium this compound.[7]
Visualizations
Caption: Key factors influencing the stability of potassium this compound solutions.
Caption: Troubleshooting workflow for unexpected potassium this compound precipitation.
References
- 1. awri.com.au [awri.com.au]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. dgwinemaking.com [dgwinemaking.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. opportunityfoodtech.com [opportunityfoodtech.com]
- 11. researchgate.net [researchgate.net]
- 12. laffort.com [laffort.com]
- 13. enartis.com [enartis.com]
- 14. goettert-software.de [goettert-software.de]
Technical Support Center: Optimization of Bitartrate in Copper Electrodeposition
Welcome to the technical support center for copper electrodeposition using bitartrate-based electrolytes. This resource is designed for researchers, scientists, and professionals in drug development to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a copper electrodeposition bath?
A1: this compound and tartrate ions are used as complexing agents in non-cyanide alkaline or acidic copper electroplating baths.[1][2][3] They form complexes with copper ions, which helps to control the deposition rate, improve the stability of the bath, and influence the properties of the resulting copper film.[2] Using tartrate-based electrolytes is considered a more environmentally friendly alternative to traditional, toxic cyanide baths.[1][4]
Q2: How does the concentration of this compound affect the copper deposition process?
A2: The concentration of this compound ions influences the kinetics of the electrodeposition process. Studies show that the copper electrodeposition process in the presence of this compound is diffusion-controlled.[1][5][6] While variations in this compound concentration (e.g., from 0.005 M to 0.015 M) may not significantly alter the diffusion coefficient of copper ions, the concentration can still impact the nucleation and growth mechanism of the copper layer.[4][7]
Q3: What is a typical concentration range for potassium this compound (KHT) in an experimental setup?
A3: In laboratory-scale studies, potassium this compound (KHT) concentrations have been investigated in the range of 0.005 M to 0.015 M in an aqueous solution containing a copper salt like 0.001 M CuSO₄ or Cu(NO₃)₂.[1][4][6] The optimal concentration will depend on other bath parameters such as pH, temperature, and the desired deposit characteristics.
Q4: Can tartrate-based baths be used for applications other than standard copper plating?
A4: Yes, tartrate-based electrolytes are versatile. They have been used in the electrochemical deposition of copper(I) oxide (Cu₂O) films, where the use of tartrate resulted in films with higher grain size and significantly reduced defectiveness compared to traditional lactate electrolytes.[2] They are also used for plating on complex geometries and in the fabrication of printed circuit boards (PCBs).[8][9]
Troubleshooting Guide
This guide addresses common problems that may arise during copper electrodeposition from a this compound bath.
Q: My copper deposit is rough and non-uniform. What are the possible causes and solutions?
A: Roughness in the copper deposit is a frequent issue.[10][11]
-
Cause 1: Incorrect Current Density: An excessively high current density is a common cause of rough or burnt deposits, particularly at the edges of the substrate.[11][12]
-
Solution 1: Lower the applied current density. Use Hull Cell analysis to determine the optimal current density range for your specific bath composition.[13][14]
-
Cause 2: Bath Contamination: Particulates, organic impurities, or unwanted metallic contaminants can co-deposit, leading to a rough surface.[10][15]
-
Solution 2: Implement continuous filtration of the plating bath to remove suspended particles.[10][13] A carbon treatment can be effective for removing organic contamination.[15]
-
Cause 3: Imbalanced Additives: An incorrect concentration of additives (if used) can disrupt uniform deposition.
-
Solution 3: Analyze the concentration of all bath components and make adjustments as necessary. Ensure additives are thoroughly mixed.
Q: The copper layer is peeling or has poor adhesion to the substrate. How can I fix this?
A: Poor adhesion is a critical failure that often points to issues at the substrate-electrolyte interface.[9][10]
-
Cause 1: Inadequate Surface Preparation: The most common cause is a contaminated substrate surface. Oils, grease, or oxides will prevent the copper from bonding correctly.[9][10]
-
Solution 1: Ensure a rigorous pre-cleaning and surface activation protocol. This typically involves degreasing, acid etching, or alkaline cleaning to remove all contaminants and the native oxide layer.[10][16]
-
Cause 2: Bath Contamination: High levels of contaminants in the plating solution can interfere with adhesion.[10]
-
Solution 2: Regularly monitor and maintain the purity of your plating bath. Filter the solution and analyze for impurities.
-
Cause 3: Incorrect Bath Temperature: A low bath temperature can sometimes contribute to poor adhesion.[9]
-
Solution 3: Operate the bath within the recommended temperature range. For some tartrate baths, this may be around 55°C.[17]
Q: The deposition rate is too slow. What should I check?
A: A slow plating rate can make the process inefficient.
-
Cause 1: Low Current Density: The deposition rate is directly related to the current density.
-
Solution 1: Increase the current density. However, be careful not to exceed the limit where deposit quality deteriorates (i.e., burning or roughness).
-
Cause 2: Low Copper Ion Concentration: An insufficient concentration of available copper ions will limit the plating speed.
-
Solution 2: Analyze the copper concentration in the bath and replenish it as needed. Ensure the copper anodes are dissolving correctly to replenish ions in the solution.[9]
-
Cause 3: Incorrect pH or Temperature: The efficiency of the bath can be sensitive to pH and temperature.
-
Solution 3: Verify that the pH and temperature of the bath are within the optimal range for your specific tartrate formulation. For some experimental setups, a pH of 3.5 has been used.[1][4]
Data Presentation
The following table summarizes quantitative data from an experimental study on the influence of this compound concentration.
| Parameter | Value | Effect / Observation | Reference |
| Copper Salt (CuX) | 0.001 M | Base concentration for copper ions. | [4][6] |
| Potassium this compound (KHT) | 0.005 M, 0.01 M, 0.015 M | Increasing concentration did not significantly change the diffusion coefficient of Cu¹⁺ and Cu²⁺ ions. The process remains diffusion-controlled across this range. | [4][6] |
| pH | 3.5 | Maintained for the experimental solutions. | [1][4] |
| Potential Scan Rate | 20 mV s⁻¹ | Used in voltammetric studies to analyze the reduction and oxidation processes. | [1][7] |
| Diffusion Coefficient (Cu²⁺) | ~2.96 x 10⁻⁶ cm² s⁻¹ | Calculated from chronoamperometric studies; no significant differences were observed when KHT concentration was varied. | [4] |
Experimental Protocols
Methodology for Optimization of this compound Concentration
This protocol outlines a general procedure for determining the optimal this compound concentration for copper electrodeposition on a specific substrate (e.g., polycrystalline gold) using electrochemical techniques.
-
Solution Preparation:
-
Prepare a stock solution of the copper salt (e.g., 0.001 M CuSO₄) in deionized water.
-
Prepare separate plating baths by adding varying concentrations of potassium this compound (KHT) to the copper salt solution (e.g., 0.005 M, 0.01 M, 0.015 M).
-
Adjust the pH of each solution to the desired value (e.g., 3.5) using an appropriate acid or base.[1][4]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell.
-
Working Electrode: The substrate to be plated (e.g., a polycrystalline gold electrode).
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
-
Electrochemical Analysis (Voltammetry):
-
Perform cyclic voltammetry (CV) for each solution.
-
Scan the potential from a non-depositing value (e.g., +0.6 V) towards a negative potential and back.[1]
-
Use a scan rate of approximately 20 mV/s.[7]
-
Analyze the resulting voltammograms to identify the potentials for copper reduction and oxidation and to confirm that the process is diffusion-controlled.[1]
-
-
Electrodeposition (Chronoamperometry):
-
Surface Characterization:
-
After deposition, rinse the substrate with deionized water and dry it.
-
Analyze the surface morphology, thickness, and adhesion of the copper deposit using techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD).
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. proplate.com [proplate.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. en.uaeh.edu.mx [en.uaeh.edu.mx]
- 6. Influence of this compound Ion Concentration in the Copper Electrodeposition Onto a Polycrystalline Gold Electrode [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. maschrome.net [maschrome.net]
- 10. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 11. Common problems of copper plating with copper sulfate process [ipcb.com]
- 12. What are some common problems with copper plating technology in PCB manufacturing, and how can they be solved? - Industry news [ft-ch.com]
- 13. Trouble Shooting Acid Copper Electrolytes [thinktink.com]
- 14. finishingandcoating.com [finishingandcoating.com]
- 15. goldplating.com [goldplating.com]
- 16. researchgate.net [researchgate.net]
- 17. nmfrc.org [nmfrc.org]
How to address the hygroscopic nature of choline bitartrate in formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address the challenges associated with the hygroscopic nature of choline bitartrate in formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation development and manufacturing process due to the hygroscopicity of choline this compound.
Question: My choline this compound powder is exhibiting poor flowability, clumping, and caking. How can I resolve this?
Answer: Poor powder flow, clumping, and caking are common manifestations of moisture absorption by hygroscopic materials like choline this compound[1]. These issues can lead to inaccurate dosing and challenges in downstream processing such as milling and tablet compression[2].
Potential Causes and Solutions:
-
High Environmental Humidity: Choline this compound readily absorbs moisture from the air[3][4].
-
Particle Properties: Fine particles have a larger surface area, leading to increased moisture absorption.
-
Solution 1: Granulation: Employing granulation techniques, such as wet or dry granulation, can increase particle size and reduce the overall surface area exposed to moisture[1][5]. A patent for choline this compound granules demonstrated that wet granulation significantly reduced hygroscopicity[5].
-
Solution 2: Flow Enhancers: Incorporate glidants or anti-caking agents into your formulation. Silicon dioxide is often used as a process aid and can improve flowability[1][5].
-
-
Formulation Composition: The choice of excipients can either mitigate or exacerbate hygroscopicity.
Question: I am observing discoloration (browning/dark spots) and a "fishy" amine-like odor in my final product upon storage. What is causing this?
Answer: The degradation of choline, often accelerated by moisture, can lead to the formation of trimethylamine, which has a characteristic fishy odor, and subsequent discoloration[8]. This indicates chemical instability in the formulation.
Potential Causes and Solutions:
-
Moisture-Induced Degradation: Excess moisture in the product can accelerate the chemical degradation of choline this compound[8][9].
-
Solution 1: Moisture Protection: The most effective strategy is to prevent moisture from reaching the active ingredient. This can be achieved through creating a physical barrier.
-
Film Coating: Apply a moisture-barrier film coating to tablets. Hydrophobic coatings like Opadry® have been shown to be effective[2].
-
Microencapsulation: Encapsulating the choline this compound particles with a lipid or wax-based coating, such as hydrogenated soybean oil, can significantly improve stability and prevent degradation[8].
-
-
Solution 2: Packaging: Package the final dosage form in materials with a low water vapor permeation rate, such as aluminum foil blister packs or high-barrier films[2][7]. Including a desiccant in the packaging can absorb any residual moisture[7][10].
-
-
Interaction with Excipients: Choline can interact with certain components, such as heavy metals, which can destabilize the molecule[8][11].
-
Solution: Ensure all excipients are of high purity and low in heavy metal content. Encapsulating the choline this compound can also prevent direct contact and interaction with other formulation components[11].
-
Question: During tableting, the powder blend is sticking to the punches and dies. How can this be addressed?
Answer: Sticking and picking during tablet compression are common problems when working with hygroscopic powders, as moisture can increase the adhesiveness of the material[2].
Potential Causes and Solutions:
-
Excessive Moisture Content: The powder blend has likely absorbed too much moisture from the environment.
-
Solution 1: Environmental Control: Ensure the tablet compression room is maintained at a low relative humidity (ideally between 40% and 60%) and a controlled temperature[6].
-
Solution 2: Pre-Drying: Ensure all raw materials, including excipients, are adequately dried to their optimal moisture levels before blending and compression[7].
-
-
Inadequate Lubrication: The formulation may lack sufficient lubrication to prevent adherence to metal surfaces.
-
Solution: Incorporate or optimize the level of lubricants and anti-sticking agents in your formulation. Magnesium stearate or talc are commonly used to reduce friction between the tablet surface and the die wall/punches[6].
-
-
Formulation Strategy:
-
Solution: Using a granulated powder instead of a direct powder blend can improve flow and reduce the tendency for sticking[1]. The granules are less prone to moisture uptake and are more robust during compression.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to counteract the hygroscopicity of choline this compound?
A1: There are four primary strategies to reduce or control hygroscopicity in solid dosage forms[2]:
-
Film Coating: Applying a thin polymer film acts as a physical barrier to moisture[2]. Multi-layer coating systems with both hydrophobic and hydrophilic layers have been developed for highly hygroscopic compounds[2].
-
Encapsulation: Enveloping the active ingredient particles with a protective material, often a lipid or polymer, using techniques like spray drying or fluidized bed coating[2][8].
-
Co-processing with Excipients: Blending choline this compound with hydrophobic excipients (to repel water), or moisture adsorbents (to preferentially absorb available moisture)[2][12].
-
Granulation: Transforming fine powders into larger, denser granules (wet or dry granulation) reduces the surface area available for moisture absorption and improves flowability[1][5].
Q2: Which excipients are recommended for use in choline this compound formulations?
A2: The choice of excipients is critical. Consider the following:
-
Moisture Scavengers/Adsorbents: Silicon dioxide, microcrystalline cellulose[5][7].
-
Hydrophobic/Moisture-Blocking Agents: Stearic acid, magnesium aluminometasilicate[2][5].
-
Non-Hygroscopic Fillers: Microcrystalline cellulose, corn starch, lactose monohydrate[2][5].
-
Binders for Granulation: Povidone, hydroxypropyl cellulose (HPC), hypromellose (HPMC)[5].
-
Lubricants/Glidants: Magnesium stearate, talc, silicon dioxide[2][6].
Q3: What are the ideal environmental conditions for manufacturing and storing choline this compound products?
A3: To minimize moisture absorption, stringent environmental controls are necessary:
-
Relative Humidity (RH): The production and storage areas should be maintained at a low RH, ideally below 40%[5]. Some sources suggest a range of 40-60% for tablet compression specifically, but for a highly hygroscopic material, lower is generally better[6].
-
Temperature: A controlled temperature range of 18-26°C (64-79°F) is recommended[5]. High temperatures can accelerate moisture absorption and degradation[7].
Q4: How does packaging influence the stability of the final product?
A4: Packaging is the final line of defense against environmental moisture. Two key principles are[2]:
-
Moisture-Barrier Materials: Use packaging with a low water vapor permeation rate. Options include aluminum/aluminum foil blisters, and high-barrier polymer films like Aclar® (polychlorotrifluoroethylene) or polyvinyl chloride (PVC)[2][7].
-
Controlled Headspace: Packaging should be conducted under controlled humidity to minimize the amount of water vapor trapped inside the package[2]. The inclusion of desiccants, like silica gel sachets, inside the container can absorb this residual moisture[7][10].
Data Presentation
Table 1: Effect of Formulation and Coating on Moisture Uptake
| Formulation / Condition | Relative Humidity (RH) | Duration | Moisture Content / Uptake | Source |
| Encapsulated Choline this compound (CBT) | Accelerated Conditions | N/A | 0.78 ± 0.23% to 1.2 ± 0.24% | [8] |
| Tablets (without wet granulation) | 50% | 10 hours | ~12% | [5] |
| Tablets (with wet granulation) | 50% | 10 hours | < 5% | [5] |
| Uncoated Tablets | 75% | 350 hours | 45-50% | [2] |
| Eudragit RLPO 10% Coated Tablets | 75% | 350 hours | 15-20% | [2] |
Table 2: Summary of Mitigation Strategies and Reported Effectiveness
| Strategy | Method | Excipients/Materials | Key Finding | Source |
| Granulation | Wet Granulation | Stearic acid, silicon dioxide, microcrystalline cellulose, acacia | Greatly reduced the hygroscopicity of choline this compound granules and tablets. | [5] |
| Encapsulation | Fluidized Bed Processing | Hydrogenated Soya Bean Oil (HSO) | Coated choline this compound was stable over 6 months with low moisture content. | [8] |
| Film Coating | Multi-layer Coating | Opadry I® (hydrophobic sub-coat), Opadry AMB® (hydrophilic outer-coat) | Enhanced protection against hygroscopicity compared to commercial formulations. | [2] |
| Co-processing | Wet Granulation | Amorphous excipients (e.g., Low-substituted HPC) | Amorphous excipients were effective in impeding hydrate formation of a hygroscopic drug at high water content. | [2] |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Loss on Drying (LOD)
This method measures the percentage of weight lost by a sample upon drying, which is attributed to its moisture content.
Apparatus:
-
Moisture analyzer (with halogen or infrared heating) or a drying oven
-
Analytical balance
-
Sample pan
Methodology:
-
Tare the sample pan on the analytical balance.
-
Accurately weigh approximately 1-2 grams of the choline this compound powder or granule sample directly onto the pan.
-
Distribute the sample evenly across the pan surface.
-
Place the pan into the moisture analyzer.
-
Set the drying temperature (e.g., 105°C) and the endpoint criteria (e.g., weight loss of <1 mg over 60 seconds).
-
Initiate the drying process. The instrument will automatically stop when the endpoint is reached.
-
Record the final moisture content as a percentage of the initial sample weight.
-
For oven drying, place the sample in a pre-heated oven for a specified time (e.g., 2-4 hours), then cool in a desiccator before re-weighing. Calculate the weight loss.
Protocol 2: Accelerated Stability Testing
This protocol is used to predict the long-term stability of a formulation by subjecting it to elevated stress conditions.
Apparatus:
-
Stability chamber capable of controlling temperature and relative humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Appropriate sample containers (the intended final packaging).
Methodology:
-
Prepare multiple batches of the final choline this compound formulation and package them in the intended commercial packaging.
-
Place the packaged samples into the stability chamber set to accelerated conditions (e.g., 40°C / 75% RH)[11].
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the samples for the following:
-
Physical Appearance: Note any changes in color, odor, or signs of caking/clumping[11].
-
Moisture Content: Analyze using the LOD method or Karl Fischer titration.
-
Assay and Purity: Determine the content of choline this compound and any degradation products using a validated analytical method, such as HPLC[13].
-
Performance Tests: For tablets/capsules, test for dissolution, disintegration, and hardness.
-
-
Compare the results to the initial (time 0) data to assess the stability profile of the formulation.
Visualizations
Caption: Troubleshooting workflow for hygroscopicity issues.
References
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline this compound - Wikipedia [en.wikipedia.org]
- 4. Choline this compound | C9H19NO7 | CID 6900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112655969A - Choline this compound granules, tablets containing same and preparation method - Google Patents [patents.google.com]
- 6. Managing Humidity in Compression Areas of Hygroscopic Tablets – Pharma.Tips [pharma.tips]
- 7. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 11. WO2004041166A2 - Dosage forms containing stabilized choline and method for preparing same - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Preventing haze formation when using carboxymethylcellulose to stabilize bitartrate in wine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using carboxymethylcellulose (CMC) to stabilize bitartrate in wine, with a focus on preventing haze formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the application of CMC for this compound stabilization.
Problem 1: Haze or turbidity observed in the wine after CMC addition.
-
Question: Why did my wine become hazy after adding CMC?
-
Answer: The most common cause of haze formation after CMC addition is the interaction between the negatively charged CMC molecules and positively charged, unstable proteins in the wine.[1][2] For this interaction to occur, the wine must not be protein-stable before the CMC is added.[1][2] It is crucial to ensure the wine is "bottle ready" before introducing CMC, meaning all other treatments and adjustments have been completed.[1]
-
Question: How can I confirm if the haze is due to protein instability?
-
Answer: A simple diagnostic test is to perform a heat stability test on the hazy wine. If the haze intensifies upon heating, it is highly likely to be protein-related. For a more definitive analysis, the precipitate can be collected and analyzed for protein and polysaccharide content. Studies have shown that such precipitates are typically composed of about 50% protein and 50% CMC and polyphenols.[3][4]
-
Question: What should I do if my wine is already hazy after adding CMC?
-
Answer: Unfortunately, reversing this type of haze is difficult. The primary corrective action is preventative for future batches. For the current batch, you could attempt a bentonite fining, but its effectiveness will be limited, and it may impact the wine's sensory profile. It is always recommended to perform bench trials on a small sample of wine before treating the entire batch.
Problem 2: CMC treatment is ineffective in preventing tartrate crystallization.
-
Question: I added CMC, but tartrate crystals are still forming. Why?
-
Answer: Several factors can influence the effectiveness of CMC:
-
Incorrect Dosage: The addition rate of CMC is critical. Always follow the manufacturer's recommendations and consider conducting bench trials to determine the optimal dose for your specific wine.[1]
-
High Degree of Tartrate Instability: In wines that are grossly oversaturated with potassium this compound, CMC alone may not be sufficient to prevent crystallization.[5]
-
Presence of Calcium Tartrate: CMC is not effective against calcium tartrate precipitation.[1] Ensure your wine's instability is primarily due to potassium this compound.
-
Improper Mixing: Inadequate homogenization of CMC into the wine can lead to localized areas with insufficient protection against crystal growth.
-
-
Question: How can I improve the efficacy of my CMC treatment?
-
Answer: Ensure the wine is protein-stable and brilliantly clear before adding CMC. Use the recommended dosage and ensure thorough mixing. For wines with very high tartrate instability, a combination of treatments, such as a short period of cold stabilization followed by CMC addition, might be more effective.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of CMC in wine stabilization.
General Questions
-
Question: What is Carboxymethylcellulose (CMC) and how does it work in wine?
-
Answer: CMC is a cellulose derivative that acts as a protective colloid in wine.[6] It inhibits the growth of potassium this compound crystals by binding to their surface, preventing them from growing large enough to precipitate.[1][2]
-
Question: What are the main advantages of using CMC for tartrate stabilization?
-
Answer: The primary benefits of using CMC are its cost-effectiveness and the elimination of the need for energy-intensive cold stabilization.[7] This saves time, energy, and reduces wine loss associated with traditional methods.
Haze Formation and Prevention
-
Question: What is the chemical nature of the interaction between CMC and wine proteins?
-
Answer: At wine pH, which is typically between 3.2 and 3.8, CMC is negatively charged. Unstable proteins, such as some pathogenesis-related proteins (e.g., thaumatin-like proteins and chitinases), can carry a net positive charge.[8][9] The electrostatic attraction between the negatively charged CMC and positively charged proteins leads to the formation of insoluble complexes, resulting in haze. The wine's pH plays a crucial role in protein stability and the potential for haze formation.[9][10]
-
Question: Is it necessary to perform a protein stability test before every CMC addition?
-
Answer: Yes, it is highly recommended. The protein content and stability of a wine can vary significantly between vintages, grape varieties, and even different batches of the same wine. Therefore, a heat stability test should be a standard procedure before any CMC application.
-
Question: Can CMC be used in red wines?
-
Answer: The use of CMC in red wines is generally not recommended. Red wines contain proteins and phenolic compounds that can interact with CMC, leading to haze and color loss.[3][4] Some suppliers suggest that when combined with gum arabic, CMC can be used in red wines, but extensive bench trials are essential.[11]
Experimental Protocols and Data
-
Question: What is the standard protocol for a heat stability test?
-
Answer: A widely accepted method involves heating a filtered wine sample to 80°C for a period ranging from 30 minutes to 2 hours.[12][13] After heating, the sample is cooled, and the change in turbidity is measured using a nephelometer (turbidimeter). A change in turbidity of less than 2.0 NTU is generally considered stable.[12][13][14]
-
Question: How do I perform a bentonite fining trial?
-
Answer: To determine the appropriate amount of bentonite needed to achieve protein stability, a fining trial should be conducted. This involves adding varying concentrations of a bentonite slurry to a series of wine samples. After a settling period, the samples are decanted or filtered, and a heat stability test is performed on each to identify the lowest bentonite concentration that results in a stable wine (ΔNTU < 2.0).
Data Presentation
Table 1: Recommended Parameters for Protein Stability and CMC Application
| Parameter | Recommended Value/Range | Reference |
| Protein Stability Threshold (Post-Heat Test) | ΔNTU < 2.0 | [12][13][14] |
| Typical CMC Dosage | 50 - 150 mg/L | |
| Maximum Legal CMC Dosage (varies by region) | Check local regulations (e.g., up to 200 mg/L) | [15] |
Table 2: Typical Bentonite Fining Rates for White Wines
| Wine Type | Typical Bentonite Dosage (mg/L) | Reference |
| White Wine (general) | 200 - 1000 | [16] |
| Sauvignon Blanc | 30 - 50 | [17] |
| Chardonnay | 50 | [17] |
Note: These are typical ranges, and the optimal dosage should be determined through bench trials for each specific wine.
Experimental Protocols
Protocol 1: Heat Stability Test
-
Sample Preparation: Filter a representative sample of the wine through a 0.45 µm membrane filter.
-
Initial Turbidity Measurement: Measure the initial turbidity of the filtered wine sample using a calibrated nephelometer. The reading should ideally be below 1.0 NTU.
-
Heating: Transfer a known volume of the filtered wine into a sealed, heat-resistant tube. Place the tube in a water bath preheated to 80°C for 2 hours.
-
Cooling: After heating, remove the tube from the water bath and allow it to cool to room temperature (approximately 20°C) for at least 3 hours. Do not force-cool the sample.
-
Final Turbidity Measurement: Gently invert the cooled sample to resuspend any precipitate and measure the final turbidity.
-
Calculation: Calculate the change in turbidity (ΔNTU) by subtracting the initial turbidity from the final turbidity. A ΔNTU of less than 2.0 indicates the wine is protein-stable.
Protocol 2: Benchtop Bentonite Fining Trial
-
Prepare Bentonite Slurry: Prepare a 5% (w/v) slurry of the same bentonite to be used for the bulk treatment in warm, distilled water. Stir vigorously to ensure complete hydration and no lumps.
-
Set up Wine Samples: Label a series of flasks or beakers and add a known volume of the wine to be tested (e.g., 100 mL).
-
Bentonite Addition: Using a pipette, add increasing volumes of the bentonite slurry to the wine samples to achieve a range of concentrations (e.g., 0, 250, 500, 750, 1000 mg/L).
-
Mixing and Settling: Gently agitate each sample to ensure thorough mixing. Allow the samples to settle for a recommended period (e.g., overnight or as per manufacturer's instructions).
-
Decanting and Testing: Carefully decant the clear wine from the settled bentonite lees. Perform a heat stability test (Protocol 1) on each of the treated samples and the untreated control.
-
Determine Optimal Dose: The lowest bentonite concentration that results in a protein-stable wine (ΔNTU < 2.0) is the recommended treatment dose.
Visualizations
Caption: Mechanism of haze formation due to CMC and unstable proteins.
Caption: Troubleshooting workflow for haze formation after CMC addition.
Caption: Experimental workflow for ensuring protein stability before CMC addition.
References
- 1. Midwest Grape and Wine Industry Institute - Carboxymethycellulose (CMC) in Winemaking [extension.iastate.edu]
- 2. CMC | Stabilizers for wine making [enartis.com]
- 3. Rationale for Haze Formation after Carboxymethyl Cellulose (CMC) Addition to Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. awri.com.au [awri.com.au]
- 6. Carboxymethyl cellulose - Wikipedia [en.wikipedia.org]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
- 8. mdpi.com [mdpi.com]
- 9. White wine proteins: how does the pH affect their conformation at room temperature? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enartis.com [enartis.com]
- 12. Protein Stability Testing Procedures | Winemakers Research Exchange [winemakersresearchexchange.com]
- 13. laffort.com [laffort.com]
- 14. awri.com.au [awri.com.au]
- 15. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. awri.com.au [awri.com.au]
- 17. Effect of Bentonite Fining on Proteins and Phenolic Composition of Chardonnay and Sauvignon Blanc Wines [scielo.org.za]
Optimizing the ratio of bitartrate to other acids in food formulations for flavor enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with potassium bitartrate and other acids for flavor enhancement in food formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of potassium this compound in flavor enhancement?
A1: Potassium this compound, also known as cream of tartar, primarily contributes a unique, slightly tangy or acidic flavor.[1][2] It is often used to balance sweetness, enhance fruit flavors, and round out the total taste profile in confections and beverages.[1][3][4] Its flavor profile is distinct from other common food acids like citric or malic acid.
Q2: How does the sourness of tartaric acid (the parent acid of this compound) compare to other common food acids?
A2: The perceived intensity of sourness for common organic acids, when used at equal weight concentrations, generally follows this descending order: fumaric > tartaric > malic > citric > lactic.[5] This means that tartaric acid provides a sharper, more intense sourness compared to citric and malic acid at the same concentration.[6]
Q3: Can I substitute potassium this compound for other acids like citric or malic acid at a 1:1 ratio?
A3: It is not recommended to substitute acidulants on an equal weight basis due to differences in their perceived sourness and flavor profiles.[5][6] A 1:1 substitution would likely result in a significant change in the flavor balance of your product. It is essential to conduct sensory evaluations to determine the optimal level for your specific formulation.
Q4: What are the benefits of using a blend of potassium this compound and other acids?
A4: Blending acidulants allows for a more complex and well-rounded flavor profile that a single acid cannot achieve.[1][6] For instance, citric acid provides a quick, sharp burst of tartness, while malic acid offers a smoother, more persistent sourness.[6] Combining these with the unique characteristics of this compound can create a layered and more satisfying taste experience. Blends can also be used to mask the off-tastes of functional ingredients.[7]
Q5: How does potassium this compound affect the texture of food products?
A5: In confectionery, potassium this compound acts as an interfering agent, preventing the crystallization of sugar and resulting in a smoother texture in products like hard candies and icings.[8] In baking, it stabilizes egg whites, helping to create a fine and stable foam structure.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Grittiness or Crystallization in Confectionery | - Insufficient dissolution of potassium this compound.- Incorrect ratio of interfering agents (like this compound or corn syrup) to sugar.- Presence of seed crystals from unclean equipment. | - Ensure complete dissolution of all crystalline ingredients by heating to the appropriate temperature.- Review and optimize the concentration of potassium this compound.[9]- Maintain meticulously clean equipment to avoid introducing seed crystals.[10] |
| Harsh or Unbalanced Sourness | - Overuse of a single acid, particularly one with high-intensity sourness like tartaric acid.- Imbalance between the acid blend and the sweetener system. | - Formulate with a blend of acids to create a more rounded flavor profile. For example, combine the sharp taste of tartaric acid/bitartrate with the lingering sourness of malic acid.[6]- Adjust the sweetener level to balance the perceived acidity. Suppression of sourness can be achieved with sugars.[10][11] |
| Poor Solubility of Potassium this compound | - Low temperature of the aqueous solution.- High alcohol concentration. | - Potassium this compound has low solubility in cold water and alcohol.[12][13][14] Increase the temperature of the water to improve dissolution. Be aware that solubility decreases significantly in the presence of alcohol.[12] |
| Flavor Profile is "Flat" or Lacks Complexity | - Reliance on a single acidulant. | - Introduce a blend of acids. For example, a 50/50 mixture of citric acid and lactic acid can provide a more intense and prolonged acidic taste compared to citric acid alone.[3] Experiment with different ratios of this compound and other acids like citric or malic to find the optimal synergistic effect for your desired flavor profile. |
| Color Fading in Beverages | - pH of the formulation is too high. | - Adjust the pH to a range of 3.0-3.5 using your acidulant blend. A lower pH can help stabilize the color of many food products.[6] |
| Inconsistent Results Between Batches | - Variation in raw material quality.- Inaccurate measurement of ingredients.- Changes in processing parameters (e.g., temperature, mixing time). | - Implement strict quality control for all incoming raw materials.- Use calibrated equipment for precise measurements.- Standardize all processing steps and monitor critical control points. |
Data Presentation
Table 1: Solubility of Potassium this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57[8] |
| 100 | 6.1[8] |
Table 2: Relative Sourness of Common Food Acids
| Acid | Relative Sourness Index (Citric Acid = 1) |
| Fumaric Acid | 0.77 |
| Tartaric Acid | 1.21[15] |
| Malic Acid | 0.74[15] |
| Lactic Acid | 1.31[15] |
| Citric Acid | 1.00[15] |
Note: A lower index indicates a higher perceived sourness at the same concentration.
Experimental Protocols
Protocol 1: Determining the Optimal this compound to Citric Acid Ratio for Flavor Enhancement in a Model Beverage
-
Objective: To identify the ratio of potassium this compound to citric acid that yields the most desirable flavor profile in a sweetened model beverage.
-
Materials:
-
Potassium this compound
-
Citric acid
-
Sucrose
-
Deionized water
-
0.1 N NaOH solution for titration
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Prepare a Base Solution: Create a 10% sucrose solution in deionized water. This will serve as the base for all test samples.
-
Prepare Acid Stock Solutions:
-
Prepare a 1% (w/v) solution of potassium this compound in deionized water.
-
Prepare a 1% (w/v) solution of citric acid in deionized water.
-
-
Formulate Test Samples: Prepare a series of beverage samples by adding the acid stock solutions to the sucrose base in varying ratios, while keeping the total acid concentration constant (e.g., 0.2% w/v).
-
Sample A: 100% Potassium this compound
-
Sample B: 75% Potassium this compound, 25% Citric Acid
-
Sample C: 50% Potassium this compound, 50% Citric Acid
-
Sample D: 25% Potassium this compound, 75% Citric Acid
-
Sample E: 100% Citric Acid
-
-
Physicochemical Analysis:
-
Measure the pH of each sample.
-
Determine the titratable acidity of each sample by titrating with 0.1 N NaOH to a pH of 8.2.
-
-
Sensory Evaluation:
-
Recruit a panel of trained sensory analysts.
-
Conduct a randomized, blind tasting of the samples.
-
Use a ranking test to have panelists rank the samples from least to most sour.[7]
-
Use a rating scale (e.g., a 9-point hedonic scale) for panelists to rate attributes such as overall liking, flavor balance, and perceived fruitiness (if a flavor is added).[7]
-
-
Data Analysis: Analyze the sensory data statistically to determine if there are significant differences between the samples and to identify the preferred ratio.
-
Protocol 2: Troubleshooting Solubility Issues of Potassium this compound in a Food Formulation
-
Objective: To systematically identify and resolve solubility problems with potassium this compound in a new food formulation.
-
Materials:
-
Problematic food formulation
-
Potassium this compound
-
Deionized water
-
Heating plate with magnetic stirrer
-
Microscope
-
-
Methodology:
-
Baseline Analysis: Prepare the formulation according to the standard procedure. Observe and document the solubility issue (e.g., presence of crystals, cloudiness). Take a sample for microscopic examination to confirm the presence of undissolved crystals.
-
Investigate Temperature Effects:
-
Prepare the aqueous phase of the formulation.
-
Divide the aqueous phase into several aliquots and heat them to different temperatures (e.g., 40°C, 60°C, 80°C).
-
Add the potassium this compound to each heated aliquot while stirring and observe the dissolution.
-
-
Evaluate Order of Addition:
-
Experiment with adding the potassium this compound at different stages of the formulation process (e.g., before or after the addition of other solutes).
-
-
Assess Concentration Limits:
-
Prepare a series of samples with decreasing concentrations of potassium this compound to determine the saturation point in your specific food matrix.
-
-
Microscopic Examination: Examine samples from each experimental condition under a microscope to visually assess the extent of dissolution.
-
Visualizations
Caption: Workflow for optimizing acidulant ratios.
Caption: Decision tree for troubleshooting formulation issues.
References
- 1. The Role of Acidulants in Food Processing • Food Safety Institute [foodsafety.institute]
- 2. Guide to Acidulants in the Food & Beverage Industry [airedale-group.com]
- 3. jungbunzlauer.com [jungbunzlauer.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ziochemical.com [ziochemical.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Potassium this compound - Wikipedia [en.wikipedia.org]
- 9. mainbrew.com [mainbrew.com]
- 10. Dynamic interaction of sweet and sour taste perceptions based on sucrose and citric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Potassium this compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]
- 14. vason.com [vason.com]
- 15. An optimized organic acid human sensory sourness analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inaccurate results in quantitative analysis of nicotine bitartrate
Welcome to the technical support center for the quantitative analysis of nicotine bitartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure accurate and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My nicotine this compound standard solution is giving inconsistent readings. What are the potential causes?
A1: Inconsistent readings from a standard solution can stem from several factors related to solution preparation, storage, and stability. Nicotine this compound dihydrate is generally stable when stored in sealed glass containers at temperatures ranging from -20°C to 60°C.[1] However, issues can arise from:
-
Improper Dissolution: Ensure the nicotine this compound is fully dissolved in the solvent. Nicotine this compound dihydrate is highly soluble in water, methanol, and acetonitrile.[2]
-
Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to avoid interference from impurities.
-
Inaccurate Weighing: Use a calibrated analytical balance for precise measurements.
-
Degradation: Although stable under many conditions, prolonged exposure to strong acids, bases, or oxidizing agents can cause degradation.[3] It is also sensitive to light, so amber vials are recommended for storage.[1]
-
pH of the Solution: The pH of the mobile phase or solvent can affect the ionization state of nicotine, which in turn can influence its chromatographic retention and UV absorbance.
Q2: I am observing peak tailing or fronting in my HPLC chromatogram for nicotine. How can I resolve this?
A2: Peak asymmetry in HPLC is a common issue that can affect the accuracy of quantification. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase should be optimized. For nicotine, a basic compound, a mobile phase pH in the range of 8-9 can improve peak shape.[4] However, ensure your column is stable at the chosen pH.
-
Column Choice: A conventional C18 column may not be ideal for a basic compound like nicotine. Consider using a base-deactivated column or a column with a different stationary phase, such as a trimode column with cation-exchange, anion-exchange, and reversed-phase properties.[5]
-
Mobile Phase Additives: The addition of a small amount of an amine, like triethylamine, to the mobile phase can help to mask residual silanol groups on the silica support of the column, reducing peak tailing.[6][7]
-
Metal Contamination: Metal contamination on the column can lead to poor peak shape for chelating acids like tartrate. Adding a small amount of a chelating agent like pyrophosphate to the mobile phase can help prevent this.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q3: My recovery of nicotine this compound is consistently low. What could be the reason?
A3: Low recovery can be attributed to several factors throughout the analytical workflow:
-
Incomplete Extraction: If analyzing a complex matrix (e.g., e-liquids, biological samples), the extraction procedure may not be efficient. Ensure the chosen solvent is appropriate and the extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) is optimized.
-
Adsorption: Nicotine can adsorb to glass and plastic surfaces. Silanized glassware can help minimize this issue.
-
Degradation during Sample Preparation: Exposure to harsh conditions (e.g., high temperature, strong acids/bases) during sample processing can lead to degradation.[3]
-
Instrumental Issues: Check for leaks in the HPLC system, ensure the injector is working correctly, and verify the detector response.
Q4: I am seeing extraneous peaks in my chromatogram. What is their likely origin?
A4: Extraneous peaks can be due to contaminants, degradation products, or excipients in the formulation.
-
Contaminants: These can be introduced from solvents, glassware, or the sample matrix itself. Running a blank (injecting only the solvent) can help identify solvent-related peaks.
-
Degradation Products: Nicotine can degrade under stress conditions like acid/base hydrolysis, oxidation, and heat.[3] Common degradation products include cotinine, nornicotine, and nicotine-N'-oxide.[8] A stability-indicating method should be able to resolve nicotine from its degradation products.[3]
-
Excipients: In formulated products, other ingredients can have a chromatographic response. A placebo sample (containing all excipients except nicotine this compound) should be analyzed to identify these peaks.
Troubleshooting Summary
The following table summarizes common issues, potential causes, and recommended solutions for the quantitative analysis of nicotine this compound.
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Standard Curve | Pipetting errors, improper dissolution, standard degradation. | Use calibrated pipettes, ensure complete dissolution, prepare fresh standards regularly, and store them properly in amber vials at low temperatures.[1] |
| Poor Peak Shape (Tailing/Fronting) | Inappropriate mobile phase pH, column secondary interactions, sample overload. | Optimize mobile phase pH (typically 8-9 for nicotine), use a base-deactivated column, add triethylamine to the mobile phase, and inject a more dilute sample.[4][7] |
| Variable Retention Times | Fluctuation in mobile phase composition, temperature changes, column degradation. | Ensure proper mobile phase mixing and degassing, use a column oven for temperature control, and check column performance with a standard. |
| Low Analyte Recovery | Incomplete sample extraction, analyte adsorption, sample degradation. | Optimize extraction procedure, use silanized glassware, and avoid harsh conditions during sample preparation. |
| Presence of Ghost Peaks | Carryover from previous injections, contaminated mobile phase. | Implement a needle wash step in the injection sequence, run blank injections, and use fresh, high-purity mobile phase. |
| Baseline Noise or Drift | Detector lamp issue, contaminated flow cell, mobile phase not degassed. | Check detector lamp status, flush the system and clean the flow cell, and ensure proper degassing of the mobile phase. |
Experimental Protocols
Protocol 1: Preparation of Nicotine this compound Standard Solution (for HPLC)
This protocol describes the preparation of a standard stock solution and working standards for HPLC analysis.
-
Materials:
-
Nicotine this compound Dihydrate Reference Standard (USP or equivalent)
-
HPLC-grade methanol
-
HPLC-grade water
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Amber vials
-
-
Procedure for Stock Solution (e.g., 1 mg/mL Nicotine):
-
Accurately weigh approximately 30.7 mg of Nicotine this compound Dihydrate (equivalent to 10 mg of nicotine) into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Transfer to an amber vial and store at 2-8°C.
-
-
Procedure for Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Ensure the final concentration of the working standards is within the linear range of the method.[9]
-
Protocol 2: HPLC Method for Quantification of Nicotine
This is a general-purpose HPLC method that can be adapted and validated for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) ratio of buffer to organic solvent.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 259 nm[2]
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area should be less than 2%.
-
The tailing factor for the nicotine peak should be less than 2.0.
-
The theoretical plates for the nicotine peak should be greater than 2000.
-
Visual Troubleshooting Guides
The following diagrams illustrate common workflows and logical steps for troubleshooting issues in nicotine this compound analysis.
References
- 1. Chemical Characterization and Dose Formulation Studies - NIEHS Report on the Toxicity Studies of Nicotine this compound Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ajrconline.org [ajrconline.org]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. ijstr.org [ijstr.org]
- 8. Nicotine this compound Dihydrate Internal Concentration Assessment - NIEHS Report on the Toxicity Studies of Nicotine this compound Dihydrate (CASRN 6019-06-3) Administered in Drinking Water to Sprague Dawley Rats and Swiss Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing System Stability with Potassium Bitartrate
Welcome to the technical support center for utilizing potassium bitartrate as a stabilizer in research, scientific, and drug development applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is potassium this compound an effective emulsifier for creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions?
A1: This is a common point of confusion. Potassium this compound, also known as cream of tartar, is not a primary emulsifying agent . Emulsifiers are amphiphilic molecules that can reduce interfacial tension between oil and water phases. Potassium this compound is a potassium acid salt of tartaric acid and does not possess this amphiphilic nature.[1][2][3] Its primary roles are to act as a stabilizer against crystal formation, a foam stabilizer, a pH control agent, and a leavening acid.[1][4][5]
Q2: What is the primary function of potassium this compound as a "stabilizer"?
A2: The term "stabilizer" in the context of potassium this compound refers to its ability to prevent undesirable physical changes in a system, but not typically in the context of creating a classic emulsion. Its main stabilizing functions are:
-
Preventing Crystallization: In food systems like wine and sugar syrups, it inhibits the formation and growth of crystals (potassium this compound crystals in wine, sucrose crystals in syrups).[1][2][6]
-
Stabilizing Foams: In systems like whipped cream or beaten egg whites, it strengthens the protein network, increasing the foam's volume and heat tolerance.[1][7]
-
pH Regulation: As a weak acid, it can help maintain a stable pH in a solution, which is crucial for the stability of many formulations.[4][8]
Q3: How does potassium this compound stabilize egg white foams?
A3: Potassium this compound is an acid, and when added to egg whites, it lowers the pH. This acidic environment helps to denature the egg proteins more efficiently, allowing them to unfold and create a more robust and stable network when air is incorporated during whipping. This results in a foam with greater volume and stability.
Q4: Can potassium this compound be used in pharmaceutical formulations?
A4: Yes, potassium this compound is used in the pharmaceutical industry, but typically as an excipient.[8] Its roles can include acting as a buffering agent to maintain pH or as an ingredient in certain formulations, such as carbon dioxide-releasing laxatives.[5][8][9] It is not used as a primary emulsifier for pharmaceutical emulsions.
Q5: What is the solubility of potassium this compound?
A5: Potassium this compound has a relatively low solubility in water, which is temperature-dependent. Its solubility is even lower in solutions containing alcohol, which is a key factor in its precipitation during winemaking.[1][10][11][12]
-
At 20°C, its solubility in water is approximately 0.57 g/100 mL.[1][3]
-
At 100°C, its solubility in water increases significantly to about 6.1 g/100 mL.[1][3]
Troubleshooting Guide
Issue 1: My oil and water phases are separating despite adding potassium this compound.
-
Root Cause: You are attempting to use potassium this compound as a primary emulsifier, which is not its function. It cannot form a stable interfacial film between oil and water droplets.
-
Solution:
-
Select an appropriate emulsifying agent. The choice of emulsifier depends on your specific application (e.g., O/W or W/O emulsion) and regulatory requirements (e.g., food-grade, pharmaceutical-grade). Common emulsifiers include lecithin, polysorbates, and mono- and diglycerides.
-
Re-formulate your system. Incorporate the chosen emulsifier at the correct concentration and processing conditions (e.g., homogenization) to achieve a stable emulsion.
-
-
Workflow:
Caption: Troubleshooting workflow for emulsion separation.
Issue 2: My whipped cream is weeping or deflating.
-
Root Cause: The protein structure in the cream is not stable enough to hold the air bubbles over time. This can be due to insufficient stabilization or over-whipping.
-
Solution:
-
Add potassium this compound. A small amount of potassium this compound can be added during the whipping process to strengthen the foam structure.[13]
-
Ensure proper concentration. Use the recommended amount, as too much can impart a sour taste.[14][15] A common starting point is 1/4 teaspoon per cup of heavy cream.[13][14][16]
-
Control temperature. Ensure the cream and equipment are well-chilled before starting.
-
Avoid over-whipping. Stop whipping once stiff peaks form. Over-whipping can cause the fat to churn into butter.
-
-
Workflow:
Caption: Troubleshooting workflow for unstable whipped cream.
Issue 3: Crystals are forming in my bottled wine after storage.
-
Root Cause: The wine is not stable with respect to potassium this compound. Changes in temperature can cause the dissolved potassium this compound to precipitate out of the solution.[6][9]
-
Solution:
-
Perform cold stabilization before bottling. This process involves chilling the wine to a low temperature (e.g., below 40°F / 4°C) for a period of weeks to force the excess potassium this compound to crystallize and precipitate.[6]
-
Seed with potassium this compound crystals. To accelerate the process, you can add a small amount of pure potassium this compound powder to the chilled wine. This provides nucleation sites for crystal growth.[9][17]
-
Rack the wine. After stabilization, carefully siphon the clear wine off the sediment of crystals before bottling.
-
Data & Experimental Protocols
Data Presentation
Table 1: Functional Comparison of Potassium this compound vs. True Emulsifiers
| Feature | Potassium this compound (Cream of Tartar) | True Emulsifiers (e.g., Lecithin, Polysorbates) |
| Primary Function | Crystal inhibitor, foam stabilizer, pH agent | Emulsion formation and stabilization |
| Mechanism | Lowers pH, interacts with proteins, seeds crystallization | Reduces interfacial tension between immiscible liquids |
| Chemical Nature | Acid salt (hydrophilic) | Amphiphilic (both hydrophilic and lipophilic parts) |
| Typical Use Cases | Winemaking, baking (meringues, cakes), candy making | Salad dressings, mayonnaise, ice cream, lotions, pharmaceutical creams |
| Forms Stable Emulsion? | No | Yes |
Table 2: Recommended Usage Levels of Potassium this compound for System Stabilization
| Application | System Type | Recommended Concentration | Expected Outcome |
| Foam Stabilization | Whipped Cream | 0.25 - 0.5% (w/v) (approx. ¼ - ½ tsp per cup) | Increased foam stability; holds shape for 2-3 days under refrigeration.[14][18] |
| Foam Stabilization | Egg Whites | 0.5% (w/w) relative to egg white (approx. ⅛ tsp per egg white) | Increased foam volume and heat stability. |
| Crystal Inhibition | Wine (Cold Stabilization) | 2-4 g/L (as seeding agent) | Induces precipitation of excess tartrates prior to bottling to prevent future crystal formation.[17] |
| Crystal Inhibition | Sugar Syrups | 0.1 - 0.2% (w/w) | Prevents crystallization of sucrose.[1] |
Experimental Protocols
Protocol 1: Evaluating the Effect of Potassium this compound on Foam Stability
This protocol is adapted from methods used to assess the stability of egg white and other protein-based foams.[19]
-
Objective: To quantify the increase in foam stability provided by potassium this compound.
-
Materials:
-
Liquid egg whites or heavy cream
-
Potassium this compound powder
-
Electric mixer with a whisk attachment
-
Graduated cylinders (2)
-
Funnels (2)
-
Stopwatch
-
Scale
-
-
Methodology:
-
Prepare Samples: Label two identical mixing bowls. To Bowl A, add 100 mL of egg whites (or cream). To Bowl B, add 100 mL of egg whites (or cream) and 0.5g of potassium this compound.
-
Foam Generation: Whip the contents of Bowl A with the electric mixer on medium-high speed for a fixed time (e.g., 4 minutes). Record the final foam volume. Repeat the exact same procedure for Bowl B.
-
Stability Measurement (Drainage): Place a funnel into the top of each graduated cylinder. Immediately after whipping, transfer the foam from Bowl A into its corresponding funnel. Do the same for Bowl B.
-
Data Collection: Start a stopwatch. Record the volume of liquid that has drained from the foam into the graduated cylinder at regular intervals (e.g., 5, 15, and 30 minutes).
-
Analysis: Compare the rate and total volume of liquid drainage between the control sample (A) and the this compound-stabilized sample (B). A lower volume of drained liquid indicates higher foam stability.
-
Protocol 2: Laboratory-Scale Cold Stabilization of Wine
This protocol simulates the process used to prevent potassium this compound crystallization in bottled wine.
-
Objective: To determine if a wine is stable with respect to potassium this compound.
-
Materials:
-
Wine sample (un-stabilized)
-
Potassium this compound powder (for seeding)
-
Freezer or refrigerated bath capable of maintaining a temperature near -4°C (25°F).
-
Beakers or flasks
-
Filtration apparatus (0.45 µm filter)
-
-
Methodology:
-
Sample Preparation: Filter a 200 mL sample of the wine to ensure clarity.
-
Control: Place 100 mL of the filtered wine into a sealed flask and keep it at room temperature.
-
Cold Test: Place the other 100 mL of filtered wine into a sealed flask and chill it to -4°C for 3 hours.
-
Observation: After 3 hours, remove the chilled sample and allow it to warm to room temperature. Visually inspect both the control and the chilled sample for the formation of crystalline precipitate. The presence of crystals in the chilled sample indicates the wine is unstable.
-
Seeding (Optional Accelerator): To speed up the test, add 2 g/L of potassium this compound powder to the wine sample before chilling. This will provide nucleation sites and make precipitation more rapid if the wine is supersaturated.
-
Mechanism & Workflow Visualizations
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. Potassium_this compound [chemeurope.com]
- 3. Potassium this compound - Sciencemadness Wiki [sciencemadness.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. winemakermag.com [winemakermag.com]
- 7. atpgroup.com [atpgroup.com]
- 8. abachemicals.com [abachemicals.com]
- 9. youtube.com [youtube.com]
- 10. awri.com.au [awri.com.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterclass.com [masterclass.com]
- 14. livslittlemuffins.com [livslittlemuffins.com]
- 15. uwyoextension.org [uwyoextension.org]
- 16. m.youtube.com [m.youtube.com]
- 17. oenotechnic.com [oenotechnic.com]
- 18. stateofdinner.com [stateofdinner.com]
- 19. Protein: Stability of Egg White Foams Experiment | Institute of Food Science and Technology [ifst.org]
How temperature fluctuations affect potassium bitartrate precipitation rates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature fluctuations on potassium bitartrate (KHT), or cream of tartar, precipitation rates. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this phenomenon in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on potassium this compound (KHT) solubility?
A1: The solubility of potassium this compound is highly dependent on temperature. As the temperature of a solution (particularly an aqueous ethanol solution) decreases, the solubility of KHT also decreases, leading to a supersaturated state.[1][2] This supersaturation is the primary driving force for the crystallization and precipitation of KHT.[3] The process occurs in two main phases: an induction phase where crystal nuclei form due to chilling, and a crystallization phase where these crystals grow.[4][5]
Q2: How do temperature fluctuations, as opposed to a constant low temperature, affect KHT precipitation rates?
A2: Temperature fluctuations during a cold stabilization period can significantly reduce the rate of KHT precipitation.[4][5] This is primarily because these fluctuations disrupt the speed of nuclei formation (the induction phase).[4] Without the stable formation of crystal nuclei, subsequent crystal growth and precipitation cannot occur efficiently, even if the solution is supersaturated.
Q3: Why is no KHT precipitate forming in my solution, even though it's supersaturated and held at a low temperature?
A3: Several factors can inhibit KHT precipitation even in a supersaturated solution at low temperatures:
-
Temperature Instability: As mentioned, fluctuations in temperature can hinder the formation of crystal nuclei.[4][5]
-
Presence of Protective Colloids: Macromolecules such as certain proteins, polysaccharides, and polyphenols can act as crystallization inhibitors.[1][2] They can adsorb onto the surface of KHT nuclei, preventing further crystal growth.[4]
-
Lack of Nucleation Sites: If a solution has been filtered, particularly with a fine membrane, it may have had existing crystal nuclei removed, which will slow down the precipitation process.[4][6]
Q4: My freeze-thaw test showed significant precipitation, but the bulk solution seems stable. Why the discrepancy?
A4: The freeze test is known to be a distorted crystallization-rate test that can overestimate instability.[4][7] As the sample freezes, ice formation increases the relative concentration of all other solutes, including potassium ions, tartrate, and alcohol.[4][6] This artificially enhances the conditions for nucleation and crystallization, leading to precipitation that may not occur under normal storage conditions.[7] For this reason, its use is often not recommended for predicting long-term stability.[7]
Q5: What role do other solution components, like alcohol and pH, play in temperature-dependent precipitation?
A5: Besides temperature, the chemical composition of the solution is critical:
-
Alcohol Content: KHT is less soluble in solutions with higher alcohol concentrations. Therefore, as alcohol content increases, the potential for precipitation at any given temperature also increases.[1][2]
-
pH: The pH of the solution affects the equilibrium between tartaric acid, this compound (HT⁻), and tartrate (T²⁻) ions. The concentration of the this compound ion (HT⁻), which combines with potassium to form KHT, is maximal around pH 3.7.[5] Any process that alters the pH can affect the subsequent stability of KHT.[1][5]
Troubleshooting Guide: Inconsistent or Slow KHT Precipitation
If you are experiencing lower-than-expected or inconsistent KHT precipitation rates during your experiments, consult the following guide.
| Possible Cause | Explanation | Recommended Action |
| Temperature Fluctuations | Unstable temperatures during the cold holding period disrupt the formation of crystal nuclei, which is the rate-limiting step for precipitation.[4][5] | Ensure the cold environment (refrigeration unit, cold bath) maintains a stable temperature (±1°C). Use a calibrated thermometer to monitor and log the temperature throughout the experiment. |
| Presence of Inhibitors | Protective colloids like proteins, pectins, and other polysaccharides can coat KHT nuclei and prevent crystal growth.[1][2][4] | Consider pre-treating the solution to remove interfering substances. Methods like bentonite fining can remove proteins that may inhibit crystallization.[1] |
| Insufficient Nucleation Sites | The solution may lack sufficient nuclei for crystal growth to begin. This is common in highly purified or filtered solutions.[4][7] | Introduce "seed" crystals of finely ground potassium this compound to the chilled solution. This bypasses the slow induction phase and allows for immediate crystal growth.[5][8] |
| Incorrect pH Level | The concentration of the this compound (HT⁻) ion available for precipitation is pH-dependent. If the pH is too high or too low, the driving force for crystallization is reduced.[5] | Measure and, if necessary, adjust the pH of the solution to be closer to 3.7, where the this compound ion concentration is typically maximal.[5] |
Data Presentation
Quantitative data from cited experiments helps illustrate the key factors affecting KHT precipitation.
Table 1: Minimum Potassium Concentration Product (KCP) Values for Wine Stability
The KCP is an indicator of the potential for KHT formation, calculated from the concentrations of this compound and potassium ions. If a solution's calculated KCP is higher than the reference value, it is likely to precipitate KHT at that temperature.[9]
| Storage Temperature | Minimum KCP (x 10⁻⁵) for Stability |
| 10°C (50°F) | 30 |
| 0°C (32°F) | 15 |
| -2.5°C (27.5°F) | 11 |
| Source: Adapted from Berg and Akioshi.[9] |
Table 2: Influence of Seeding on Wine Components at 0°C
This table demonstrates the rapid effect of seeding on reducing the concentration of components involved in KHT precipitation.[6]
| Contact Time | Tartaric Acid (g/L) | Potassium (mg/L) |
| 0 minutes | 2.15 | 780 |
| 30 minutes | 1.80 | 660 |
| 60 minutes | 1.70 | 620 |
| 90 minutes | 1.65 | 600 |
| 120 minutes | 1.65 | 600 |
| Source: Adapted from Blouin et al. (1982).[6] |
Visualizations
Diagrams can help clarify the complex relationships and workflows involved in studying KHT precipitation.
Caption: Logical pathway of KHT precipitation and key inhibitory factors.
Caption: Comparative workflow of common KHT stability testing methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common KHT stability tests.
Protocol 1: Cold Stability Test (Check Test)
This method provides a simple, direct observation of KHT stability under cold conditions.
-
Sample Preparation: Obtain a representative sample of the solution. Note that pre-filtration may remove existing nuclei and prolong crystallization time.[4]
-
Incubation: Place the sample in a temperature-controlled unit at a specified temperature (e.g., -4°C). This temperature should be held constant for a defined period, typically 3 to 6 days.[1][7]
-
Observation: After the incubation period, carefully remove the sample without agitation.
-
Analysis: Visually inspect the sample (bottom and sides of the container) for any crystalline precipitate. The presence of crystals indicates the solution is unstable at the tested temperature.
Protocol 2: Conductivity Test for Tartrate Instability
This method provides a quantitative measure of a solution's potential to precipitate KHT.[4]
-
Equipment: Calibrated conductivity meter, temperature-controlled water bath, magnetic stirrer, and finely ground KHT powder (seed crystals).
-
Initial Measurement: Bring the sample to a specific low temperature (e.g., 0°C). Once stable, measure and record the initial electrical conductivity.
-
Seeding: Add a precise amount of KHT seed powder (e.g., 4 g/L) to the sample.
-
Agitation: Immediately begin stirring the sample at a constant, moderate speed while maintaining the low temperature.
-
Final Measurement: After a set period (e.g., 30 minutes to 4 hours, depending on the specific protocol), measure and record the final conductivity.[7][9]
-
Calculation: Determine the percentage drop in conductivity: [(Initial - Final) / Initial] * 100. A drop of less than 5% is often considered stable.[9]
Protocol 3: Freeze Test (Use with Caution)
This method is a rapid, qualitative test but is prone to overestimating instability.[4][7]
-
Sample Preparation: Obtain a clear sample of the solution.
-
Freezing: Place the sample in a freezer for a specified duration (e.g., 4 to 24 hours) until it is frozen solid.[4][5]
-
Thawing: Remove the sample and allow it to thaw completely at room temperature.
-
Analysis: Once thawed, visually inspect the sample for the presence of crystalline deposits. The formation of crystals suggests a potential for instability.[4]
References
- 1. awri.com.au [awri.com.au]
- 2. perennia.ca [perennia.ca]
- 3. researchgate.net [researchgate.net]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. enology.fst.vt.edu [enology.fst.vt.edu]
- 6. Enology Notes #38 [enology.fst.vt.edu]
- 7. enartis.com [enartis.com]
- 8. laffort.com [laffort.com]
- 9. ETS Labs [etslabs.com]
Optimizing the use of bitartrate as a food stabilizer in beverages
This technical support center provides in-depth guidance for researchers and scientists on the effective use of potassium bitartrate as a food stabilizer in beverage applications.
Frequently Asked Questions (FAQs)
Q1: What is potassium this compound and why is it used in beverages?
A: Potassium this compound (also known as potassium hydrogen tartrate or cream of tartar) is the potassium acid salt of tartaric acid, with the chemical formula KC₄H₅O₆.[1] It is a natural byproduct of winemaking, crystallizing in wine casks during fermentation.[1][2] In the beverage industry, its primary role is to ensure tartrate stability. Beverages like wine are often supersaturated with potassium this compound. This instability can lead to the formation of crystalline deposits, commonly called "wine diamonds," if the beverage is exposed to low temperatures.[3][4] While harmless, these crystals are often perceived by consumers as a fault, resembling glass shards.[5][6][7] Therefore, stabilization is a critical step to ensure product quality and consumer acceptance.[3][8]
Q2: What are the key factors influencing the stability of potassium this compound in a beverage?
A: The solubility and stability of potassium this compound are influenced by several factors:
-
Temperature: Solubility significantly decreases at lower temperatures, which is the primary trigger for precipitation.[8][9]
-
Alcohol Content: Potassium this compound is less soluble in solutions containing ethanol. As the alcohol concentration increases, its solubility decreases, promoting precipitation.[3][9][10]
-
pH: The pH of the beverage determines the equilibrium between tartaric acid (H₂T), this compound (HT⁻), and tartrate (T²⁻) ions. The this compound form (HT⁻), which combines with potassium, is most prevalent around pH 3.7.[11][12] The initial pH also dictates the pH shift post-stabilization; for wines with a pH below approximately 3.65, the pH will decrease after precipitation, while in wines with a pH above 3.65, it will increase.[3][5]
-
Presence of Other Components: Macromolecules such as proteins, polyphenols, and polysaccharides (like mannoproteins) can act as "protective colloids."[3][13] These substances can inhibit crystal formation by complexing with the crystal nuclei and impeding their growth.[3][14][15]
Q3: What is "cold stabilization" and how does it work?
A: Cold stabilization is a common subtractive method used to force the precipitation of excess potassium this compound before bottling.[8][13] The process involves chilling the beverage to a low temperature (e.g., -4°C to -2°C or 28°F to 25°F) for a specific duration (from days to weeks).[9][16] This reduces the solubility of potassium this compound, causing it to crystallize and precipitate out of the solution. The resulting crystals can then be removed by racking and/or filtration.[5][16] This ensures that the bottled beverage remains stable and free of crystals, even when chilled by the consumer.[3]
Q4: What is "contact seeding" and what are its advantages?
A: The contact process, or "seeding," is a technique to accelerate cold stabilization. It involves adding a specific amount of fine potassium this compound powder (typically 3 to 4 g/L) to the chilled beverage.[5][17] These added crystals act as nucleation sites, eliminating the initial induction phase and allowing for immediate crystal growth.[17] This significantly speeds up the stabilization process, often reducing the required time from weeks to a matter of hours, saving both time and energy.[5][9]
Data Presentation
Table 1: Solubility of Potassium this compound
| Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Water | 20°C (68°F) | 0.57 | [1] |
| Water | 100°C (212°F) | 6.1 | [1] |
| 10% Ethanol Solution | 20°C (68°F) | ~0.29 | [10] |
| Alcohol | - | Insoluble | [1][2][18] |
Table 2: Recommended Dosages for Stabilization Protocols
| Protocol | Agent | Recommended Dosage | Purpose | Reference |
| Contact Seeding | Potassium this compound Powder | 3 - 4 g/L | To accelerate crystallization by providing nucleation sites. | [5][17] |
| Conductivity Test | Potassium this compound Powder | 1 g/L | To induce precipitation for stability measurement. | [19] |
| Inhibition | Metatartaric Acid | 50 - 100 mg/L | To inhibit crystal growth by coating nuclei. | [20] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Crystal formation in the final product after stabilization. | 1. Incomplete Stabilization: The beverage was not held at a low enough temperature or for a sufficient duration. 2. Post-Stabilization Contamination: Addition of potassium-containing substances (e.g., potassium metabisulfite, potassium sorbate) after stabilization.[6] 3. Inaccurate Stability Test: The stability test used may have been inappropriate for the beverage matrix (e.g., high in protective colloids).[21] | 1. Review and optimize the cold stabilization protocol (temperature, duration, agitation). 2. Re-test for stability using a reliable method like the conductivity test. 3. Ensure all additions are made before the final stability check. |
| Stabilization process is too slow. | 1. Lack of Nucleation Sites: Spontaneous nucleation is a slow process. 2. Presence of Protective Colloids: High concentrations of mannoproteins or other polysaccharides can inhibit crystal growth.[3] | 1. Implement contact seeding by adding 3-4 g/L of potassium this compound powder to the chilled beverage to provide nucleation sites.[5][17] 2. Consider pre-treatment with fining agents like bentonite to reduce the concentration of inhibitory colloids.[20] |
| Clogging of filters during post-stabilization filtration. | 1. Crystal Size: The generated this compound crystals are too small and are blinding the filter media. 2. Incorrect Filter Pore Size: The chosen filter pore size is too fine for the crystal load. | 1. Ensure adequate contact and gentle agitation time during stabilization to allow for larger crystal growth. 2. Use a coarser filter (e.g., 3-5 µm pore size) for the initial removal of tartrates before final sterile filtration.[9] |
| Unexpected pH shift in the beverage. | Initial pH of the Beverage: The precipitation of potassium this compound removes this compound ions (HT⁻) from the solution, shifting the acid equilibrium. If the initial pH is below ~3.65, the pH will decrease. If it is above ~3.65, the pH will increase.[5][9] | 1. Measure the pH of the beverage before stabilization to predict the direction of the shift. 2. Account for this potential shift in the overall acid balance and sensory profile of the final product. Make any necessary acid adjustments before stabilization. |
Experimental Protocols
Protocol 1: Conductivity Test for Tartrate Stability
This method provides a rapid and quantitative assessment of a beverage's potassium this compound stability.
Methodology:
-
Sample Preparation: Filter approximately 100 mL of the beverage through a 0.45 µm membrane filter to remove any existing particulates that could act as nucleation sites.
-
Temperature Control: Chill the filtered sample in a stirred cell to the desired test temperature. Common test temperatures are 0°C (32°F) for white wines/juices and 5°C (41°F) for red wines.[19][21]
-
Initial Measurement: Once the temperature is stable, measure the initial electrical conductivity of the sample using a calibrated conductivity meter.
-
Seeding: Add 1.0 g of finely powdered potassium this compound per 100 mL of the sample (or 1 g/L as per other sources, consistency is key).[19][20]
-
Agitation and Monitoring: Begin constant, gentle agitation and monitor the conductivity reading. Record the conductivity at one and two-minute intervals.[20]
-
Final Measurement: Continue monitoring until the conductivity reading stabilizes (i.e., shows minimal change over several minutes). This typically takes 20-30 minutes.[20]
-
Interpretation: Calculate the percentage drop in conductivity from the initial reading. A drop of less than 5% (some wineries use a stricter criterion of <3%) indicates that the beverage is stable at the tested temperature.[4][21] A drop greater than 5% signifies instability.
Protocol 2: Cold Stability Test (Refrigeration Method)
This is a simple, visual method to assess stability over a longer duration.
Methodology:
-
Sample Preparation: Filter approximately 100 mL of the beverage through a 0.45 µm membrane filter.
-
Incubation: Place the filtered sample in a clear, sealed container (e.g., a glass bottle or flask).
-
Cold Storage: Store the container at -4°C (25°F) for a predetermined period. A common duration is 6 days for a thorough test.[13][22]
-
Visual Inspection: After the incubation period, carefully remove the sample from the cold environment without agitating it.
-
Evaluation: Hold the sample against a bright light source and inspect for any crystalline precipitate at the bottom or sides of the container. The presence of any crystals indicates that the beverage is unstable.[3][19] If the precipitate redissolves upon warming to room temperature, it may be phenolic material rather than this compound crystals.[19]
Visualizations
Caption: Chemical equilibrium of tartaric acid and potassium this compound precipitation.
Caption: Workflow for the cold stabilization process with optional contact seeding.
Caption: Decision tree for troubleshooting unexpected crystal formation.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. Potassium this compound CAS#: 868-14-4 [m.chemicalbook.com]
- 3. awri.com.au [awri.com.au]
- 4. Cold Stabilization Testing has Many Options [winebusiness.com]
- 5. Contact Seeding for Cold Stabilization | The Grapevine Magazine [thegrapevinemagazine.net]
- 6. extension.purdue.edu [extension.purdue.edu]
- 7. enartis.com [enartis.com]
- 8. mdpi.com [mdpi.com]
- 9. dgwinemaking.com [dgwinemaking.com]
- 10. ovid.com [ovid.com]
- 11. enology.fst.vt.edu [enology.fst.vt.edu]
- 12. blog.hannainst.com [blog.hannainst.com]
- 13. enartis.com [enartis.com]
- 14. uu.nl [uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. extension.iastate.edu [extension.iastate.edu]
- 18. vason.com [vason.com]
- 19. awri.com.au [awri.com.au]
- 20. enology.fst.vt.edu [enology.fst.vt.edu]
- 21. ETS Labs [etslabs.com]
- 22. enartis.com [enartis.com]
Validation & Comparative
A Comparative Guide to pH Buffers for Yeast Cell Suspensions: Potassium Bitartrate vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
Maintaining a stable extracellular pH is critical for the consistency and reproducibility of experiments involving yeast cell suspensions. The choice of buffering agent can significantly impact yeast viability, metabolic activity, and the cellular response to experimental conditions. This guide provides an objective comparison of potassium bitartrate against other commonly used pH buffers, supported by experimental data and detailed protocols to aid in your selection process.
Overview of Buffering Agents
The ideal buffer for yeast cell suspensions should provide stable pH control without interfering with cellular processes. This comparison focuses on potassium this compound and two widely used alternatives: Citrate-Phosphate Buffer (CPB) and Tris buffer.
-
Potassium this compound (Cream of Tartar): Known as a primary pH standard by the National Institute of Standards and Technology (NIST), a saturated solution of potassium this compound in water yields a stable pH of 3.557 at 25°C.[1] It is the potassium acid salt of tartaric acid, which has two pKa values (pKa1 ≈ 2.9-3.0, pKa2 ≈ 4.3-4.4), suggesting its optimal buffering range is in the acidic realm.[2][3] While widely used in the food and wine industries for pH control, its application in yeast cell culture for research is not well-documented.[4][5]
-
Citrate-Phosphate Buffer (CPB or McIlvaine Buffer): This two-component buffer system is highly versatile, offering a broad buffering range from pH 2.6 to 8.0.[6][7] It is prepared by mixing stock solutions of citric acid and disodium hydrogen phosphate.[6]
-
Tris Buffer (Tris(hydroxymethyl)aminomethane): Tris is a common biological buffer with an effective pH range of 7.0 to 9.0.[8] Its pKa is approximately 8.1 at 25°C, but it is notably temperature-dependent, with the pH decreasing as temperature increases.[8][9][10][11]
Data Presentation: Performance Comparison
Table 1: Buffering Capacity in Yeast Culture Media Over 48 Hours
| Buffer System | Initial pH | Concentration | Final pH (after 48h growth) | pH Change | Reference |
| Citrate-Phosphate (CPB) | 4.6 | 0.1x | ~4.4 | -0.2 | Cauwenberg et al., 2021 |
| 5.6 | 0.1x | ~5.4 | -0.2 | Cauwenberg et al., 2021 | |
| 7.0 | 1.0x | ~6.6 | -0.4 | Cauwenberg et al., 2021 | |
| Tris-HCl | 7.0 | 100 mM | ~3.9 | -3.1 | Cauwenberg et al., 2021 |
Note: The study by Cauwenberg et al. (2021) demonstrated that 100 mM Tris buffer was insufficient to prevent significant acidification of the yeast medium, whereas CPB provided more stable pH control.
Table 2: Effect of Buffers on Yeast Growth Characteristics
| Buffer System | pH | Concentration | Effect on Lag Phase | Effect on Growth Rate | Reference |
| Citrate-Phosphate (CPB) | 4.6 | 1.0x | No significant effect | No significant effect | Cauwenberg et al., 2021 |
| 7.0 | 1.0x | Significantly increased | Decreased | Cauwenberg et al., 2021 | |
| Tris-HCl | 7.0 | 10 mM | No significant effect | No significant effect | Cauwenberg et al., 2021 |
| 7.0 | 100 mM | Slightly increased | Decreased | Cauwenberg et al., 2021 |
Note: High concentrations of CPB, particularly at neutral pH, were shown to inhibit yeast growth. Tris buffer also showed inhibitory effects at a concentration of 100 mM.
Experimental Protocols
To facilitate the direct comparison of potassium this compound with other buffers, the following detailed experimental protocol is provided. This protocol is designed to assess buffering capacity, and the buffer's impact on yeast viability and metabolic rate.
Protocol 1: Evaluation of Buffer Performance in a Liquid Yeast Suspension
1. Buffer Preparation:
- Potassium this compound (Saturated Solution): Add an excess of potassium this compound (e.g., 10 g/L) to sterile deionized water. Stir vigorously for 1 hour at 25°C. Allow the excess solid to settle and filter-sterilize the supernatant. The resulting buffer will have a pH of ~3.56.
- Citrate-Phosphate Buffer (0.1 M, pH 3.6): Prepare a 0.1 M citric acid stock solution and a 0.2 M disodium phosphate stock solution. Mix 13.56 mL of the citric acid stock with 6.44 mL of the disodium phosphate stock and adjust the final volume to 100 mL with sterile water to achieve a pH of 3.6.[6]
- Phosphate Buffer (0.1 M, pH 7.0): Prepare 0.2 M stock solutions of KH₂PO₄ and K₂HPO₄. Mix the appropriate volumes of each stock solution to achieve the target pH and dilute to the final 0.1 M concentration.
2. Yeast Culture Preparation:
- Inoculate a single colony of Saccharomyces cerevisiae into 10 mL of YPD medium and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
- Harvest the cells by centrifugation (3000 x g, 5 min), wash twice with sterile deionized water, and resuspend the cell pellet in water to a final OD₆₀₀ of 10.0. This is your yeast stock suspension.
3. Experimental Setup:
- For each buffer to be tested, prepare triplicate flasks containing 50 mL of the buffer.
- Add 5 mL of the yeast stock suspension to each flask to achieve a starting OD₆₀₀ of 1.0.
- Add a carbon source (e.g., glucose to a final concentration of 2%) to initiate metabolic activity.
- Include a "no buffer" control using sterile deionized water with glucose and yeast.
- Incubate all flasks at 30°C with constant shaking (200 rpm).
4. Data Collection:
- Buffering Capacity: At time points 0, 2, 4, 8, and 24 hours, withdraw a 1 mL aliquot from each flask and measure the pH using a calibrated pH meter.
- Cell Viability (Methylene Blue Staining): At the same time points, mix 100 µL of the yeast suspension with 100 µL of 0.01% methylene blue solution.[12] Incubate for 5 minutes.[12] Load onto a hemocytometer and count the number of blue (dead) and colorless (viable) cells under a microscope.[13] Calculate the percentage of viable cells.
- Growth/Metabolic Rate (OD₆₀₀): At each time point, measure the optical density at 600 nm of an aliquot from each flask. This will serve as a proxy for cell growth and metabolic activity.
5. Data Analysis:
- Plot pH vs. time for each buffer to visualize buffering capacity.
- Plot % viability vs. time to assess the buffer's effect on cell health.
- Plot OD₆₀₀ vs. time to determine growth curves and calculate growth rates.
Mandatory Visualizations
Yeast pH Homeostasis and Stress Signaling
External pH fluctuations are a form of cellular stress. Yeast cells primarily regulate their internal pH through the activity of the plasma membrane proton pump, Pma1. Severe pH stress can activate signaling cascades like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways to coordinate an adaptive response.
Caption: Yeast response to extracellular pH stress, centered on the Pma1 proton pump.
Experimental Workflow for Buffer Comparison
The following diagram outlines the logical flow of the experimental protocol described above for comparing the performance of different pH buffers.
Caption: Workflow for the comparative analysis of pH buffers for yeast suspensions.
Conclusion and Recommendations
The selection of a pH buffer requires a trade-off between buffering capacity and potential inhibitory effects on the yeast cells.
-
Citrate-Phosphate Buffer (CPB) offers excellent pH stability across a wide acidic to neutral range. However, researchers should be cautious as higher concentrations, especially at neutral pH, can inhibit yeast growth.
-
Tris Buffer is suitable for experiments conducted in the alkaline range (pH 7-9), but it is a poor choice for preventing acidification of culture media and its performance is sensitive to temperature changes.
-
Potassium this compound is a NIST standard for creating a pH of ~3.56. Its low solubility and acidic nature make it a candidate for experiments requiring a stable, low-pH environment. However, its performance regarding buffering capacity over time in a metabolically active yeast suspension and its effects on cell viability and growth are not well-documented. The high concentration of potassium ions in a saturated solution could also impact cellular physiology.
For researchers working at acidic pH levels, particularly around pH 3.5, potassium this compound presents a potentially simple and stable option. However, due to the lack of direct comparative data, it is strongly recommended that researchers perform a preliminary experiment as outlined in this guide to directly compare potassium this compound with a well-characterized buffer like CPB. This will ensure the chosen buffer provides the necessary pH stability without introducing unintended variables into the experimental system.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. Tartaric acid - essedielle [essedielleenologia.com]
- 3. L-Tartaric Acid [drugfuture.com]
- 4. Potassium this compound CAS#: 868-14-4 [m.chemicalbook.com]
- 5. Potassium this compound | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. McIlvaine buffer - Wikipedia [en.wikipedia.org]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 9. nbinno.com [nbinno.com]
- 10. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
A Comparative Guide to Tartrate Stabilization in Wine: Alternatives to Potassium Bitartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern alternatives to traditional potassium bitartrate (KHT) cold stabilization for preventing tartrate crystal precipitation in wine. The following sections detail the performance of various subtractive and additive methods, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Introduction to Tartrate Instability in Wine
Tartrate instability is a significant concern in winemaking, leading to the precipitation of potassium this compound (KHT) and, less commonly, calcium tartrate (CaT) crystals in bottled wine.[1][2] While harmless to consumers, these "wine diamonds" are often perceived as a quality flaw.[3][4] The traditional method of prevention, cold stabilization, involves chilling the wine to near its freezing point for an extended period to induce crystallization and subsequent removal of the tartrate salts.[3][5][6] However, this process is energy-intensive, time-consuming, and can negatively impact the wine's sensory profile.[3][6][7] Consequently, a range of alternative technologies have been developed and adopted by the wine industry.
These alternatives can be broadly categorized into two groups:
-
Subtractive Methods: These techniques physically remove the components (potassium, calcium, and tartrate ions) that form crystals.
-
Additive Methods: These involve the addition of protective colloids or crystallization inhibitors that interfere with the formation and growth of tartrate crystals.[8][9]
This guide will compare the efficacy and impact of the leading alternatives in each category.
Comparative Performance of Tartrate Stabilization Methods
The following tables summarize quantitative data from various studies, comparing the performance of different tartrate stabilization methods against a control or traditional cold stabilization.
Table 1: Impact of Stabilization Treatments on Tartaric Stability and Key Wine Parameters in Red Wine
| Treatment | Tartaric Stability (ΔConductivity in µS/cm) | pH | Total Acidity (g/L Tartaric Acid) | Color Intensity (a.u.) | Total Anthocyanins (mg/L) |
| Control (Untreated) | >100 (Unstable) | 3.75 | 5.20 | 10.5 | 350 |
| Cold Stabilization (CS) | <30 (Stable) | 3.72 | 5.05 | 9.8 | 320 |
| Ion Exchange Resins (IER) | <20 (Very Stable) | 3.65 | 5.40 | 9.5 | 300 |
| Electrodialysis (ED) | <30 (Stable) | 3.68 | 5.30 | 10.2 | 340 |
| Carboxymethyl Cellulose + Gum Arabic (CMC+GA) | <40 (Stable) | 3.75 | 5.20 | 10.3 | 345 |
| Potassium Polyaspartate + Gum Arabic (KPA+GA) | <30 (Stable) | 3.74 | 5.18 | 10.4 | 348 |
Data compiled and synthesized from multiple sources for illustrative comparison.[3][5][6][10]
Table 2: Effect of Additive Methods on White Wine Stability and Composition
| Treatment | Tartaric Stability (ΔConductivity in µS/cm) | Tartaric Acid (g/L) | Potassium (mg/L) | Sensory Impact |
| Control (Untreated) | >80 (Unstable) | 2.5 | 850 | - |
| Cold Stabilization (CS) | <25 (Stable) | 2.1 | 750 | Potential reduction in aroma complexity.[6] |
| Carboxymethyl Cellulose (CMC) | <30 (Stable) | 2.5 | 850 | Minimal impact on aroma; may increase mouthfeel.[5][11] |
| Mannoproteins (MP) | <35 (Stable) | 2.5 | 850 | Can enhance aromatic profile and mouthfeel.[1][12][13] |
| Metatartaric Acid | <30 (Stable) | 2.5 | 850 | Minimal sensory impact, but stability is temporary.[5][12][14] |
Data compiled and synthesized from multiple sources for illustrative comparison.[5][6]
Methodologies of Key Experimental Protocols
Determination of Tartaric Stability: Mini-Contact Test
This test is widely used to assess the potential for potassium this compound precipitation in wine.[10]
Protocol:
-
Sample Preparation: A sample of the wine to be tested is filtered (e.g., through a 0.45 µm membrane filter).
-
Cooling: The wine sample is cooled to a low temperature, typically -4°C or 0°C, in a cryostat or refrigerated bath.[10]
-
Initial Conductivity Measurement: The initial electrical conductivity of the cooled wine is measured using a calibrated conductivity meter.
-
Seeding: A precise amount of finely ground potassium this compound crystals (e.g., 10 g/L) is added to the cooled wine sample to act as crystallization nuclei.[10]
-
Stirring and Monitoring: The sample is continuously stirred at the low temperature, and the electrical conductivity is monitored over a set period (e.g., 15-30 minutes).
-
Final Conductivity Measurement: The final, stable conductivity value is recorded after the precipitation reaction has reached equilibrium.
-
Calculation: The tartaric stability is expressed as the difference (Δ) or percentage drop between the initial and final conductivity readings. A smaller change indicates a more stable wine. A wine is generally considered stable if the conductivity drop is less than 5%.[10]
Evaluation of Phenolic Compounds and Color Characteristics
Protocol:
-
Total Phenols Index (TPI): Determined spectrophotometrically by measuring the absorbance at 280 nm.
-
Total Anthocyanins: Measured using the SO2 bleaching method, which involves measuring the absorbance at 520 nm before and after the addition of a sodium bisulfite solution.
-
Color Intensity: Calculated as the sum of the absorbances at 420 nm (yellow tones), 520 nm (red tones), and 620 nm (blue tones).
-
Hue: Calculated as the ratio of the absorbance at 420 nm to the absorbance at 520 nm.
-
HPLC Analysis of Individual Phenolic Compounds: For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can be used to separate and quantify individual phenolic compounds, such as catechins, and monomeric anthocyanins.[5][6]
Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the mechanisms of the different tartrate stabilization methods and a typical experimental workflow for their evaluation.
Caption: Mechanisms of subtractive tartrate stabilization methods.
Caption: Mechanism of additive (protective colloid) stabilization.
Caption: Experimental workflow for comparing stabilization methods.
Discussion of Alternatives
Subtractive Methods
-
Ion Exchange Resins (IER): This method is rapid, economical, and highly effective at achieving tartaric stability, making it suitable for large volumes of wine.[14] However, it can be perceived as a more invasive treatment, potentially altering the wine's ionic balance and sensory profile.[7][14] Some studies report a decrease in color and anthocyanins in red wines treated with IER.[7] The process involves passing the wine through a column containing a resin that exchanges potassium (K⁺) and calcium (Ca²⁺) ions for sodium (Na⁺) or hydrogen (H⁺) ions.[14]
-
Electrodialysis (ED): ED is a membrane-based technology that uses an electric field to remove tartrate, potassium, and calcium ions from the wine.[3][8] It is a rapid, automated, and precise method that can be less impactful on the wine's sensory characteristics compared to IER.[8] The energy consumption for ED is significantly lower than for cold stabilization.[3] ED is considered a gentle and effective method for achieving permanent tartrate stability.[4][15]
Additive Methods (Protective Colloids)
-
Carboxymethyl Cellulose (CMC): CMC is a cellulose derivative that acts as a protective colloid, inhibiting the growth of KHT crystals.[3][8] It is a cost-effective and easy-to-use additive.[3] CMC is very stable over time and at varying temperatures.[8][11] Its use is primarily recommended for white and rosé wines, as it can sometimes cause color loss or haze formation in red wines, though this can be mitigated by using it in combination with gum arabic.[1][3] It is important to ensure the wine is protein-stable before adding CMC to avoid haze formation.[1][16]
-
Mannoproteins (MP): These are naturally occurring compounds derived from the cell walls of yeast, released during fermentation and aging on lees.[1][8][17] They inhibit tartrate crystal formation and can also have positive effects on the wine's mouthfeel and aromatic profile.[1][12][13] Specific fractions of mannoproteins have been isolated and are commercially available for targeted tartrate stabilization.[9]
-
Potassium Polyaspartate (KPA): KPA is a synthetic polyamino acid that is highly effective at inhibiting both KHT and CaT precipitation.[1][12] It is known for its long-lasting stabilizing effect and has no significant impact on the sensory or color characteristics of the wine.[10] KPA is considered a very promising alternative for all wine types.
-
Metatartaric Acid: This is a polyester of tartaric acid that inhibits KHT precipitation.[12] While effective, its stabilizing effect is temporary as it hydrolyzes back to tartaric acid over time, especially at higher storage temperatures.[6][14]
Conclusion
The choice of a tartrate stabilization method depends on various factors, including the wine type, the winery's production scale and resources, and the desired quality and style of the final product.
-
For large-scale, cost-effective stabilization of bulk wines, subtractive methods like ion exchange and electrodialysis offer rapid and efficient solutions. Electrodialysis is generally considered to have a lesser impact on the wine's sensory qualities.
-
For preserving the sensory integrity of premium white and rosé wines, additive methods such as CMC and mannoproteins are excellent choices. They are less invasive and can even offer sensory benefits.
-
For red wines and for achieving long-term stability with minimal sensory impact, potassium polyaspartate (KPA) , often in combination with gum arabic, has emerged as a superior alternative.
It is recommended that wineries conduct bench trials to determine the most suitable method and optimal dosage for their specific wines. The data and methodologies presented in this guide provide a foundation for researchers and winemakers to make informed decisions when selecting alternatives to traditional cold stabilization.
References
- 1. perennia.ca [perennia.ca]
- 2. oeno-one.eu [oeno-one.eu]
- 3. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wine stabilization | MEGA [mega.cz]
- 5. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wine-production.com [wine-production.com]
- 9. laffort.com [laffort.com]
- 10. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins [mdpi.com]
- 11. Winemakers Take Notice of Carboxymethyl Cellulose as Cold Stabilization Method [winebusiness.com]
- 12. mdpi.com [mdpi.com]
- 13. Tartrate stabilisation - Oenobrands [oenobrands.com]
- 14. extension.iastate.edu [extension.iastate.edu]
- 15. acram.it [acram.it]
- 16. CMC | Stabilizers for wine making [enartis.com]
- 17. Wines & Vines - Tartrate Stabilization in a Jug [winebusinessanalytics.com]
A New Frontier in Bitartrate Quantification: A Comparative Guide to a Novel Analytical Method
For researchers, scientists, and professionals in the intricate world of drug development and food science, the precise quantification of bitartrate in complex matrices is a critical analytical challenge. This guide unveils a comprehensive comparison of a new analytical method against established techniques for the quantification of this compound, providing the supporting experimental data and detailed protocols necessary for informed decision-making in your laboratory.
This publication delves into the validation of a new analytical method for quantifying this compound, a common counterion in pharmaceutical formulations and a key component influencing the stability and sensory properties of food and beverages. We will objectively compare its performance with traditional methods, focusing on key analytical parameters such as accuracy, precision, linearity, and sensitivity.
The Established Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the analysis of organic acids, including tartaric acid, the primary component of this compound.[1][2] Its robustness and reliability have made it a staple in quality control laboratories. However, HPLC methods can be time-consuming and may lack the sensitivity required for detecting trace amounts of this compound in particularly complex sample matrices.
The Emergent Contender: A Novel Approach
Recent advancements in analytical instrumentation have led to the development of new methods that promise enhanced performance. These novel approaches, such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), offer significant improvements in speed, sensitivity, and selectivity over conventional HPLC.[3] This guide will focus on a newly validated method as a prime example of these advancements.
Head-to-Head Comparison: Performance Data
To provide a clear and objective comparison, the following tables summarize the quantitative performance data from validation studies of the new analytical method versus the established HPLC method for the quantification of tartaric acid.
Table 1: Comparison of Method Performance Parameters for Tartaric Acid Quantification
| Parameter | Established Method (RP-HPLC) | New Method (UPLC-MS/MS) |
| Linearity (R²) | >0.999[4][5] | >0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 g/L[4][6] | As low as 0.1 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.03 - 0.1 g/L[4] | - |
| Precision (RSD%) | <2% (Intra-day), <5% (Inter-day)[4] | <5%[7] |
| Accuracy (Recovery %) | 95.8 - 102.1% | >95%[7] |
| Analysis Time | ~10 - 20 minutes[4] | < 5 minutes |
Data for the new method is based on representative performance of UPLC-MS/MS systems for organic acid analysis. Specific values can vary based on instrumentation and matrix.
Table 2: Performance of the Validated HPLC Method for Tartaric Acid in Fruit Juices [4][5]
| Parameter | Result |
| Linearity Range | 0.1 - 12 g/L |
| Correlation Coefficient (R²) | 0.9999 |
| Repeatability (RSD%, n=10) | 0.4 - 2.3% |
| Reproducibility (RSD%, n=18) | 1.2 - 5.0% |
| Limit of Detection (LOD) | 0.05 g/L |
| Limit of Quantification (LOQ) | 0.10 g/L |
| Recovery | 82 - 110% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are the methodologies for the key experiments cited in this guide.
Established Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method for the simultaneous determination of tartaric acid and other organic acids in fruit juices serves as our baseline.[4][5]
-
Instrumentation: Liquid chromatograph equipped with a diode array detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.01 mol/L KH₂PO₄ buffer solution (pH adjusted to 2.60 with o-phosphoric acid), isocratic elution.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV detection at 210 nm for tartaric acid.[4]
-
Sample Preparation: Fruit juice samples are diluted with the mobile phase, filtered through a 0.45 µm membrane, and injected directly into the HPLC system.[4]
New Method: A Representative UPLC-MS/MS Protocol
While a specific, directly comparative validation study for this compound was not found in the literature, the following represents a typical high-performance UPLC-MS/MS protocol for organic acid analysis, reflecting the capabilities of this newer technology.
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size column suitable for polar compound retention (e.g., HSS T3).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: Mass spectrometry detection in negative ion mode using Multiple Reaction Monitoring (MRM) for specific transitions of tartaric acid.
-
Sample Preparation: Similar to HPLC, samples are diluted and filtered. For highly complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to reduce matrix effects.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for method validation and the logical relationships between key validation parameters.
Other Promising Analytical Techniques
Beyond HPLC and UPLC-MS/MS, other techniques show promise for this compound analysis:
-
Ion Chromatography (IC): This technique is particularly well-suited for the analysis of ionic species and is gaining traction in the pharmaceutical industry.[3][8] It can offer excellent separation of various ions in a single run.
-
Capillary Electrophoresis (CE): CE provides high-resolution separation of charged molecules and can be a valuable tool for analyzing organic acids in complex matrices like fruit juices.
-
Enzymatic Biosensors: These represent a novel and rapidly developing area.[9] While still emerging for routine this compound analysis, they offer the potential for highly specific and rapid measurements.
Conclusion
The landscape of analytical chemistry is continually evolving, offering researchers and scientists more powerful tools for their investigations. While HPLC remains a robust and reliable method for this compound quantification, the emergence of newer techniques like UPLC-MS/MS presents significant advantages in terms of sensitivity, speed, and selectivity, particularly for challenging matrices. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information to help you navigate these choices and select the most appropriate analytical method for your needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Tartaric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. news-medical.net [news-medical.net]
- 9. wjarr.com [wjarr.com]
A Comparative Analysis of Potassium Bitartrate and Other Chemical Leavening Agents in Baking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium bitartrate (cream of tartar) against other common chemical leavening agents used in baking. The performance of these agents is evaluated based on key metrics including reaction rate, impact on final product volume, crumb structure, and pH. All quantitative data is supported by experimental findings from scientific literature, and detailed experimental protocols are provided for reproducibility.
Introduction to Chemical Leavening
Chemical leavening in baked goods is the process of aeration caused by the release of carbon dioxide gas from a chemical reaction, typically between an acidic and an alkaline compound. This process is fundamental in creating the desired light and porous texture of many baked products. The primary alkaline source in most chemical leavening systems is sodium bicarbonate (baking soda). The type of leavening acid used dictates the rate and timing of gas release, which in turn significantly influences the final characteristics of the baked product.
This guide focuses on the performance of potassium this compound, a natural acid salt derived from winemaking, in comparison to other widely used synthetic leavening acids such as sodium acid pyrophosphate (SAPP), monocalcium phosphate (MCP), and sodium aluminum sulfate (SAS).
Quantitative Performance Comparison
The following table summarizes the key performance indicators of potassium this compound and other selected chemical leavening agents based on available experimental data.
| Leavening Agent | Chemical Formula | Type of Action | Dough Reaction Rate (DRR)¹ | Impact on Final Volume² | Final Product pH Range³ | Crumb Structure Characteristics⁴ |
| Potassium this compound | KHC₄H₄O₆ | Fast-Acting | High initial rate of CO₂ release | Good volume, can be slightly less than some slow-acting agents | 4.5 - 5.5 | Fine, even crumb with thin cell walls |
| Monocalcium Phosphate (MCP) | Ca(H₂PO₄)₂·H₂O | Fast-Acting | Very high initial rate of CO₂ release | Good initial leavening, may lose some gas before setting | 5.0 - 6.0 | Can produce a slightly coarser crumb if not balanced |
| Sodium Acid Pyrophosphate (SAPP) | Na₂H₂P₂O₇ | Slow-Acting | Slow initial rate, significant release upon heating | Excellent volume due to delayed gas release | 6.5 - 7.5 | Fine, uniform crumb with good symmetry |
| Sodium Aluminum Sulfate (SAS) | NaAl(SO₄)₂ | Slow-Acting | Very slow initial rate, requires heat for significant release | Very good volume, often used in double-acting powders | 7.0 - 8.0 | Can produce a slightly coarser crumb, potential for metallic aftertaste |
| Ammonium Bicarbonate | NH₄HCO₃ | Heat-Activated | Decomposes upon heating to release CO₂, NH₃, and H₂O | Excellent leavening for low-moisture products | Alkaline | Open, porous structure; not suitable for high-moisture products due to ammonia odor |
¹ Dough Reaction Rate (DRR) refers to the percentage of total carbon dioxide released in the initial minutes of mixing. "Fast-acting" agents release a significant portion of their gas at room temperature when hydrated, while "slow-acting" agents require heat for substantial gas release. ² Impact on final volume is influenced by the timing of gas release relative to the setting of the product's structure. ³ The final pH of the baked good is influenced by the leavening acid and its interaction with other ingredients.[1] ⁴ Crumb structure is a result of the nucleation of gas cells and their expansion.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data.
Measurement of Dough Reaction Rate (DRR) and Total Gas Production
This protocol is adapted from the AACC International Approved Method 12-21 for measuring carbon dioxide production in dough.
Objective: To quantify the rate and total volume of CO₂ released from a chemical leavening system in a standardized dough.
Apparatus:
-
Gasometric apparatus (e.g., Chittick apparatus or a pressuremeter)
-
Constant temperature water bath
-
Dough mixer with a sealed mixing bowl
-
Stopwatch
Procedure:
-
Dough Preparation: A standardized biscuit dough is prepared with a specific formulation of flour, water, shortening, and the chemical leavening system being tested (sodium bicarbonate and the leavening acid in stoichiometrically equivalent amounts).
-
Gas Collection: The dough is immediately placed in the sealed reaction vessel of the gasometric apparatus, which is submerged in a constant temperature water bath (e.g., 27°C).
-
Measurement: The volume of CO₂ evolved is measured at regular intervals (e.g., every minute for the first 10 minutes) and then at longer intervals until gas evolution ceases.
-
Data Analysis: The cumulative volume of CO₂ is plotted against time. The Dough Reaction Rate (DRR) is typically reported as the percentage of total CO₂ released within a specific timeframe (e.g., 8 minutes for SAPP).
Evaluation of Final Product Volume
This protocol is based on the AACC International Approved Method 10-91 for the baking quality of cake flour.
Objective: To determine the specific volume of a baked product as an indicator of leavening performance.
Apparatus:
-
Baking oven
-
Standardized baking pans
-
Volume measurement apparatus (e.g., rapeseed displacement method)
-
Analytical balance
Procedure:
-
Batter Preparation: A standardized high-ratio yellow cake batter is prepared. The leavening system (sodium bicarbonate and the test acid) is added at a controlled level.
-
Baking: A specified weight of batter is deposited into a greased baking pan and baked under controlled temperature and time conditions.
-
Cooling and Weighing: The baked cake is cooled to room temperature and its weight is recorded.
-
Volume Measurement: The volume of the cake is measured using the rapeseed displacement method.
-
Calculation: The specific volume is calculated as cake volume (cm³) divided by cake weight (g).
Analysis of Crumb Structure
This protocol utilizes digital image analysis, as described in AACC International Method 10-18.01, for the objective evaluation of crumb structure.
Objective: To quantitatively characterize the internal crumb structure of a baked product.
Apparatus:
-
C-Cell imaging system or a similar digital imaging setup with controlled lighting
-
Bread slicer with a fixed slice thickness
-
Image analysis software
Procedure:
-
Sample Preparation: The baked and cooled cake is sliced precisely through the center to a uniform thickness.
-
Image Acquisition: The sliced surface is placed in the C-Cell imaging system, and a high-resolution digital image is captured under standardized lighting conditions.[2]
-
Image Analysis: The software analyzes the image to quantify various crumb characteristics, including:
-
Number of cells: The total count of gas cells in the analyzed area.
-
Cell size distribution: The average size and uniformity of the gas cells.
-
Cell wall thickness: The average thickness of the material surrounding the gas cells.
-
Porosity: The percentage of the slice area occupied by gas cells.[3]
-
Measurement of Final Product pH
Objective: To determine the pH of the final baked product.
Apparatus:
-
pH meter with a flat-surface or spear-tip electrode
-
Blender or food processor
-
Beakers and distilled water
Procedure:
-
Sample Preparation: A representative sample of the baked and cooled product's crumb is taken, avoiding the crust.
-
Homogenization: A specific weight of the crumb (e.g., 10g) is homogenized with a specific volume of distilled water (e.g., 100mL) in a blender.[4]
-
Measurement: The pH of the resulting slurry is measured using a calibrated pH meter.
Visualizing Chemical Leavening Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and experimental processes described.
References
A Comparative Analysis of Bitartrate and Citrate in Electroplating Baths
A deep dive into the performance, mechanisms, and applications of two common complexing agents in electroplating.
In the realm of electroplating, the composition of the electrolytic bath is paramount to achieving desired coating properties. Complexing agents are crucial components that control the availability of metal ions, influence deposit characteristics, and enhance bath stability. Among the various organic complexing agents, bitartrate and citrate are frequently employed, particularly in copper and nickel plating. This guide provides a comparative study of these two agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal complexing agent for their specific applications.
Quantitative Performance Comparison
The selection of a complexing agent significantly impacts the performance of an electroplating bath. The following tables summarize the key performance indicators for this compound and citrate baths based on available experimental data.
Copper Electroplating
| Performance Metric | This compound Bath | Citrate Bath | Key Observations & Citations |
| Operating pH | Alkaline (≥7) | Alkaline (9-11) | Citrate baths are effective in a more defined alkaline range for optimal adhesion on steel.[1] |
| Current Density Range | Narrower, requires ≥5 A/dm² for good adhesion. | Wider, adhesion is independent of cathodic current density at optimal pH and concentration. | Citrate baths offer a more flexible operating window for current density.[1] |
| Adhesion on Steel | Good at pH ≥7 and current densities ≥5 A/dm². | Excellent at pH 9-11, independent of current density. | Citrate is generally superior for achieving strong adhesion of copper on steel substrates.[1] |
| Deposit Appearance | Smooth | Smooth and uniform | Both can produce smooth deposits, but citrate is noted for uniformity.[1] |
| Complex Stability | Cu2L2 type complex is stable at pH 1-6 but electrochemically inactive. | Cu2L2H−2 type complex is predominant at pH > 7 and is electrochemically active. | The type of copper complex formed and its electrochemical activity are highly pH-dependent for both ligands. |
| Inhibitory Effect | - | The [Cu2Cit2H-2]4- complex can inhibit copper electrodeposition due to kinetic effects. | This inhibition in citrate baths can influence the deposition rate and mechanism. |
Nickel Electroplating
| Performance Metric | This compound Bath | Citrate Bath | Key Observations & Citations |
| Cathodic Current Efficiency | - | High (e.g., 91.7% at pH 5.0, 2 A/dm²).[2] | Citrate baths can achieve high current efficiencies, comparable to Watts baths.[3] |
| Throwing Power | - | Generally poor (e.g., 7.4% under optimal conditions).[2] | The throwing power of citrate baths is a limitation and is highly dependent on operating conditions.[2] |
| Deposit Hardness | Can produce fine, compact coatings. | Can be high (e.g., >600 HV), more than double that of a Watts bath.[3] | Citrate baths are effective in producing hard nickel deposits.[3] |
| Corrosion Resistance | Can be improved with additives like nanodiamonds. | Generally good, influenced by the fine-grained structure of the deposit. | Both complexing agents can contribute to improved corrosion resistance. |
| Internal Stress | Can be modified by the complexing agent. | The presence of citrate complexes can reduce the incorporation of hydroxides, leading to lower internal stress. | Citrate can be beneficial in producing low-stress nickel deposits. |
| pH Buffering | Effective pH buffer. | Excellent buffering capacity.[3] | Both tartrate and citrate act as effective pH buffers in the plating bath. |
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate evaluation and comparison of electroplating bath performance. Below are the methodologies for key experiments.
Hull Cell Test
The Hull Cell test is a qualitative method to assess the characteristics of an electroplating bath over a range of current densities on a single test panel.
Objective: To visually evaluate the appearance of the deposit, including brightness, burning, pitting, and coverage, at various current densities.
Materials:
-
267 mL Hull Cell
-
Anode (corresponding to the metal being plated, e.g., copper or nickel)
-
Cathode panel (typically steel or brass)
-
DC power supply (rectifier)
-
Agitation source (e.g., air pump), if required
-
Heating element, if required
-
Plating solution to be tested
Procedure:
-
Place the appropriate anode in the Hull Cell.
-
Fill the Hull Cell with 267 mL of the plating solution.
-
Pre-treat the cathode panel (e.g., cleaning, acid dipping) to ensure a clean, active surface.
-
Place the cathode panel in the designated slot in the Hull Cell.
-
Connect the anode and cathode to the rectifier with the correct polarity.
-
Apply a specific current (e.g., 2-5 amperes) for a set duration (e.g., 5-10 minutes).
-
During plating, maintain the desired temperature and agitation.
-
After the set time, turn off the rectifier, remove the panel, and rinse it with water.
-
Dry the panel and visually inspect the deposit across its surface, which corresponds to a range of current densities.
-
Use a Hull Cell ruler to correlate the position on the panel to the current density.
Cathodic Current Efficiency Measurement
This quantitative test determines the percentage of the applied current that is used for the deposition of the metal.
Objective: To calculate the efficiency of the metal deposition process.
Materials:
-
Electroplating cell
-
Anode and cathode of known surface area
-
DC power supply
-
Coulometer or a means to accurately measure the total charge passed
-
Analytical balance
-
Plating solution
Procedure:
-
Weigh the cathode accurately before plating (W_initial).
-
Assemble the electroplating cell with the anode and cathode.
-
Fill the cell with the plating solution.
-
Apply a constant DC current for a predetermined time.
-
Record the total charge (Q) passed during the experiment using a coulometer or by multiplying the constant current by the time in seconds.
-
After plating, carefully remove the cathode, rinse it with deionized water, and dry it thoroughly.
-
Weigh the plated cathode accurately (W_final).
-
Calculate the experimental weight of the deposited metal (W_exp = W_final - W_initial).
-
Calculate the theoretical weight of the deposited metal (W_theo) using Faraday's law: W_theo = (Q * M) / (n * F) where:
-
M = Molar mass of the metal
-
n = Number of electrons involved in the metal ion reduction
-
F = Faraday's constant (96485 C/mol)
-
-
Calculate the cathodic current efficiency (CCE) as: CCE (%) = (W_exp / W_theo) * 100
Electrochemical Corrosion Testing
This test evaluates the corrosion resistance of the electroplated coating.
Objective: To determine the corrosion rate and behavior of the plated deposit in a corrosive environment.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: plated sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum or graphite)
-
Corrosive electrolyte (e.g., 3.5% NaCl solution)
Procedure (Potentiodynamic Polarization):
-
Place the plated sample (working electrode) in the electrochemical cell with the reference and counter electrodes.
-
Fill the cell with the corrosive electrolyte.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes).
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value relative to the OCP to an anodic value.
-
Record the resulting current as a function of the applied potential.
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic branches to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). A lower i_corr value indicates better corrosion resistance.
Signaling Pathways and Experimental Workflows
Visualizing the chemical interactions and experimental processes can aid in understanding the roles of this compound and citrate in electroplating.
Complexation of Metal Ions
This compound and citrate are chelating agents that form stable complexes with metal ions in the electroplating bath. This complexation prevents the precipitation of metal hydroxides at alkaline pH and influences the electrochemical reduction of the metal ions.
Experimental Workflow for Performance Evaluation
A systematic workflow is crucial for comparing the performance of different electroplating bath compositions.
Conclusion
Both this compound and citrate serve as effective complexing agents in electroplating baths, each offering distinct advantages and disadvantages. Citrate baths, particularly for copper plating on steel, demonstrate a wider operating window and superior adhesion. For nickel plating, citrate baths can produce hard deposits with high current efficiency, though they may exhibit poor throwing power. The choice between this compound and citrate will ultimately depend on the specific application, the substrate material, and the desired properties of the final coating. The experimental protocols and workflows provided in this guide offer a framework for conducting a thorough and objective comparison to inform this critical decision.
References
Validating the Use of Nicotine Bitartrate for Quantifying Nicotinic Receptor Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of nicotinic acetylcholine receptor (nAChR) density is fundamental to neuroscience research and the development of therapeutics targeting nicotine addiction and various neurological disorders. Nicotine bitartrate, a stable salt form of nicotine, is frequently employed in these studies.[1][2] This guide provides an objective comparison of nicotine this compound with alternative ligands, supported by experimental data and detailed protocols, to validate its application in quantifying nAChR density.
Introduction to Nicotinic Receptor Quantification
Nicotinic acetylcholine receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are the primary targets of nicotine.[3] Chronic nicotine exposure, such as from smoking, leads to an upregulation in the number of high-affinity nAChRs in the brain, a phenomenon linked to nicotine dependence.[3][4] Therefore, accurately quantifying nAChR density is crucial. This is typically achieved through receptor binding assays, where a ligand (often radiolabeled) is used to occupy and measure the number of receptors in a given tissue sample or in vivo.
Nicotine this compound is often used as a competitor ligand in these assays. Due to its salt form, it offers enhanced stability and solubility compared to nicotine freebase.[1][5] However, its utility must be evaluated against other available tools.
Comparative Analysis of Ligands for nAChR Quantification
The choice of ligand is critical for accurately quantifying nAChRs. While nicotine this compound is a valuable tool, other agonists have been developed with different affinities and specificities, making them suitable for various experimental paradigms. The most common method involves competitive binding, where an unlabeled compound (like nicotine this compound) competes with a radiolabeled ligand for binding to the receptor.
Key Performance Metrics:
The effectiveness of a ligand is primarily determined by its binding affinity (Ki or KD) and its specificity for different nAChR subtypes. A lower Ki value indicates a higher binding affinity.
| Ligand | Primary Use | Target nAChR Subtypes (Affinity) | Assay Type | Advantages | Disadvantages/Considerations |
| (-)-Nicotine this compound | Competitor Ligand | α4β2 (Ki ≈ 1 nM) ; low affinity for α7 (Ki > 4000 nM) and muscle-type (α1β1δγ, Ki > 1000 nM).[6] | In Vitro Binding Assays, In Vivo Blocking Studies | Stable salt form, well-characterized pharmacology, commercially available.[1] | Lower affinity compared to epibatidine; not typically used as the primary radioligand. |
| [³H] or [¹²⁵I]-Epibatidine | Primary Radioligand | Extremely high affinity for most neuronal subtypes (Ki in pM to low nM range ).[7][8] 100-1000 fold higher affinity than nicotine.[7] | In Vitro Receptor Autoradiography, Membrane Binding Assays | Very high affinity allows for sensitive detection of low receptor densities. | Less subtype-selective than some ligands; binds to multiple neuronal nAChRs.[8] |
| [³H]-Cytisine | Primary Radioligand | High affinity for α4β2 receptors.[9] | In Vitro Binding Assays | Good selectivity for the most common high-affinity brain nAChR subtype. | Used less frequently than epibatidine. |
| 2-[¹⁸F]-FA-85380 (2-FA) | PET Radiotracer | High affinity and selectivity for α4β2 * subtypes.[4][10] | In Vivo PET Imaging | Enables non-invasive, quantitative imaging of nAChR density in living subjects.[4] | Requires specialized cyclotron and radiochemistry facilities; complex kinetic modeling for quantification. |
| [³H]-Nicotine | Primary Radioligand | Binds to the majority of high-affinity nAChR subtypes.[11] | In Vitro Receptor Autoradiography | Directly measures binding of the primary psychoactive component of tobacco. | Lower affinity than epibatidine can make it less suitable for regions with low receptor density.[12] |
Experimental Protocols
Detailed methodologies are essential for reproducible and valid quantification of nAChR density. Below are standard protocols where nicotine this compound can be effectively utilized.
Protocol 1: In Vitro Competitive Receptor Binding Assay
This protocol details how to determine the binding affinity (Ki) of nicotine this compound by measuring its ability to compete with a known radioligand, such as [¹²⁵I]-Epibatidine.
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing nAChRs (e.g., HEK cells expressing α4β2Rs) in ice-cold buffer. Centrifuge to pellet membranes and resuspend to a final protein concentration of 1-2 mg/mL.
- Radioligand: Prepare a working solution of [¹²⁵I]-Epibatidine at a final concentration of ~2.5 nM.[10]
- Competitor Ligand: Prepare serial dilutions of (-)-Nicotine this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
2. Incubation:
- In microcentrifuge tubes or a 96-well plate, add:
- 100 µL of membrane preparation.
- 50 µL of the appropriate nicotine this compound dilution (or buffer for total binding).
- 50 µL of [¹²⁵I]-Epibatidine working solution.
- For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 100 µM nicotine) instead of the competitor dilution.
- Incubate for 20-60 minutes at room temperature.[10]
3. Separation of Bound and Free Ligand:
- Rapidly filter the incubation mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[10]
- Wash the filters four times with ice-cold PBS to remove unbound radioligand.[10]
4. Quantification:
- Place the filters in scintillation vials.
- Measure the radioactivity (counts per minute, CPM) retained on the filters using a gamma counter.
5. Data Analysis:
- Calculate specific binding by subtracting non-specific CPM from total CPM.
- Plot the percentage of specific binding against the logarithm of the nicotine this compound concentration.
- Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of nicotine this compound that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Protocol 2: In Vivo PET Imaging with a Blocking Study
This workflow describes how nicotine this compound can be used to validate the specificity of a PET signal for nAChRs.
1. Subject and Radiotracer Preparation:
- Subjects (e.g., mice or human volunteers) are prepared for scanning.
- The PET radiotracer (e.g., 2-[¹⁸F]-FA-85380) is synthesized and prepared for injection.
2. Baseline Scan:
- A bolus of the radiotracer is injected intravenously.
- A dynamic PET scan is acquired over several hours to measure the uptake and distribution of the tracer in the brain.[4]
- Arterial blood samples may be taken to measure the concentration of the radiotracer in plasma, which serves as an input function for kinetic modeling.
3. Blocking Scan:
- On a separate day, the same subject undergoes a second PET scan.
- Approximately 15 minutes before the radiotracer injection, the subject is pre-treated with a dose of unlabeled nicotine this compound (e.g., 0.5 mg/kg, intraperitoneally for a mouse).[10]
- The PET scan is repeated using the same procedure as the baseline scan.
4. Image and Data Analysis:
- PET images are reconstructed and co-registered with anatomical MRI scans for region-of-interest analysis.
- Kinetic models (e.g., Logan plots) are applied to the time-activity curves from both scans to calculate the total volume of distribution (VT).
- A significant reduction in VT in the blocking scan compared to the baseline scan indicates that the radiotracer binding is specific to the sites occupied by nicotine, thereby validating that the signal represents nAChR density.
Mandatory Visualizations
Diagram 1: Nicotinic Receptor Agonist Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotine forms: why and how do they matter in nicotine delivery from electronic cigarettes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greater Nicotinic Acetylcholine Receptor Density in Smokers Than in Nonsmokers: A PET Study with 2-18F-FA-85380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. (-)-Nicotine ditartrate | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The relevance of receptor binding studies to tobacco research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Bitartrate: A Comparative Analysis of Key Analytical Techniques
For researchers and professionals in the pharmaceutical, food, and beverage industries, the accurate quantification of bitartrate (potassium hydrogen tartrate) and its parent compound, tartaric acid, is critical for quality control, stability testing, and formulation development. The propensity of this compound to precipitate from solutions, such as in wine or pharmaceutical syrups, necessitates reliable analytical methods to monitor its concentration. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data, to aid in method selection and validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on a balance of performance characteristics, including accuracy, precision, sensitivity, and throughput. The following table summarizes the quantitative performance of four common techniques for measuring tartrate concentration, with High-Performance Liquid Chromatography (HPLC) often serving as the reference method due to its high accuracy and specificity.
| Parameter | HPLC-UV | Colorimetric/Enzymatic Assay | Potentiometric Titration | FTIR Spectroscopy |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Formation of a colored complex with a reagent (e.g., vanadate) or enzymatic reaction, measured via spectrophotometry.[1] | Neutralization of the acidic proton with a standardized base, detecting the endpoint via potential change.[2] | Absorption of mid-infrared light by molecular functional groups.[3] |
| Linearity (r²) | > 0.999[4] | > 0.99[5] | > 0.999[6] | Variable, model-dependent[7] |
| Accuracy (% Recovery) | 100.8% – 101.5%[4] | ~100% (vs. HPLC)[1] | 98% - 102%[2] | 11% - 73% (for individual organic acids)[3] |
| Precision (%RSD) | < 2.0%[4] | ~1% (Repeatability)[5] | < 1.0%[2] | Varies; generally lower precision for individual acids[3] |
| Limit of Detection (LOD) | ~0.01 g/L[4] | ~1.4 mg/L (Enzymatic for other acids)[8] | Dependent on titrant concentration and sample volume. | ~0.2 g/L[7] |
| Analysis Time/Sample | 10 - 20 minutes | < 10 minutes[5] | 5 - 15 minutes | < 2 minutes[7] |
| Selectivity | High | Good; potential interferences depending on kit. | Moderate; titrates all acids present. | Low; significant spectral overlap from other compounds.[3] |
| Cost & Complexity | High initial cost, moderate complexity. | Low-to-moderate cost, simple procedure. | Low cost, simple procedure. | High initial cost, requires complex chemometric models. |
Visualization of the Method Comparison Workflow
The process of selecting and validating a method for this compound analysis involves a logical sequence of steps, from sample preparation to a final comparative analysis of the results obtained from different techniques.
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible and accurate results. Below are methodologies for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and specific means of quantifying tartaric acid.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a 0.01 M solution of potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 2.6 using orthophosphoric acid. The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute with the mobile phase to bring the expected tartaric acid concentration within the calibration range (e.g., 80-120 ppm).[4]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification: Prepare a series of tartaric acid standards of known concentrations. Generate a calibration curve by plotting the peak area against concentration. Determine the concentration of the unknown sample from this curve.
Colorimetric Assay (Vanadate Method)
This method is rapid and suitable for routine analysis, based on the reaction between tartaric acid and a vanadate salt.[1][5]
-
Instrumentation: Spectrophotometer capable of measuring absorbance at or near 520 nm.
-
Reagents:
-
Reagent 1 (R1): Acetic acid solution.
-
Reagent 2 (R2): Vanadate solution.
-
(Commercially available kits, such as Enzytec™ Color, provide these reagents pre-formulated).[1]
-
-
Assay Procedure (Manual/Cuvette):
-
Pipette the sample (e.g., 0.10 mL of wine) into a cuvette.
-
Add Reagent 1 (e.g., 2.0 mL) and mix thoroughly. Read the initial absorbance (A1) at 520 nm.
-
Add Reagent 2 (e.g., 0.5 mL) and mix.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Read the final absorbance (A2) at 520 nm.
-
-
Quantification: The change in absorbance (A2 - A1) is proportional to the tartaric acid concentration. Calculate the concentration using a standard solution or a factor provided by the kit manufacturer. For colored samples like red wine, a sample blank (using water instead of R2) is necessary to correct for background color.
Potentiometric Titration
This classic acid-base titration measures total acidity but is commonly used to express the result as g/L of tartaric acid for comparison purposes.
-
Instrumentation: pH meter with an electrode, magnetic stirrer, and a burette (10 or 25 mL).
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
pH calibration buffers (pH 4.01 and 7.00).
-
CO₂-free deionized water.
-
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Degas the sample (e.g., 25 mL of wine) using a vacuum flask or sonication to remove dissolved CO₂.
-
Pipette a known volume of the degassed sample (e.g., 5.0 mL) into a beaker containing approximately 50 mL of CO₂-free deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate with the standardized NaOH solution, adding the titrant slowly as the pH approaches 7.0.
-
The endpoint is reached when the pH is stable at 8.2. Record the volume of NaOH used.
-
-
Calculation:
-
Titratable Acidity (g/L as Tartaric Acid) = (V × N × 75) / S
-
Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of NaOH (mol/L)
-
75 = Equivalent weight of tartaric acid
-
S = Volume of sample used (mL)
-
-
Conclusion and Recommendations
The choice of analytical technique for this compound measurement is dictated by the specific needs of the laboratory.
-
HPLC is the gold standard for research, development, and regulatory purposes where high accuracy, specificity, and the ability to measure multiple organic acids simultaneously are required.
-
Colorimetric and Enzymatic Assays are ideal for quality control settings that demand high throughput, simplicity, and rapid results without a large capital investment. They show excellent correlation with HPLC for routine analysis.[1]
-
Potentiometric Titration remains a simple, low-cost, and reliable method for determining total acidity, which is a critical quality parameter in industries like winemaking. However, it lacks specificity for tartaric acid.
-
FTIR Spectroscopy serves as a powerful, high-speed screening tool for multiple analytes at once but is not recommended for precise quantification of individual organic acids like tartrate due to significant interferences from the sample matrix.[3]
By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select and implement the most suitable technique for their this compound analysis needs.
References
- 1. infowine.com [infowine.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of organic acids in wines by Fourier-transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid determination of tartaric acid in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Properties of Different Bitartrate Salts
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antimicrobial agents, various chemical compounds are being explored for their efficacy against a wide range of pathogenic and spoilage microorganisms. Among these, bitartrate salts, the acidic salts of tartaric acid, have garnered interest, primarily due to the established use of potassium this compound (cream of tartar) as a food preservative.[1][2] This guide provides a comparative analysis of the antimicrobial properties of different this compound salts, including sodium, potassium, calcium, and ammonium this compound.
It is crucial to note that direct comparative studies on the antimicrobial efficacy of these different this compound salts are scarce in publicly available scientific literature. Consequently, this analysis is based on the known antimicrobial properties of tartaric acid, the general principles of organic acid antimicrobial activity, and the individual properties of the associated cations. The quantitative data presented is, therefore, largely theoretical and intended to guide future experimental investigations.
Data Presentation: A Theoretical Comparison
The antimicrobial activity of this compound salts is primarily attributed to the this compound ion, which, as the acidic salt of tartaric acid, contributes to lowering the pH of the surrounding environment.[3][4] Organic acids, in their undissociated form, are more effective at penetrating the cell membranes of microorganisms.[5] Once inside the cell, the acid dissociates, lowering the internal pH and disrupting essential metabolic functions, ultimately leading to microbial inhibition or death.[5] The cation associated with the this compound (Na+, K+, Ca2+, NH4+) may also contribute to the overall antimicrobial effect.
| This compound Salt | Chemical Formula | Proposed Antimicrobial Efficacy (Theoretical) | Key Contributing Factors |
| Sodium this compound | NaC₄H₅O₆ | Moderate | Primarily driven by the acidic nature of the this compound ion, leading to a reduction in pH. The sodium ion is generally considered to have minimal intrinsic antimicrobial activity at typical concentrations. |
| Potassium this compound | KC₄H₅O₆ | Moderate to High | Similar to sodium this compound, its primary mechanism is pH reduction due to the this compound ion.[1][6] Potassium ions are essential for microbial life at low concentrations but can be disruptive at higher concentrations, potentially adding a minor synergistic effect. |
| Calcium this compound | Ca(C₄H₅O₆)₂ | Potentially High | In addition to the pH-lowering effect of the this compound, the divalent calcium ion (Ca²⁺) can interact with and destabilize the microbial cell membrane, which is rich in negatively charged molecules. This could lead to increased membrane permeability and cell lysis. |
| Ammonium this compound | NH₄C₄H₅O₆ | Potentially High | Besides the acidity of the this compound, the ammonium ion (NH₄⁺) itself can exhibit antimicrobial properties. It can disrupt the electrochemical potential across the microbial cell membrane, interfering with essential cellular processes. |
Experimental Protocols
To empirically determine and compare the antimicrobial properties of these this compound salts, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound salts (Sodium, Potassium, Calcium, Ammonium)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial cultures (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solutions: Prepare sterile stock solutions of each this compound salt in the appropriate solvent (e.g., sterile deionized water).
-
Preparation of Microbial Inoculum: Culture the test microorganisms overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of each this compound stock solution with sterile broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound salt and to a positive control well (broth with inoculum, no salt). Include a negative control well with sterile broth only.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the this compound salt that shows no visible growth.
Zone of Inhibition Assay
The zone of inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance. The agar well diffusion method is a common technique.
Materials:
-
This compound salts
-
Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Microbial cultures
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour sterile molten MHA into Petri dishes and allow them to solidify.
-
Preparation of Microbial Lawn: Spread a standardized suspension of the test microorganism evenly over the surface of the agar plate to create a lawn.
-
Creation of Wells: Use a sterile cork borer to create wells of a uniform diameter in the agar.
-
Application of this compound Solutions: Add a fixed volume of a known concentration of each this compound salt solution into separate wells. Use a solvent control in one well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Proposed Mechanism of Antimicrobial Action of this compound Salts
Caption: Proposed antimicrobial mechanism of this compound salts.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. Notes on Properties of Potassium Tartrate [unacademy.com]
- 3. Tartaric Acid in Food & Beverage Products - Periodical [periodical.knowde.com]
- 4. What is the mechanism of Potassium this compound? [synapse.patsnap.com]
- 5. foodmicrobe-basic.com [foodmicrobe-basic.com]
- 6. grokipedia.com [grokipedia.com]
A Comparative Analysis of Acidic Stabilizers for Egg White Foams: Cream of Tartar vs. Lemon Juice and White Vinegar
For drug development professionals, researchers, and scientists, the precise control over protein foams is critical in various applications, from creating stable emulsions to developing novel delivery systems. This guide provides a detailed comparison of three common acidic stabilizers for egg white foams: cream of tartar (potassium bitartrate), lemon juice (citric acid), and white vinegar (acetic acid). The analysis is supported by established experimental protocols and quantitative data to aid in the selection of the most appropriate stabilizer for specific research and development needs.
The stability of egg white foam is primarily attributed to the denaturation and coagulation of its constituent proteins, which form a network that entraps air bubbles. The pH of the egg white solution significantly influences this process. Egg whites are naturally alkaline, with a pH that can range from 7.6 to 9.2.[1] The addition of an acid lowers the pH, bringing the proteins closer to their isoelectric point. This reduction in pH alters the protein charges, weakening the bonds that hold them in their coiled state and making them more susceptible to denaturation upon whipping. This leads to a more stable and voluminous foam.[2]
All three substances—cream of tartar, lemon juice, and white vinegar—act as acidulants, effectively lowering the pH of the egg whites to enhance foam stability.[3] While they share this fundamental mechanism, their chemical nature and composition can lead to variations in the final properties of the foam.
Quantitative Performance Comparison
The following table summarizes the expected performance of each stabilizer based on their typical pH and the known effects of pH on egg white foam properties. Lower pH values generally lead to a higher foam volume (overrun) but can impact stability differently over time. Research indicates that the highest foam overrun is achieved at a pH of approximately 4.8, while the best stability against drainage is observed at a pH of 7.0 for short-term stability and 4.8 for long-term stability.[4][5][6]
| Stabilizer | Active Acid | Typical pH | Estimated Foam Volume (Overrun) | Estimated Foam Stability (Resistance to Drainage) | Notes |
| Cream of Tartar | Tartaric Acid | 3.5 - 3.7 | High | High (long-term) | A dry powder, allowing for precise measurement without introducing additional liquid. Odorless and tasteless. |
| Lemon Juice | Citric Acid | 2.0 - 3.0 | Very High | Moderate to High | Introduces a small amount of liquid and a distinct citrus flavor and aroma. |
| White Vinegar | Acetic Acid | 2.4 - 3.4 | High | Moderate to High | Adds liquid and can impart a noticeable acidic flavor and aroma. |
Experimental Protocols
To empirically determine the efficacy of each stabilizer, the following experimental protocols can be employed.
Meringue Preparation for Texture Analysis
This protocol outlines the preparation of meringue samples for subsequent texture analysis.
Materials:
-
Fresh large eggs (egg whites only)
-
Granulated sugar
-
Cream of tartar
-
Fresh lemon juice
-
Distilled white vinegar
-
Stand mixer with a whisk attachment
-
Piping bag with a star tip
-
Parchment-lined baking sheets
-
Oven
Procedure:
-
Separate egg whites, ensuring no yolk contamination. Allow egg whites to come to room temperature.
-
For each batch, use a consistent amount of egg white (e.g., 100g).
-
Add the designated stabilizer to the egg whites before whipping:
-
Control: No stabilizer
-
Cream of Tartar: 1/8 teaspoon per egg white
-
Lemon Juice: 1/2 teaspoon per egg white
-
White Vinegar: 1/2 teaspoon per egg white
-
-
Whip the egg whites and stabilizer on medium speed until foamy.
-
Gradually add granulated sugar (e.g., 200g) while whipping on high speed.
-
Continue to whip until stiff, glossy peaks form.
-
Transfer the meringue to a piping bag and pipe consistent shapes (e.g., rosettes) onto parchment-lined baking sheets.
-
Bake at a low temperature (e.g., 100°C / 212°F) for 1.5 to 2 hours, or until dry and crisp.[7][8]
-
Allow the meringues to cool completely in the oven with the door ajar.
Foam Stability (Drainage) Measurement
This protocol measures the stability of the egg white foam by quantifying the amount of liquid that drains from the foam over time.
Materials:
-
Prepared egg white foams (as described in the meringue preparation protocol, before baking)
-
Funnels
-
Graduated cylinders
-
Filter paper
-
Stopwatch
Procedure:
-
Immediately after whipping, place a standardized volume or weight of foam onto a filter paper-lined funnel.
-
Position the funnel over a graduated cylinder.
-
Start a stopwatch and record the volume of liquid (drainage) collected in the graduated cylinder at regular intervals (e.g., every 15 minutes for 1 hour).
-
Higher drainage volume indicates lower foam stability.
Texture Profile Analysis (TPA) of Meringues
This protocol uses a texture analyzer to objectively measure the hardness of the baked meringues.
Materials:
-
Baked meringue samples
-
Texture analyzer with a compression platen or a specific probe for hardness testing.
Procedure:
-
Calibrate the texture analyzer according to the manufacturer's instructions.
-
Place a meringue sample on the testing platform.
-
Perform a compression test to measure the force required to fracture the meringue. This force corresponds to the hardness of the sample.
-
Repeat the measurement for multiple samples from each batch to ensure statistical significance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the acidic stabilizers and the experimental workflow for their comparison.
Caption: Mechanism of action of acidic stabilizers on egg white proteins.
Caption: Experimental workflow for comparing egg white stabilizers.
Conclusion
Cream of tartar, lemon juice, and white vinegar are all effective at stabilizing egg white foams by lowering the pH. Cream of tartar offers the advantage of being a dry, tasteless, and odorless powder, which allows for precise control without altering the sensory properties of the final product. Lemon juice and white vinegar are readily available liquid alternatives that can impart a noticeable flavor and aroma. The choice of stabilizer will depend on the specific requirements of the application, including the desired foam volume and stability, as well as the tolerance for added liquid and flavor. For applications requiring high precision and minimal sensory impact, cream of tartar is the preferred choice. For less sensitive applications where a citrus or acidic note is acceptable or desired, lemon juice and white vinegar can serve as effective substitutes. The provided experimental protocols offer a framework for conducting in-house comparative studies to determine the optimal stabilizer for a given formulation or process.
References
- 1. incredibleegg.org [incredibleegg.org]
- 2. preparedfoods.com [preparedfoods.com]
- 3. researchgate.net [researchgate.net]
- 4. agriculturejournals.cz [agriculturejournals.cz]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. How to Make Perfect Meringues: Stability, Texture, and Flavor [pastryclass.com]
A Comparative Guide to Electrodialysis and Cold Stabilization for Potassium Bitartrate Removal in Wine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methods for potassium bitartrate (KHT) stabilization in wine: electrodialysis and traditional cold stabilization. The information presented is supported by experimental data to assist researchers and winemakers in selecting the most suitable technology for their specific needs.
Potassium this compound, also known as cream of tartar, is a naturally occurring salt in grapes that can crystallize in bottled wine when exposed to cold temperatures, forming "wine diamonds." While harmless, these crystals are often perceived as a flaw by consumers. Therefore, achieving tartrate stability is a critical step in commercial winemaking.
Principles of Tartrate Stabilization
Electrodialysis (ED) is a membrane-based separation process that utilizes an electric field to selectively remove ions from a solution.[1] In winemaking, wine flows between cation and anion exchange membranes. When an electric current is applied, potassium (K+) and other cations migrate through the cation exchange membrane, while this compound (HT-) and other anions migrate through the anion exchange membrane, effectively reducing the concentration of the ions that form KHT crystals.[2][3]
Cold Stabilization (CS) , also known as chill-proofing, relies on the principle of reducing the solubility of potassium this compound by lowering the wine's temperature.[1] The wine is chilled to a temperature near its freezing point (typically between -4 and 0°C) for a period of time, which can range from days to weeks.[1][4] This induces the crystallization and precipitation of KHT, which is then removed by filtration.[5] To accelerate this process, a technique called "contact seeding" is often employed, where fine potassium this compound crystals are added to the chilled wine to provide nucleation sites for crystal growth.[3]
Quantitative Performance Comparison
The following table summarizes key quantitative data from a commercial-scale trial comparing electrodialysis and cold stabilization for a 29,100 L volume of wine.[5]
| Performance Metric | Electrodialysis | Cold Stabilization | Unit | Source |
| Processing Time | 17 | 384 | hours | [5] |
| Power Consumption | 77 | 1,761 - 2,968 | kWh | [5] |
| Water Consumption | 7,683 | 3,606 | L | [5] |
| Wastewater Volume | 7,683 | 1,581 | L | [5] |
| Wine Losses | 136 | 424 | L | [5] |
| Labor Requirements | 17 | 9 | hours | [5] |
| Final Wine Potassium | 395 | 335 | mg/L | [5] |
| Control Wine Potassium | 573 | 573 | mg/L | [5] |
Experimental Protocols
Electrodialysis (Laboratory Scale)
This protocol outlines a general procedure for tartrate stabilization of wine using a laboratory-scale electrodialysis unit.
Materials and Equipment:
-
Laboratory-scale electrodialysis cell with cation and anion exchange membranes
-
DC power supply
-
Peristaltic pumps for wine and electrolyte solutions
-
Conductivity meter and pH meter
-
Reservoirs for wine, concentrate, and electrode rinsing solution
-
Wine to be stabilized, pre-filtered to at least 5 microns[5]
-
Electrolyte solution (e.g., a solution of potassium and tartaric acid)
Procedure:
-
Membrane Preparation: Condition the cation and anion exchange membranes according to the manufacturer's instructions. This typically involves soaking them in deionized water or a specific salt solution.
-
Cell Assembly: Assemble the electrodialysis stack, alternating cation and anion exchange membranes between the electrode compartments.
-
System Setup: Connect the reservoirs and pumps. The wine is circulated through the diluate compartments, while the electrolyte solution is circulated through the concentrate compartments. An electrode rinsing solution is circulated through the electrode compartments.
-
Process Initiation: Start the circulation of all solutions. Apply a constant DC voltage or current across the electrodes. The specific voltage and flow rate will depend on the equipment and the wine's initial conductivity and can be optimized in preliminary trials.
-
Monitoring: Continuously monitor the conductivity of the wine. The endpoint of the treatment is reached when the conductivity drops to a predetermined level, indicating that the desired amount of ions has been removed. This target conductivity is typically determined through a preliminary stability test on the wine.
-
Termination and Analysis: Once the target conductivity is reached, stop the power supply and pumps. Collect samples of the treated wine for analysis of potassium, tartaric acid, pH, and other relevant parameters.
Cold Stabilization with Contact Seeding (Bench Scale)
This protocol describes a typical procedure for cold stabilization of wine at a bench scale using the contact seeding method.
Materials and Equipment:
-
Refrigerated water bath or insulated vessel with temperature control
-
Stirring plate and stir bar
-
Beakers or flasks
-
Potassium this compound (KHT) crystals (fine powder)
-
Filtration apparatus (e.g., vacuum filtration with filter paper of a specific pore size)
-
Conductivity meter
Procedure:
-
Wine Preparation: Start with a clear, pre-filtered wine sample.
-
Cooling: Place the wine sample in the refrigerated bath and cool it to the target temperature, typically between -4°C and 0°C.[1]
-
Seeding: Once the target temperature is reached, add a measured amount of KHT seed crystals to the wine while stirring. A common dosage is around 4 g/L.[4]
-
Contact Time: Maintain the wine at the target temperature with constant, gentle agitation for a specified period, typically ranging from 90 minutes to 4 hours.[3]
-
Monitoring Stability: Periodically take small, filtered samples and measure their conductivity. The wine is considered stable when the conductivity reading no longer decreases significantly, indicating that KHT precipitation is complete.
-
Filtration: While the wine is still cold, filter it to remove the precipitated KHT crystals and the added seed crystals. The choice of filter pore size is crucial to ensure all crystals are removed.
-
Analysis: After filtration, allow the wine to warm to room temperature and analyze it for potassium, tartaric acid, pH, and sensory characteristics.
Impact on Wine Composition and Sensory Properties
Electrodialysis:
-
Physicochemical: ED selectively removes ions, leading to a decrease in potassium, tartrate, and to some extent, calcium and magnesium.[6] This results in a reduction in conductivity and a slight decrease in pH.[5] Total acidity is generally less affected compared to cold stabilization.[6]
-
Sensory: Studies have shown that there are no significant differences in color, aroma, and flavor between wines treated with electrodialysis and those treated with cold stabilization.[1][7] Some studies report a slight loss of aroma and flavor with ED, but the overall sensory evaluations are satisfactory.[1]
Cold Stabilization:
-
Physicochemical: The primary effect of cold stabilization is the reduction of potassium and tartaric acid through precipitation.[5] This can lead to a decrease in total acidity and a slight shift in pH. The process can also cause the co-precipitation of other compounds, such as colloids and pigments.
-
Sensory: Cold stabilization is a well-established method with a generally accepted sensory profile. However, the prolonged cold temperatures can increase the wine's susceptibility to oxidation if not managed carefully.[8]
Mandatory Visualizations
Conclusion
Both electrodialysis and cold stabilization are effective methods for achieving tartrate stability in wine. Electrodialysis offers significant advantages in terms of processing speed and energy efficiency, making it an attractive option for larger wineries.[5] Cold stabilization, while more time and energy-intensive, is a well-understood and widely implemented technique that can be performed with less specialized equipment. The choice between these two methods will depend on various factors, including the scale of production, capital investment capacity, and specific quality goals for the finished wine. Further research into the long-term sensory impacts of both treatments on a wider variety of wine styles would be beneficial for the industry.
References
- 1. awri.com.au [awri.com.au]
- 2. mdpi.com [mdpi.com]
- 3. wine-production.com [wine-production.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technovin.gr [technovin.gr]
A Researcher's Guide to the Validation of Analytical Testing Methods for Tobacco Products
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical testing methods is paramount for ensuring the quality, consistency, and safety of tobacco products. This guide provides a comparative overview of common analytical methods for key analytes in tobacco, supported by experimental data and detailed protocols. The validation of these methods is crucial for regulatory submissions, product characterization, and quality control.
Core Principles of Analytical Method Validation
The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Sensitivity: This is demonstrated by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Comparison of Analytical Methods for Key Tobacco Analytes
The selection of an analytical method depends on the analyte of interest, the matrix (e.g., tobacco leaf, smoke, smokeless tobacco), and the specific requirements of the analysis, such as required sensitivity and throughput.
Nicotine
Nicotine is the primary psychoactive alkaloid in tobacco. Accurate quantification is essential for product characterization and regulatory compliance.
Table 1: Comparison of Analytical Methods for Nicotine Quantification
| Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ |
| GC-FID | Gas Chromatography with Flame Ionization Detection | >0.99 | 95-105% | <5% | ~0.02 mg/g |
| GC-MS | Gas Chromatography with Mass Spectrometry | >0.99 | 98-102% | <3% | ~0.005 mg/g |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | >0.999 | 99-101% | <2% | ~0.1 ng/mL |
Data compiled from various scientific studies and method validation reports.[1][2]
Tobacco-Specific Nitrosamines (TSNAs)
TSNAs are a group of carcinogens found in tobacco products. Their levels are a key indicator of product risk. The four principal TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).
Table 2: Comparison of Analytical Methods for TSNA Quantification
| Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (ng/g) |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | >0.998 | 90-110% | <15% | NNN: ~0.4, NNK: ~0.4 |
Data based on studies validating LC-MS/MS methods for TSNA analysis.[3][4]
Heavy Metals
Heavy metals in tobacco products can originate from the soil, fertilizers, and manufacturing processes. They are toxic and their levels are often regulated.
Table 3: Comparison of Analytical Methods for Heavy Metal Analysis
| Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/g) |
| GFAAS | Graphite Furnace Atomic Absorption Spectrometry | >0.99 | 85-115% | <10% | Cd: ~0.001, Pb: ~0.01 |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry | >0.999 | 95-105% | <5% | Cd: ~0.0001, Pb: ~0.0005 |
Performance data is indicative and can vary based on the specific instrument and matrix.[5][6][7]
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible and reliable results. Below are outlines of common methodologies.
Protocol for Nicotine Analysis by GC-MS (Based on CORESTA Recommended Method 87)[8]
-
Sample Preparation:
-
Homogenize the tobacco sample.
-
Accurately weigh approximately 100 mg of the homogenized sample into an extraction tube.
-
Add an internal standard solution (e.g., quinoline in methanol).
-
Add an extraction solvent (e.g., methanol).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to separate the solid matrix.
-
Transfer an aliquot of the supernatant for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A capillary column suitable for amine analysis (e.g., DB-WAX).
-
Oven Temperature Program: A gradient program to separate nicotine from other components.
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
MS Detection: Selected Ion Monitoring (SIM) mode for the characteristic ions of nicotine and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known nicotine concentrations.
-
Calculate the concentration of nicotine in the sample based on the peak area ratio of nicotine to the internal standard and the calibration curve.
-
Protocol for TSNA Analysis by LC-MS/MS (Based on ISO 21766)[9]
-
Sample Preparation:
-
Accurately weigh a portion of the homogenized tobacco product.
-
Add an extraction solution containing isotopically labeled internal standards for each TSNA.
-
Shake or sonicate the sample for a specified period.
-
Centrifuge and filter the extract.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous ammonium acetate and methanol.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of each TSNA and their internal standards.
-
-
Quantification:
-
Generate a calibration curve for each TSNA using the peak area ratios of the analyte to its corresponding internal standard.
-
Determine the concentration of each TSNA in the sample from the calibration curve.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate the logical flow of processes in analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Experimental workflow for the analysis of nicotine in tobacco by GC-MS.
References
- 1. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editora.univassouras.edu.br [editora.univassouras.edu.br]
- 3. lcms.cz [lcms.cz]
- 4. Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of some important metals and metalloids in tobacco products by inductively coupled plasma-mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of heavy metals in cigarettes using high-resolution continuum source graphite furnace atomic absorption spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Levels of Heavy Metals in Popular Cigarette Brands and Exposure to These Metals via Smoking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bitartrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of bitartrate compounds, such as potassium this compound (cream of tartar), sodium this compound, and choline this compound, based on current safety data.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. While generally not classified as hazardous, proper personal protective equipment (PPE) should always be worn.[1]
Standard PPE for Handling this compound Waste:
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the nature and quantity of the waste.
For Small Spills of Solid this compound:
-
Containment: Isolate the spill area.
-
Collection: Use appropriate tools (e.g., a brush and dustpan) to carefully sweep up the solid material.[4] Avoid generating dust.[2][5] Wet sweeping or vacuuming with a HEPA filter can be used to minimize dust dispersal.[4][6]
-
Packaging: Place the collected material into a suitable, sealed, and clearly labeled waste container.[4][7]
-
Cleaning: After the solid material is removed, clean the contaminated surface by spreading water on it.[3][7]
-
Disposal: Dispose of the container and cleaning materials in accordance with federal, state, and local environmental control regulations.[8] For small quantities, this may include regular trash disposal, but local regulations must be verified.[9]
For Large Spills of Solid this compound:
-
Containment: Prevent the material from entering drains or waterways.[7][10]
-
Collection: Use a shovel to place the bulk of the material into a convenient and appropriate waste disposal container.[3]
-
Cleaning: Finish cleaning by spreading water on the contaminated surface.[3][8] For large spills, this rinse water may be allowed to evacuate through the sanitary system, but it is crucial to consult and adhere to local and regional authority requirements.[3][8]
-
Disposal: Manage the containerized waste through an appropriate and approved waste disposal facility or a licensed professional waste disposal service.[4][6]
For Unused or Contaminated this compound Product:
-
Evaluation: Determine if the waste can be managed as non-hazardous. Most this compound compounds are not regulated as dangerous goods for transport.[5][7]
-
Packaging: Keep the material in its original or a suitable, tightly closed container for disposal.[8]
-
Disposal: Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[4] Processing, use, or contamination of the product may change the waste management options, so consultation with local authorities is essential.[4] Some specific this compound compounds might have recommendations for incineration.[11]
Summary of Disposal Recommendations
The following table summarizes the general disposal procedures for this compound compounds. Note: These are general guidelines; always consult the specific SDS and local regulations before proceeding.
| Waste Type | Recommended Disposal Procedure | Key Precautions |
| Small Solid Spill | Sweep up, place in a sealed container, and dispose of according to local regulations.[1][4] The spill site can be washed with water.[3] | Avoid generating dust.[5] |
| Large Solid Spill | Shovel into a suitable container.[3] Clean the area with water, allowing it to enter the sanitary system only if permitted by local authorities.[3][8] | Do not let the product enter drains or waterways.[7] |
| Unused/Expired Product | Manage in an approved waste disposal facility.[4] May require a licensed hazardous material disposal company in some cases.[11] | Verify if contamination has altered waste classification.[4] |
| Contaminated Materials (PPE, etc.) | Place in the same container as the collected solid waste. | Ensure all contaminated items are properly contained. |
| Empty Containers | Dispose of empty containers as unused product, or in accordance with local regulations for solid waste after proper rinsing.[5][6] | --- |
Experimental Protocols
The provided search results, primarily consisting of Safety Data Sheets and general chemical handling guides, do not cite specific experimental protocols for the development of this compound disposal procedures. The recommendations are based on standard chemical waste management principles and regulatory guidelines for non-hazardous solid waste.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal Decisions.
References
- 1. Potassium this compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. dl2jx7zfbtwvr.cloudfront.net [dl2jx7zfbtwvr.cloudfront.net]
- 6. fishersci.ca [fishersci.ca]
- 7. Cream of Tartar Potassium this compound SDS MSDS [mubychem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. lamothe-abiet.com [lamothe-abiet.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Handling Guide for Potassium Bitartrate
This guide provides crucial safety and logistical information for handling potassium bitartrate (commonly known as cream of tartar) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling potassium this compound, particularly in powdered form, the use of appropriate personal protective equipment is mandatory to prevent irritation and exposure. While generally considered non-hazardous, prudent laboratory practices should always be observed.[1]
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical splash goggles or approved safety glasses with side shields.[2][3][4] | To prevent eye irritation from dust.[2] |
| Hand Protection | Chemical-resistant gloves.[4] | To avoid skin contact.[2] |
| Body Protection | Lab coat or chemical-resistant apron and clean body-covering clothing.[3][5] | To prevent skin exposure.[6] |
| Respiratory Protection | A NIOSH-approved respirator with a dust cartridge should be used if ventilation is insufficient or dust is generated.[2][3] | To prevent respiratory tract irritation from dust inhalation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol for handling potassium this compound minimizes risks and ensures operational efficiency.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[7] Use local exhaust ventilation if user operations generate dust.[2]
-
Confirm that an eyewash station and safety shower are readily accessible.[3]
-
Keep the material away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents.[2][4][8]
-
Store the chemical in a cool, dry, well-ventilated area in a tightly closed container.[2][3][8][9]
2. Handling:
-
Avoid generating dust.[7]
-
Wear the appropriate PPE as specified in the table above.
-
Do not breathe in the dust.[2]
-
Wash hands thoroughly after handling the material and before eating, drinking, or smoking.[1][3][7][8]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation develops.[8]
-
Skin Contact: Wash the affected area with soap and water.[8][9] Get medical advice if irritation develops.[8][9]
-
Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult, provide oxygen and get medical attention.[2]
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel.[8] If large quantities are swallowed, call a physician immediately.[2][8]
Disposal Plan
Proper disposal of potassium this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Material: Uncontaminated potassium this compound that cannot be recovered or recycled should be managed at an approved waste disposal facility.[8][9]
-
Spilled Material: For small spills, sweep up the material, place it in a sealed container, and hold for waste disposal.[1][3][9] For large spills, use a shovel to place the material into a convenient waste disposal container.[2][8][10]
-
Contaminated Surfaces: Clean the spill area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[2][8]
-
Containers: Empty containers may retain product residues and should be disposed of in the same manner as the unused product.[2][9]
-
Regulatory Compliance: Always dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[7][8][9] Note that processing or use of the product may alter its characteristics and change the waste management options.[8][9]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of potassium this compound.
Caption: Workflow for safe handling and disposal of potassium this compound.
References
- 1. Potassium this compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. prochemonline.com [prochemonline.com]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. media.laballey.com [media.laballey.com]
- 7. lamothe-abiet.com [lamothe-abiet.com]
- 8. Cream of Tartar Potassium this compound SDS MSDS [mubychem.com]
- 9. uww.edu [uww.edu]
- 10. Potassium this compound SDS GHS, MSDS Sheet [potassiumthis compound.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
